molecular formula C29H26O10 B10779022 Cercosporin

Cercosporin

货号: B10779022
分子量: 534.5 g/mol
InChI 键: MXLWQNCWIIZUQT-NFJWQWPMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cercosporin is a useful research compound. Its molecular formula is C29H26O10 and its molecular weight is 534.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H26O10

分子量

534.5 g/mol

IUPAC 名称

7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione

InChI

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11?/m1/s1

InChI 键

MXLWQNCWIIZUQT-NFJWQWPMSA-N

手性 SMILES

C[C@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

规范 SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

产品来源

United States

Foundational & Exploratory

What is the mechanism of action for Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Cercosporin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a perylenequinone photodynamic toxin produced by fungi of the genus Cercospora. It is a key virulence factor in many plant diseases. Its potent, light-dependent cytotoxicity is mediated by the generation of reactive oxygen species (ROS), leading to widespread cellular damage. This document provides a detailed examination of the molecular mechanisms underlying this compound's mode of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Photosensitization and Oxidative Damage

This compound's toxicity is fundamentally linked to its properties as a photosensitizer. The process is inactive in the dark and is initiated upon exposure to light.[1] The mechanism can be dissected into several key stages:

1.1. Photoactivation Upon absorbing light energy, the this compound molecule transitions from its ground state (this compound) to an energetically excited singlet state (¹this compound). This state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived excited triplet state (³this compound).[1]

1.2. Generation of Reactive Oxygen Species (ROS) The excited triplet state of this compound is the primary driver of its cytotoxic effects. It can initiate two types of photochemical reactions:

  • Type II Reaction (Predominant): The triplet this compound molecule directly transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in biological systems. This energy transfer converts oxygen into the highly reactive, non-radical singlet oxygen (¹O₂).[1][2][3][4] this compound is an exceptionally potent producer of singlet oxygen.[1][5][6]

  • Type I Reaction: The triplet this compound can also react with a substrate molecule, such as a lipid or protein, to produce a radical ion. This can subsequently react with oxygen to form superoxide anions (O₂⁻).[1][7][8] While this pathway occurs, toxicity is primarily attributed to the high-yield generation of singlet oxygen.[3]

1.3. Primary Cellular Target: Membrane Lipids this compound is a lipophilic molecule, allowing it to localize within cellular membranes.[6][9] Consequently, the highly reactive singlet oxygen it produces is generated in close proximity to its primary target: the polyunsaturated fatty acids (PUFAs) of membrane lipids.[1][2][3][9][10]

1.4. Lipid Peroxidation and Cellular Disintegration Singlet oxygen attacks the double bonds of PUFAs, initiating a chain reaction of lipid peroxidation.[1][10][11] This process degrades the lipids, forming toxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[12][13] The consequences of extensive lipid peroxidation are severe:

  • Loss of membrane fluidity and integrity.[9]

  • Increased electrolyte leakage as the membrane breaks down.[5][10]

  • Damage to membrane-bound proteins and receptors.

  • Ultimately, catastrophic membrane failure leads to cell death.[1][2]

This mechanism of causing nutrient leakage from host cells is crucial for the pathogenesis of Cercospora fungi.[1]

Cercosporin_Photoactivation cluster_0 Photoactivation & ROS Generation cluster_1 Cellular Environment cluster_2 Reactive Oxygen Species C_ground This compound (Ground State) C_singlet Excited Singlet State (¹this compound) C_ground->C_singlet Light (hν) C_triplet Excited Triplet State (³this compound) C_singlet->C_triplet Intersystem Crossing SO Singlet Oxygen (¹O₂) (Type II Reaction) C_triplet->SO Energy Transfer Superoxide Superoxide (O₂⁻) (Type I Reaction) C_triplet->Superoxide Electron Transfer O2 Molecular Oxygen (³O₂) O2->SO Substrate Reducing Substrate (e.g., Lipids) Substrate->Superoxide

Caption: this compound photoactivation and subsequent generation of reactive oxygen species.

Cellular_Damage_Pathway ROS Singlet Oxygen (¹O₂) PUFA Membrane Lipids (Polyunsaturated Fatty Acids) ROS->PUFA Attacks Peroxidation Lipid Peroxidation PUFA->Peroxidation Byproducts Toxic Byproducts (MDA, 4-HNE) Peroxidation->Byproducts Damage Membrane Damage Peroxidation->Damage Leakage Loss of Integrity & Nutrient Leakage Damage->Leakage Death Cell Death Leakage->Death Regulatory_Pathway Light Light CaM Ca²⁺/Calmodulin Pathway Light->CaM MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 (Transcription Factor) CaM->CRG1 MAPK->CRG1 CTB_Cluster CTB Gene Cluster (Biosynthesis Genes) CRG1->CTB_Cluster Regulates This compound This compound Production CTB_Cluster->this compound TBARS_Workflow Start Treated Sample (Cells/Tissue) Homogenize Homogenize in TCA Start->Homogenize Centrifuge1 Centrifuge (15,000 x g) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant React Add TBA Reagent Supernatant->React Incubate Incubate (95°C, 25 min) React->Incubate Cool Cool on Ice Incubate->Cool Measure Measure Absorbance (532 nm) Cool->Measure End Calculate MDA Concentration Measure->End

References

Cercosporin: A Photoactivated Perylenequinone Toxin - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cercosporin is a naturally occurring perylenequinone toxin produced by fungi of the genus Cercospora. This technical guide provides an in-depth overview of its core properties as a potent photoactivated toxin. Upon exposure to light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces significant cellular damage through lipid peroxidation and subsequent membrane breakdown. This document details the mechanism of action of this compound, its cellular effects, and its biosynthesis. Furthermore, it provides detailed experimental protocols for the study of this toxin and presents key quantitative data in a structured format. The potential applications of this compound in photodynamic therapy are also explored, highlighting its cytotoxic effects on tumor cells.

Introduction to this compound

This compound is a red-colored polyketide toxin that plays a crucial role in the pathogenesis of many plant diseases caused by Cercospora species. Its notoriety stems from its function as a photosensitizer; it absorbs light energy and transfers it to molecular oxygen, creating highly reactive and cytotoxic singlet oxygen and superoxide anions. This photoactivation is central to its toxicity, rendering it harmless in the dark. The universal toxicity of this compound against a wide range of organisms, including plants, bacteria, fungi, and even mammalian cells, is attributed to the destructive effects of the ROS it produces.

Mechanism of Action

The phototoxicity of this compound is a multi-step process initiated by the absorption of light and culminating in widespread cellular damage.

  • Photoactivation: In the presence of light, the perylenequinone core of the this compound molecule absorbs photons, transitioning from its ground state to an electronically excited singlet state.

  • Intersystem Crossing: The excited singlet state of this compound then undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Energy Transfer and ROS Generation: The triplet-state this compound molecule interacts with ground-state molecular oxygen (³O₂). Through a Type II photosensitization mechanism, it transfers its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This compound can also participate in Type I mechanisms, particularly in the presence of reducing agents, to produce superoxide anions (O₂⁻).

The primary cellular targets of these ROS are the polyunsaturated fatty acids within cellular membranes.

Logical Relationship: this compound's Mechanism of Action

This compound Mechanism of Action This compound This compound (Ground State) Excitedthis compound Excited Triplet State This compound* This compound->Excitedthis compound Photoexcitation Light Light (400-600 nm) Light->this compound Excitedthis compound->this compound Decay ROS Reactive Oxygen Species (¹O₂, O₂⁻) Excitedthis compound->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage Oxidation CellularComponents Cellular Components (Lipids, Proteins, Nucleic Acids) CellularComponents->Damage CellDeath Cell Death Damage->CellDeath

Caption: Photoactivation of this compound leading to ROS generation and cellular damage.

Cellular Effects and Signaling Pathways

The primary cellular effect of this compound-induced ROS is the peroxidation of membrane lipids. This leads to a cascade of detrimental events:

  • Loss of Membrane Integrity: Lipid peroxidation disrupts the structure of cellular and organellar membranes, leading to increased permeability.

  • Electrolyte Leakage: A direct consequence of membrane damage is the leakage of ions and other small molecules from the cell, which can be quantified to measure cell death.

  • Mitochondrial and Endoplasmic Reticulum Damage: this compound localizes in the mitochondria and endoplasmic reticulum, and upon photoactivation, causes significant damage to these organelles.

  • Bioenergetic Collapse: Studies on human tumor cells have shown that this compound-mediated photodynamic therapy leads to a collapse in both respiratory and glycolytic activities.

  • Cell Death: The extensive cellular damage ultimately results in cell death, which can occur through necrosis as a direct result of membrane lysis. While apoptosis is also implicated, the precise signaling pathways are not fully elucidated but are thought to be secondary to the initial massive oxidative damage.

Signaling Pathway: this compound-Induced Cell Death

This compound Induced Cell Death Cercosporin_Light This compound + Light ROS_Generation ¹O₂ and O₂⁻ Generation Cercosporin_Light->ROS_Generation Lipid_Peroxidation Lipid Peroxidation ROS_Generation->Lipid_Peroxidation Membrane_Damage Membrane Damage (Plasma & Organellar) Lipid_Peroxidation->Membrane_Damage Bioenergetic_Collapse Bioenergetic Collapse Membrane_Damage->Bioenergetic_Collapse Electrolyte_Leakage Electrolyte Leakage Membrane_Damage->Electrolyte_Leakage Mitochondria_ER Mitochondria & ER Localization Mitochondria_ER->Lipid_Peroxidation Necrosis Necrosis Bioenergetic_Collapse->Necrosis Apoptosis Apoptosis (Potential secondary pathway) Bioenergetic_Collapse->Apoptosis Electrolyte_Leakage->Necrosis

Caption: Cellular events following photoactivation of this compound leading to cell death.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Photophysical and Biochemical Properties of this compound

ParameterValueConditionsReference(s)
Singlet Oxygen Quantum Yield (ΦΔ) 0.81 - 0.97In various organic solvents
Singlet Oxygen Quantum Yield (ΦΔ) 0.84 - 0.97In water
PKC Inhibition IC₅₀ 0.6 - 1.3 µMIn vitro protein kinase C assay

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypePhotodynamic Therapy LD₅₀ (Light Dose)This compound ConcentrationReference(s)
T98G Glioblastoma0.14 J/cm²0.8 - 8.0 µM
U87 Glioblastoma0.24 J/cm²0.8 - 8.0 µM
MCF-7 Breast Adenocarcinoma0.26 J/cm²0.8 - 8.0 µM

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for key experiments.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound in fungal cultures or infected tissues.

  • Extraction:

    • Collect fungal mycelial plugs or homogenized tissue samples.

    • For solid cultures, immerse samples (e.g., four 6 mm plugs) in 8 mL of 5 N KOH and incubate in the dark for 4 hours.

    • Alternatively, extract with ethyl acetate for 8 hours for liquid cultures.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 5% (v/v) acetic acid in water.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: Photodiode array (PDA) detector at 470-480 nm.

    • Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The limit of detection can be as low as 8.8 x 10⁻⁷ mol/L.

Workflow: HPLC Quantification of this compound

HPLC Quantification Workflow Sample Fungal Culture or Infected Tissue Extraction Extraction (5N KOH or Ethyl Acetate) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection PDA Detection (470-480 nm) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Sample Preparation:

    • Homogenize cells or tissues (e.g., ~20mg tissue in 200µl RIPA buffer) on ice.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

  • Assay Procedure:

    • To 100 µL of sample supernatant or MDA standard, add 200 µL of 8.1% SDS.

    • Add 1.5 mL of 3.5 M sodium acetate buffer (pH 4).

    • Add 1.5 mL of 0.8% aqueous thiobarbituric acid (TBA).

    • Bring the final volume to 4 mL with DI water.

    • Incubate at 95°C for 60 minutes.

    • Cool on ice for 10-30 minutes.

    • Centrifuge at 1,500-3,000 x g for 10-15 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Determine MDA concentration in samples by comparing their absorbance to a standard curve prepared with MDA bis(dimethyl acetal).

Electrolyte Leakage Assay for Cell Membrane Damage

This assay quantifies cell death by measuring the loss of membrane integrity in plant tissues.

  • Procedure:

    • Excise plant leaf discs of a uniform size, avoiding major veins.

    • Rinse the discs in deionized water to remove electrolytes from cut edges.

    • Transfer the discs to a known volume of fresh deionized water (e.g., in a 12-well plate).

    • Incubate under desired conditions (e.g., light exposure with this compound).

    • At specified time points, measure the electrical conductivity of the bathing solution (Initial Reading).

    • After the final time point, kill the tissue by autoclaving or freeze-thawing to release all electrolytes.

    • Measure the final conductivity of the solution (Final Reading).

  • Calculation:

    • Relative Electrolyte Leakage (%) = (Initial Reading / Final Reading) x 100

Singlet Oxygen Detection using Singlet Oxygen Sensor Green (SOSG)

SOSG is a fluorescent probe that is highly selective for singlet oxygen.

  • Procedure:

    • Prepare a working solution of SOSG (e.g., 1-10 µM) immediately before use.

    • Incubate cells or tissues with the SOSG solution in the dark for at least 20 minutes to allow for uptake.

    • Expose the samples to light to photoactivate this compound.

    • Detect the fluorescence of the SOSG endoperoxide product using fluorescence microscopy or a plate reader.

    • Excitation/Emission: ~504 nm / ~525 nm.

  • Important Considerations: SOSG can be photobleached and should be used for qualitative or semi-quantitative measurements under controlled conditions.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound and incubate for the desired time, with or without light exposure.

    • Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570-590 nm using a microplate reader.

  • Analysis: Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to untreated control cells.

Biosynthesis of this compound

This compound is synthesized via a polyketide pathway. A cluster of genes, designated CTB, is responsible for its production. The core enzyme is a non-reducing polyketide synthase (NR-PKS) known as CTB1. The biosynthesis is a complex process involving several enzymes encoded by the CTB cluster, including methyltransferases and oxidoreductases. Light is a critical factor not only for the toxicity of this compound but also for inducing its biosynthesis.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its potent, light-activated cytotoxicity. Its well-defined mechanism of action, centered on the generation of singlet oxygen and subsequent lipid peroxidation, makes it a valuable tool for studying oxidative stress and cell death. The universal nature of its toxicity has also driven research into its potential as a photodynamic therapy agent for cancer, with studies demonstrating its efficacy in causing bioenergetic collapse and necrosis in tumor cells. Future research will likely focus on elucidating the specific signaling pathways that are triggered downstream of the initial oxidative burst, exploring strategies to enhance its targeted delivery for therapeutic applications, and further characterizing the regulation of its biosynthesis in pathogenic fungi.

An In-depth Technical Guide to the Cercosporin Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a photo-activated perylenequinone phytotoxin produced by a wide range of fungi belonging to the genus Cercospora.[1][2] This secondary metabolite is a significant virulence factor, enabling the fungus to infect and colonize host plant tissues.[1] Upon exposure to light, this compound generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause lipid peroxidation and membrane damage, leading to cell death.[1][3] The unique mode of action and the complex biosynthesis of this compound have made it a subject of intense research, not only for its role in plant pathology but also for its potential applications in photodynamic therapy and as a lead compound in drug development.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, key chemical intermediates, and regulatory networks. It is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.

The this compound Biosynthetic Gene Cluster (CTB)

The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster known as the CTB cluster.[4] Initially identified in Cercospora nicotianae, the core cluster was thought to comprise eight genes, designated CTB1 to CTB8. However, more recent research in Cercospora beticola has expanded this to include additional flanking genes essential for the completion of the pathway.[5]

The functions of the key genes within the CTB cluster are summarized below:

GeneProposed Function
CTB1Non-reducing polyketide synthase (NR-PKS)
CTB2O-methyltransferase
CTB3Bifunctional O-methyltransferase/FAD-dependent monooxygenase
CTB4Major Facilitator Superfamily (MFS) transporter
CTB5FAD-dependent monooxygenase
CTB6Reductase
CTB7Putative enzyme for dioxepine ring formation
CTB8Zn(II)Cys6 transcription factor
CTB9α-ketoglutarate–dependent dioxygenase
CTB10Putative dehydratase
CFPThis compound Facilitator Protein (MFS transporter)

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the condensation of acetyl-CoA and malonyl-CoA by the non-reducing polyketide synthase, CTB1.[6][7] The pathway proceeds through a series of enzymatic modifications, including methylation, oxidation, reduction, and cyclization, to yield the final complex perylenequinone structure.

A proposed biosynthetic pathway for this compound is depicted below:

Cercosporin_Biosynthesis acetyl_coa Acetyl-CoA + 6x Malonyl-CoA nor_toralactone Nor-toralactone acetyl_coa->nor_toralactone toralactone Toralactone nor_toralactone->toralactone cercoquinone_c Cercoquinone C toralactone->cercoquinone_c Oxidative ring opening naphthalene_intermediate Naphthalene Intermediate cercoquinone_c->naphthalene_intermediate naphthalene_intermediate->naphthalene_intermediate dimerized_intermediate Dimerized Intermediate naphthalene_intermediate->dimerized_intermediate Dimerization prethis compound Prethis compound dimerized_intermediate->prethis compound This compound This compound prethis compound->this compound Methylenedioxy bridge formation ctb1 CTB1 (NR-PKS) ctb3_omt CTB3 (O-Methyltransferase) ctb3_mono CTB3 (Monooxygenase) ctb2 CTB2 (O-Methyltransferase) ctb6 CTB6 (Reductase) ctb5 CTB5 (Monooxygenase) ctb7 CTB7 ctb9_ctb10 CTB9/CTB10

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by both genetic and environmental factors. Light is a critical environmental cue that transcriptionally induces the expression of the CTB gene cluster. This regulation is mediated by a complex signaling network.

Regulatory_Network light Light ca_calmodulin Ca2+/Calmodulin Signaling light->ca_calmodulin Activates mapk_pathway MAP Kinase Pathway light->mapk_pathway Activates crg1 CRG1 (Transcription Factor) ca_calmodulin->crg1 mapk_pathway->crg1 ctb8 CTB8 (Transcription Factor) crg1->ctb8 Regulates ctb_genes CTB Cluster Genes (CTB1-7, 9, 10, CFP) ctb8->ctb_genes Induces This compound This compound Biosynthesis ctb_genes->this compound Leads to

Caption: Regulatory network of this compound biosynthesis.

Quantitative Data

The production of this compound varies significantly among different species and isolates of Cercospora and is heavily influenced by culture conditions.

Table 1: this compound Production in Various Cercospora Species on Different Media

Fungal IsolateMediumThis compound Production (nmol per plug)
C. kikuchii INPDA112
C. kikuchii ILMalt120
C. beticolaPDA64
C. zeae-maydisPDA30
C. asparagiMalt37
C. nicotianaeMalt32

Data compiled from Jenns et al., 1989.[3]

Table 2: Effect of Culture Conditions on this compound Production by Cercospora sp. JNU001

ConditionParameterThis compound Yield (mg/L)
Initial MediumS-7128.2
Optimized Temperature25 °C467.8
Optimized pH8.5467.8
Co-culture (B. velezensis)-984.4
Co-culture (Lysinibacillus sp.)-626.3

Data compiled from a 2021 study on enhanced this compound production.[8]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₉H₂₆O₁₀
Molecular Weight534.5 g/mol
AppearanceRed crystals
SolubilitySparingly soluble in water; soluble in base and organic solvents.[3]
UV/Vis max (in base)480 nm
CAS Number35082-49-6
Quantum Yield (¹O₂)0.81–0.97.[3]

Data compiled from various sources.[9][10]

Experimental Protocols

Gene Knockout and Analysis Workflow

A common approach to studying the function of genes in the this compound biosynthesis pathway is through targeted gene disruption followed by phenotypic and chemical analysis.

Gene_Knockout_Workflow start Start: Identify Target CTB Gene construct Construct Gene Knockout Cassette (e.g., with hygromycin resistance marker) start->construct transformation Fungal Transformation construct->transformation selection Selection of Transformants (on hygromycin-containing medium) transformation->selection verification Molecular Verification of Mutants (PCR, Southern Blot) selection->verification phenotype Phenotypic Analysis (Growth, Pigmentation) verification->phenotype hplc Chemical Analysis (HPLC-MS of culture extracts) verification->hplc end End: Functional Characterization of Gene phenotype->end hplc->end

Caption: Experimental workflow for gene knockout and analysis.

Detailed Methodologies

1. Fungal Transformation: Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is adapted for Cercospora species.[8][11][12][13][14][15][16]

  • Preparation of Agrobacterium

    • Grow A. tumefaciens strain (e.g., AGL1) carrying the binary vector with the gene knockout construct in LB medium with appropriate antibiotics at 28°C overnight.

    • Pellet the bacterial cells by centrifugation and resuspend in induction medium (e.g., IM) containing acetosyringone to an OD₆₀₀ of 0.15.

    • Incubate at 28°C with shaking for 6 hours.

  • Co-cultivation

    • Prepare a fresh spore suspension of the target Cercospora species.

    • Mix the Agrobacterium culture and the fungal spore suspension.

    • Spread the mixture onto a cellophane membrane placed on co-cultivation medium plates.

    • Incubate at 22-25°C in the dark for 48-72 hours.

  • Selection and Purification of Transformants

    • Transfer the cellophane membrane to a selective medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformants and a bactericide (e.g., cefotaxime) to eliminate Agrobacterium.

    • Incubate until resistant colonies appear.

    • Subculture individual colonies to fresh selective medium to obtain pure cultures.

2. Quantification of this compound by Spectrophotometry

This is a rapid method for quantifying this compound from fungal cultures.[17][18][19]

  • Collect a standardized sample from the fungal culture (e.g., five 6-mm agar plugs).

  • Immerse the sample in 5 N KOH and incubate in the dark for at least 4 hours to extract the this compound.

  • Measure the absorbance of the KOH solution at 480 nm using a spectrophotometer.

  • Calculate the concentration of this compound using the molar extinction coefficient of 23,300 M⁻¹cm⁻¹.

3. HPLC Analysis of this compound and Intermediates

This method allows for the separation and quantification of this compound and its biosynthetic intermediates.[20][21][22]

  • Sample Preparation:

    • Extract fungal mycelium and culture medium with an organic solvent (e.g., ethyl acetate or acetone).

    • Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic or acetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 470-480 nm, or a photodiode array (PDA) detector to obtain full spectra. For identification of intermediates, a mass spectrometer (MS) can be coupled to the HPLC system.

4. In Vitro Enzyme Assay for CTB1 (Non-Reducing Polyketide Synthase)

This assay is designed to determine the activity and product of the NR-PKS enzyme.[11][23][24][25]

  • Express and purify the CTB1 enzyme, typically from a heterologous host like E. coli or Saccharomyces cerevisiae.

  • Prepare a reaction mixture containing the purified enzyme, acetyl-CoA, malonyl-CoA, and necessary cofactors in a suitable buffer.

  • Incubate the reaction at an optimal temperature (e.g., 28-30°C).

  • Stop the reaction and extract the products with an organic solvent.

  • Analyze the products by HPLC-MS to identify the synthesized polyketide (e.g., nor-toralactone).

5. In Vitro Enzyme Assay for CTB3 (O-Methyltransferase and Monooxygenase)

This assay can be used to characterize the dual functionality of the CTB3 enzyme.[1][26][27][28][29]

  • O-Methyltransferase Activity:

    • Incubate purified CTB3 with its substrate (nor-toralactone) and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

    • Analyze the reaction products by HPLC-MS to detect the methylated product (toralactone).

  • Monooxygenase Activity:

    • Incubate purified CTB3 with its substrate (toralactone), FAD, and a reducing agent (NADPH) in an oxygenated buffer.

    • Monitor the consumption of NADPH or oxygen, or directly analyze the formation of the ring-opened product (cercoquinone C) by HPLC-MS.

Conclusion

The this compound biosynthesis pathway in fungi represents a fascinating and complex example of secondary metabolism. The elucidation of this pathway, from the identification of the gene cluster to the characterization of the individual enzymatic steps, has provided valuable insights into the molecular basis of fungal virulence and the intricate chemistry of natural product biosynthesis. The detailed methodologies and data presented in this guide are intended to facilitate further research in this area, with the ultimate goal of developing novel strategies for disease control and harnessing the potential of this compound and its derivatives in medicine and biotechnology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources and Discovery of the Cercosporin Compound

This technical guide provides a comprehensive overview of the natural sources, discovery, and key experimental data related to the fungal secondary metabolite, this compound.

Introduction to this compound

This compound is a photoactivated perylenequinone toxin produced by a variety of phytopathogenic fungi.[1] Upon exposure to light, it generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (O₂⁻), which cause widespread damage to cellular components, including membranes, proteins, and nucleic acids.[2][3] This photodynamic action is the primary mechanism of its potent toxicity to a broad range of organisms, including plants, bacteria, fungi, and mammals.[4][5] The distinctive red color of this compound is a noticeable characteristic in fungal cultures producing this compound.[3][6]

Discovery and Historical Context

The discovery of this compound dates back to 1957, when it was first isolated as a red pigment from the fungus Cercospora kikuchii, a pathogen of soybeans.[2][3][6] Initially investigated for its unique coloration, its chemical structure as a perylenequinone was determined in 1972.[6] A pivotal moment in understanding its biological significance came in 1975, when Yamazaki and colleagues demonstrated that its toxicity to mice and bacteria was dependent on both light and oxygen, establishing it as the first photosensitizing toxin from a plant pathogen.[3][6]

Natural Sources of this compound

This compound is predominantly produced by fungi belonging to the genus Cercospora, which are responsible for numerous crop diseases worldwide.[1][5] However, its production is not limited to this genus.

Fungal Species Known to Produce this compound:

  • Cercospora species: A large number of species within this genus are known to produce this compound, including C. beticola, C. kikuchii, C. nicotianae, C. zeae-maydis, C. coffeicola, C. canescens, C. zebrina, C. asparagi, and C. sorghi.[6] However, not all Cercospora species are producers; for instance, C. sojina and C. zeina have not been shown to synthesize the toxin.[6]

  • Pseudocercosporella capsellae: This closely related fungus, belonging to the Mycosphaerellaceae family, has also been reported to produce this compound.[4][6]

  • Colletotrichum species: The this compound toxin biosynthesis (CTB) gene cluster has been identified in some species of the genus Colletotrichum, and production of the compound has been confirmed in Colletotrichum fioriniae.[4][7]

  • Phaeophleospora vochysiae: An endophytic fungus that was found to produce this compound and isothis compound.[8]

Physicochemical Properties of this compound

This compound's biological activity is intrinsically linked to its chemical and physical properties.

PropertyValueReferences
Molecular Formula C₂₉H₂₆O₁₀[1]
Molar Mass 534.517 g·mol⁻¹[1]
Appearance Red solid[3]
Solubility Sparingly soluble in water; soluble in base and several organic solvents.[3]
CAS Number 35082-49-6[1]
Singlet Oxygen Quantum Yield 0.81–0.97[3]
IC₅₀ for Protein Kinase C 0.6-1.3 µM[9]

This compound Production by Fungal Species

The production of this compound can vary significantly between different fungal species and even among isolates of the same species.[10] Environmental conditions such as culture medium, light, and temperature also play a crucial role.[1][10]

Fungal Species/IsolateCulture MediumThis compound YieldReferences
Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04)Not specified984.4 mg/L[11]
Cercospora sp. JNU001 (co-cultured with Lysinibacillus sp. B15)Not specified626.3 mg/L[11]
Cercospora sp. JNU001 (monoculture)Not specified128.2 mg/L[11]
Cercospora strain from water hyacinthNot specified75.59 mg/L[11]
Cercospora coffeicola isolatesNot specified0.2 to 48.65 µM (Spectrophotometry)[12]
Cercospora coffeicola isolatesNot specified1.15 to 37.26 µM (HPLC)[12]
Various Cercospora isolatesMalt and PDA mediaHighest levels of production[13]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster. The synthesis is initiated by a polyketide synthase (PKS) and involves a series of enzymatic reactions.[1]

This compound Biosynthetic Pathway

The biosynthesis of this compound is thought to begin with the condensation of acetate and malonate molecules via a fungal polyketide pathway.[14][15] The CTB gene cluster contains genes encoding for enzymes such as polyketide synthase (CTB1), methyltransferases (CTB2, CTB3), oxidoreductases (CTB5, CTB6, CTB7), a transporter (CTB4), and a transcription factor (CTB8).[1] More recent research has shown that the CTB cluster is larger than initially thought, including additional genes necessary for the final steps of biosynthesis.[4]

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues, with light being the most critical factor.[10][15] Several signal transduction pathways are implicated in this regulation.[15] Studies have pointed to the involvement of calcium/calmodulin and MAP kinase signaling pathways.[15][16] The transcription factor CRG1 also plays a role in regulating the expression of genes within the CTB cluster.[15]

G Regulation of this compound Biosynthesis Light Light CaM_Ca Ca2+/Calmodulin Pathway Light->CaM_Ca MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 (Transcription Factor) CaM_Ca->CRG1 MAPK->CRG1 CTB8 CTB8 (Pathway Regulator) CRG1->CTB8 CTB_cluster CTB Gene Cluster (CTB1, CTB2, etc.) CTB8->CTB_cluster This compound This compound Biosynthesis CTB_cluster->this compound

Signaling pathways in this compound biosynthesis.

Mode of Action of this compound

This compound's toxicity stems from its ability to act as a photosensitizer.[5] In the presence of light, it transitions to an excited triplet state and transfers energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3][6] It can also produce superoxide (O₂⁻) in the presence of reducing agents.[3] These ROS then indiscriminately attack cellular components, with lipid peroxidation of cell membranes being a primary mode of toxicity, leading to membrane breakdown and cell death.[6][15]

G This compound's Mode of Action This compound This compound Excited_this compound Excited this compound* This compound->Excited_this compound Light Light Light Light->Excited_this compound Excited_this compound->this compound Singlet_Oxygen ¹O₂ (Singlet Oxygen) Excited_this compound->Singlet_Oxygen + O₂ Superoxide O₂⁻ (Superoxide) Excited_this compound->Superoxide + e⁻ Oxygen O₂ Oxygen->Singlet_Oxygen Cell_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Singlet_Oxygen->Cell_Damage Superoxide->Cell_Damage

Photoactivation and ROS generation by this compound.

Experimental Protocols

Fungal Culture and this compound Production
  • Culture Medium: Potato Dextrose Agar (PDA) or malt extract agar are commonly used and have been shown to support good this compound production.[13][15] The specific brand of PDA can influence production levels.[10][15]

  • Inoculation: Inoculate the center of the agar plates with a mycelial plug from a stock culture.[13]

  • Incubation: Incubate the plates at 20-25°C under continuous light or a 16-hour light/8-hour dark cycle to induce this compound production.[13] Production is typically inhibited at higher temperatures (e.g., 30°C).[6][15]

  • Harvesting: this compound production can be observed as a red pigmentation in the mycelium and surrounding agar.[17] The compound can be harvested after a suitable incubation period (e.g., 8-21 days).[13]

Extraction and Purification of this compound

The following protocol is a synthesis of methods described in the literature.[18][19]

G This compound Extraction and Purification Workflow Start Fungal Culture on PDA Collect Collect Mycelium and Agar Start->Collect Extract_NaOH Extract with 0.5N NaOH Collect->Extract_NaOH Filter Filter to Remove Solids Extract_NaOH->Filter Acidify Acidify Filtrate to pH 2 with 6N HCl Filter->Acidify Extract_EtOAc Extract with Ethyl Acetate Acidify->Extract_EtOAc Remove_EtOAc Remove Ethyl Acetate (e.g., Rotary Evaporation) Extract_EtOAc->Remove_EtOAc Residue Crude this compound Residue Remove_EtOAc->Residue Chromatography Column Chromatography (Sephadex LH-20, Ethanol Eluent) Residue->Chromatography Collect_Fractions Collect Red Fractions Chromatography->Collect_Fractions Crystallize Crystallize this compound Collect_Fractions->Crystallize Pure_this compound Pure Crystalline this compound Crystallize->Pure_this compound

Workflow for the isolation of this compound.
  • Extraction: The this compound-containing medium (mycelium and agar) is collected and extracted with 0.5N NaOH.[18] this compound is soluble in basic solutions.

  • Filtration and Acidification: The extract is filtered to remove fungal biomass and other solids. The resulting filtrate is then acidified to approximately pH 2 with 6N HCl, which causes the this compound to precipitate.[18]

  • Solvent Extraction: The acidified solution is extracted with an organic solvent such as ethyl acetate.[18]

  • Concentration: The organic solvent is removed, for example, by rotary evaporation, to yield a crude this compound-containing residue.[18]

  • Chromatography: The crude residue is further purified using column chromatography, for instance, with a Sephadex LH-20 column and ethanol as the eluent.[18]

  • Crystallization: The this compound-containing fractions are collected and concentrated to induce crystallization, yielding substantially pure this compound.[18]

Quantification of this compound

This compound can be quantified spectrophotometrically.[12][18]

  • Extraction: Extract a known amount of fungal culture (e.g., agar plugs) with 5N KOH.[13]

  • Measurement: Measure the absorbance of the extract at 473 nm.[13]

  • Calculation: The concentration can be calculated using the Beer-Lambert law, with a known extinction coefficient for this compound.

High-performance liquid chromatography (HPLC) can also be used for more precise quantification and to separate this compound from other pigments.[7][12]

Conclusion

This compound remains a molecule of significant interest due to its potent, light-activated toxicity and its role in plant disease.[15] Understanding its natural sources, biosynthesis, and mode of action is crucial for developing strategies to combat Cercospora-related crop diseases. Furthermore, its photosensitizing properties offer potential for applications in areas such as photodynamic therapy, though its broad-spectrum toxicity necessitates careful consideration and further research.[9][11] This guide provides a foundational technical overview for professionals engaged in research and development involving this fascinating fungal metabolite.

References

The Universal Toxicity of Cercosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, exhibits a broad-spectrum toxicity that extends across kingdoms, affecting plants, fungi, bacteria, and animal cells.[1][2][3] This potent biological activity stems from its function as a photosensitizing agent. Upon illumination, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which inflict widespread cellular damage through the peroxidation of lipids and oxidation of other vital macromolecules.[1][4][5][6] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's universal toxicity, detailed experimental protocols for its study, and a summary of key quantitative data.

Mechanism of Action: The Photodynamic Cascade

The toxicity of this compound is fundamentally linked to its photodynamic properties. The process can be dissected into several key stages:

  • Photoactivation: In the presence of light, particularly in the 400-600 nm wavelength range, the this compound molecule absorbs photons, transitioning from its ground state to an excited singlet state.[1]

  • Intersystem Crossing: The excited singlet state is short-lived and undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Reactive Oxygen Species (ROS) Generation: The triplet-state this compound can then react with molecular oxygen (O₂) via two primary pathways:

    • Type II Reaction: Through direct energy transfer to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂). This is considered the predominant mechanism of this compound toxicity due to its high quantum yield.[5][7]

    • Type I Reaction: Through electron transfer, forming a superoxide radical (O₂⁻).[1][4]

These ROS, particularly ¹O₂, are highly reactive and indiscriminately oxidize a wide range of biological molecules.

Primary Cellular Target: Membrane Lipid Peroxidation

The lipophilic nature of this compound facilitates its localization within cellular membranes.[8] Upon photoactivation, the generated ROS initiate a cascade of lipid peroxidation, leading to:

  • Disruption of Membrane Integrity: The oxidation of polyunsaturated fatty acids in membrane lipids compromises the structural integrity and fluidity of cellular and organellar membranes.

  • Increased Membrane Permeability: This damage results in the leakage of electrolytes and other cellular contents, a key indicator of cell death.[9][10]

  • Formation of Cytotoxic Byproducts: Lipid peroxidation generates cytotoxic aldehydes, such as malondialdehyde (MDA), which can further propagate cellular damage.[11]

The universal presence of lipids in the membranes of all living organisms is a cornerstone of this compound's broad-spectrum toxicity.

Quantitative Data on this compound Toxicity and Properties

The following tables summarize key quantitative data related to the toxicological profile and photochemical properties of this compound.

ParameterValueOrganism/SystemReference
Inhibitory Concentration 1 µMPlant cells[12]
10 µMNeurospora crassa (radial growth inhibition)[13]
Singlet Oxygen Quantum Yield (ΦΔ) 0.81In benzene[6]
0.84 - 0.97In various solvents[9][14]
Reduced Dihydrothis compound ¹O₂ Quantum Yield 0.14 - 0.18In organic solvents[9][14]
0.02 - 0.04In water[9][14]

Table 1: Toxicological and Photochemical Properties of this compound

MethodPrincipleAbsorbance MaximumReference
Spectrophotometry Measures the characteristic absorbance of this compound.480 nm[4]
High-Performance Liquid Chromatography (HPLC) Separates and quantifies this compound from complex mixtures.Varies with detection method[4]

Table 2: Methods for Quantification of this compound Production

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the toxicity of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) (10% w/v)

  • Samples (e.g., cell lysates, tissue homogenates)

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice.[15] Centrifuge to remove debris.

  • Protein Precipitation: Add an equal volume of ice-cold 10% TCA to the supernatant to precipitate proteins.[15]

  • Incubation: Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.[15]

  • Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.

  • Heating: Incubate the mixture in a boiling water bath for 10-20 minutes to allow the formation of the MDA-TBA adduct, which has a pink color.[15]

  • Cooling: Cool the samples on ice to stop the reaction.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.[7][16]

  • Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Electrolyte Leakage Assay for Membrane Damage

This method assesses membrane integrity by measuring the leakage of ions from cells.

Materials:

  • Plant leaf discs or other tissue samples

  • Deionized water

  • Conductivity meter

  • 12-well cell culture plates

Procedure:

  • Sample Preparation: Excise leaf discs of a uniform size, avoiding major veins.[8]

  • Washing: Rinse the leaf discs with deionized water to remove electrolytes from damaged cells at the cut edges.

  • Incubation: Float the leaf discs in a known volume of deionized water in a 12-well plate.[17]

  • Treatment: Add this compound to the desired final concentration and incubate under light. Include a dark control.

  • Conductivity Measurement (Initial): At various time points, measure the electrical conductivity of the solution.[17]

  • Total Electrolyte Measurement: After the final time point, autoclave or freeze-thaw the samples to induce complete electrolyte leakage.

  • Conductivity Measurement (Final): Measure the final electrical conductivity of the solution.

  • Calculation: Express electrolyte leakage as a percentage of the total conductivity: (Initial Conductivity / Final Conductivity) x 100.

Ethane Emission Assay for in vivo Lipid Peroxidation

This assay measures the production of ethane, a volatile byproduct of the peroxidation of omega-3 unsaturated fatty acids.

Materials:

  • Gas-tight syringes

  • Gas chromatograph equipped with a flame ionization detector

  • Incubation chambers

Procedure:

  • Sample Preparation: Place treated leaf discs or other biological samples in a sealed incubation chamber.

  • Incubation: Incubate under light for a defined period (e.g., 12-24 hours).[10]

  • Gas Sampling: Using a gas-tight syringe, collect a sample of the headspace gas from the chamber.

  • Gas Chromatography: Inject the gas sample into a gas chromatograph to separate and quantify the amount of ethane.

  • Data Analysis: Compare the ethane production in this compound-treated samples to that of untreated controls.

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in this compound toxicity and its investigation are provided below using the DOT language for Graphviz.

Cercosporin_Toxicity_Pathway cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage Light Light This compound (Ground State) This compound (Ground State) Light->this compound (Ground State) Absorption This compound (Excited Triplet State) This compound (Excited Triplet State) This compound (Ground State)->this compound (Excited Triplet State) Intersystem Crossing Singlet Oxygen (¹O₂) Singlet Oxygen (¹O₂) This compound (Excited Triplet State)->Singlet Oxygen (¹O₂) Type II Reaction Superoxide (O₂⁻) Superoxide (O₂⁻) This compound (Excited Triplet State)->Superoxide (O₂⁻) Type I Reaction O2 O2 O2->Singlet Oxygen (¹O₂) O2->Superoxide (O₂⁻) Lipid Peroxidation Lipid Peroxidation Singlet Oxygen (¹O₂)->Lipid Peroxidation Superoxide (O₂⁻)->Lipid Peroxidation Membrane Lipids Membrane Lipids Membrane Lipids->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cell Death Cell Death Membrane Damage->Cell Death Electrolyte Leakage TBARS_Assay_Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Protein Precipitation (TCA) Protein Precipitation (TCA) Sample Preparation->Protein Precipitation (TCA) Centrifugation Centrifugation Protein Precipitation (TCA)->Centrifugation Reaction with TBA Reaction with TBA Centrifugation->Reaction with TBA Incubation (95-100°C) Incubation (95-100°C) Reaction with TBA->Incubation (95-100°C) Cooling Cooling Incubation (95-100°C)->Cooling Measure Absorbance (532 nm) Measure Absorbance (532 nm) Cooling->Measure Absorbance (532 nm) Quantify MDA Quantify MDA Measure Absorbance (532 nm)->Quantify MDA End End Quantify MDA->End

References

The Photochemical Activation of Cercosporin: A Technical Guide to its Mechanism and Reactive Oxygen Species Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy.[1][2] Its toxicity is almost universally directed against a wide range of organisms, including plants, bacteria, fungi, and mice, due to its efficient production of cytotoxic reactive oxygen species (ROS) upon photoactivation.[1][3] This technical guide provides an in-depth exploration of the mechanisms by which light activates this compound to generate ROS, detailing the photophysical processes, the resulting cellular damage, and the experimental protocols to study these phenomena.

The Core Mechanism: Light-Induced Generation of Reactive Oxygen Species

The toxicity of this compound is entirely dependent on the presence of light and oxygen.[1] In the dark, it is non-toxic. The process of photoactivation can be summarized in the following key steps:

  • Light Absorption: this compound absorbs light in the visible spectrum, with an absorption maximum between 450 and 490 nm.[1][4] This absorption of photons excites the this compound molecule from its ground state (S₀) to a short-lived singlet excited state (¹this compound*).

  • Intersystem Crossing: The excited singlet state this compound molecule then undergoes a rapid process called intersystem crossing, transitioning to a more stable and longer-lived triplet excited state (³this compound*).[1]

  • Energy Transfer and ROS Production: The triplet-state this compound can then initiate two types of photochemical reactions, both leading to the formation of ROS. These reactions are classified as Type I and Type II photosensitization.

    • Type II Reaction (Singlet Oxygen Production): This is the predominant pathway for this compound-mediated toxicity. The triplet this compound directly transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[1][4] this compound is a remarkably efficient producer of singlet oxygen, with a quantum yield (ΦΔ) reported to be as high as 0.81 to 0.97.[2][5][6] This means that for every 100 photons absorbed by this compound, up to 97 molecules of singlet oxygen can be generated.

    • Type I Reaction (Superoxide Production): In the presence of a suitable reducing agent, the triplet this compound can also participate in electron transfer reactions. It can abstract an electron or a hydrogen atom from a substrate molecule, forming a radical anion. This reduced this compound can then transfer an electron to molecular oxygen to produce the superoxide anion radical (O₂⁻•).[1][2]

The primary cytotoxic agent generated by this compound is singlet oxygen, a highly reactive and indiscriminate electrophile that can readily damage a wide array of biological molecules.[4][6]

Cellular Targets and Consequences of ROS Production

The ROS generated by photoactivated this compound, particularly singlet oxygen, are highly destructive to cellular components. Due to its lipophilic nature, this compound tends to localize in cellular membranes.[1] This localization dictates that the primary targets of its photodynamic action are the membrane lipids.

The interaction of singlet oxygen with the unsaturated fatty acid chains of membrane lipids initiates a chain reaction of lipid peroxidation.[1] This process leads to:

  • Loss of Membrane Integrity: The peroxidation of lipids disrupts the structure and fluidity of cellular membranes, leading to increased permeability and leakage of cellular contents.

  • Cellular Dysfunction: Damage to the membranes of organelles such as mitochondria and the endoplasmic reticulum impairs their function.

  • Cell Death: The cumulative damage to cellular membranes and other macromolecules ultimately leads to cell death.[1]

Quantitative Data on this compound Photophysics

The efficiency of a photosensitizer is characterized by several key photophysical parameters. The following table summarizes the available quantitative data for this compound.

ParameterValueReference(s)
Singlet Oxygen Quantum Yield (ΦΔ) 0.81 - 0.97[2][5][6]
Molar Extinction Coefficient (ε) at ~480 nm 23,300 M⁻¹cm⁻¹[4][7]
Activation Wavelength ~400 - 600 nm[1]
Absorption Maximum ~480 nm[4]

Signaling Pathways and Logical Relationships

The activation of this compound and its subsequent generation of ROS can be visualized as a clear, light-dependent pathway.

Cercosporin_Activation Light Light (400-600 nm) Cercosporin_GS This compound (Ground State, S₀) Light->Cercosporin_GS Absorption Cercosporin_S1 Excited Singlet State (¹this compound) Cercosporin_GS->Cercosporin_S1 Excitation Cercosporin_T1 Excited Triplet State (³this compound) Cercosporin_S1->Cercosporin_T1 Intersystem Crossing Cercosporin_T1->Cercosporin_GS Phosphorescence/ Non-radiative decay O2_S1 Singlet Oxygen (¹O₂) Cercosporin_T1->O2_S1 Energy Transfer (Type II) Superoxide Superoxide (O₂⁻•) Cercosporin_T1->Superoxide Electron Transfer (Type I) O2_GS Molecular Oxygen (³O₂) CellularDamage Cellular Damage (Lipid Peroxidation, etc.) O2_S1->CellularDamage Substrate Reducing Substrate Superoxide->CellularDamage

Figure 1: this compound photoactivation and ROS generation pathway.

Experimental Protocols

To investigate the photodynamic properties of this compound, a series of key experiments can be performed. The following sections provide detailed methodologies for these assays.

Experimental Workflow for ROS Detection

The following diagram illustrates a general workflow for detecting ROS generated by photoactivated this compound.

ROS_Detection_Workflow start Start prepare_solution Prepare this compound Solution and Reaction Mixture start->prepare_solution add_probe Add ROS-specific Probe (e.g., Cholesterol, NBT) prepare_solution->add_probe incubate_dark Incubate in the Dark (Control) add_probe->incubate_dark incubate_light Incubate in the Light add_probe->incubate_light measure_signal Measure Signal (e.g., HPLC, Spectrophotometry) incubate_dark->measure_signal incubate_light->measure_signal analyze_data Analyze Data and Compare Light vs. Dark measure_signal->analyze_data end End analyze_data->end

Figure 2: General experimental workflow for ROS detection.
Detection of Singlet Oxygen: Cholesterol Oxidation Assay

This assay is based on the specific reaction of singlet oxygen with cholesterol to form the 5α-hydroperoxide of cholesterol, a product not formed by free radical mechanisms.[3]

Materials:

  • This compound

  • Cholesterol

  • Appropriate solvent (e.g., ethanol, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV or electrochemical detector

  • Light source with a defined wavelength range (e.g., filtered lamp to provide light in the 400-600 nm range)

  • Reaction vessels (e.g., quartz cuvettes)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a solution of cholesterol in the same solvent.

    • In a reaction vessel, mix the this compound and cholesterol solutions to achieve the desired final concentrations. A typical starting point would be in the low micromolar range for this compound and millimolar range for cholesterol.

  • Incubation:

    • Prepare two sets of samples: one to be kept in the dark (control) and one to be exposed to light.

    • Expose the light samples to a controlled light source for a defined period. The duration of exposure will depend on the light intensity and the concentration of reactants.

  • Extraction and Analysis:

    • After incubation, stop the reaction (e.g., by placing the samples on ice and in the dark).

    • Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., chloroform/methanol).

    • Dry the extract under a stream of nitrogen.

    • Re-dissolve the dried extract in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • Monitor the elution of cholesterol and its oxidation products. The 5α-hydroperoxide of cholesterol will have a characteristic retention time.

    • Quantify the amount of the 5α-hydroperoxide formed in the light-exposed samples compared to the dark controls. The presence of this specific product is a strong indicator of singlet oxygen generation.

Detection of Superoxide: Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay relies on the reduction of the yellow, water-soluble NBT dye to a blue, insoluble formazan precipitate by superoxide anions.[8][9][10]

Materials:

  • This compound

  • Nitroblue tetrazolium (NBT)

  • A reducing agent (e.g., methionine, NADH)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.8)

  • Spectrophotometer

  • Light source

  • Superoxide dismutase (SOD) for control experiments

Procedure:

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing the buffer, NBT, and the reducing agent.

    • Add the this compound solution to the reaction mixture.

  • Incubation:

    • Prepare light and dark samples as described in the cholesterol assay.

    • Expose the light samples to a controlled light source.

  • Measurement:

    • Measure the increase in absorbance at a specific wavelength (typically around 560-630 nm) over time using a spectrophotometer. The increase in absorbance corresponds to the formation of formazan.[9]

  • Control Experiment:

    • To confirm that the NBT reduction is due to superoxide, perform a parallel experiment in the presence of superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide. A significant inhibition of formazan formation in the presence of SOD confirms the involvement of superoxide.[8]

Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate) treated with this compound and light

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA) solution

  • Malondialdehyde (MDA) standard solution

  • Spectrophotometer or fluorescence plate reader

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Following treatment of the biological sample with this compound and light, homogenize the sample in a suitable lysis buffer.

  • Reaction:

    • To a known amount of the sample homogenate, add TCA solution to precipitate proteins.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Add TBA solution to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the samples on ice.

    • Measure the absorbance of the resulting pink solution at approximately 532 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The amount of MDA is an indicator of the extent of lipid peroxidation.

Conclusion

This compound's potent photodynamic activity, driven by its high efficiency in generating singlet oxygen, makes it a significant factor in plant disease and a molecule of interest for therapeutic applications. Understanding the fundamental mechanisms of its photoactivation and the resulting cascade of oxidative damage is crucial for both mitigating its detrimental effects in agriculture and harnessing its cytotoxic potential in medicine. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the photodynamic properties of this compound and other photosensitizers. By employing these methods, scientists can further elucidate the intricate interplay between light, photosensitizers, and biological systems, paving the way for novel strategies in disease control and drug development.

References

Subcellular Localization of Cercosporin in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cercosporin, a naturally occurring perylenequinone, has demonstrated significant photodynamic and cytotoxic effects on tumor cells. Its efficacy as a photosensitizer is intrinsically linked to its accumulation within specific cellular compartments. This technical guide provides a comprehensive overview of the current understanding of this compound's subcellular localization in tumor cells, its impact on cellular signaling, and detailed experimental protocols for its investigation. Current research indicates that this compound primarily localizes to the mitochondria and the endoplasmic reticulum, where its photoactivation triggers a cascade of events leading to cellular demise. This guide aims to equip researchers with the necessary information to further explore the therapeutic potential of this compound.

Data Presentation: Subcellular Distribution and Cytotoxicity

While the qualitative localization of this compound in mitochondria and the endoplasmic reticulum is established, quantitative data on its precise concentration within these organelles in various tumor cell lines remains a significant area for future research. The following tables summarize the existing data on cellular uptake and cytotoxicity, providing a foundation for comparative analysis.

Table 1: Cellular Uptake of this compound in Human Tumor Cell Lines

Cell LineTumor TypeRelative UptakeReference
T98GGlioblastoma multiforme~3-fold higher than MCF7 and U87[1]
U87Glioblastoma multiformeSimilar to MCF7[1]
MCF7Breast adenocarcinomaSimilar to U87[1]

Table 2: Cytotoxic Effects of this compound on Human Tumor Cell Lines

Cell LineIC50 (µM) - DarkConditionReference
MCF74.68Dark[2]
HeLaNot Reported--
SW1573Not Reported--
WiDrNot Reported--

Note: The lack of quantitative data on the subcellular concentration of this compound highlights a critical knowledge gap. Future studies employing techniques such as subcellular fractionation followed by HPLC or mass spectrometry, or advanced imaging techniques like fluorescence correlation spectroscopy, are warranted to elucidate the precise distribution of this compound within tumor cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the subcellular localization and effects of this compound.

Fluorescence Microscopy for Subcellular Localization

This protocol outlines the procedure for visualizing the colocalization of this compound with mitochondria and the endoplasmic reticulum in tumor cells.

Materials:

  • Tumor cell line of interest (e.g., T98G, U87, MCF7)

  • Cell culture medium and supplements

  • This compound (from Cercospora sp.)

  • MitoTracker™ Red CMXRos (for mitochondrial staining)

  • ER-Tracker™ Green (for endoplasmic reticulum staining)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixing)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Confocal microscope with appropriate laser lines and filters

Protocol:

  • Cell Culture: Plate tumor cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 1-10 µM). Incubate the cells with the this compound-containing medium for a predetermined time (e.g., 4-24 hours) in the dark.

  • Organelle Staining:

    • Mitochondria: During the last 30 minutes of this compound incubation, add MitoTracker™ Red CMXRos to the medium at a final concentration of 100-500 nM.

    • Endoplasmic Reticulum: During the last 30 minutes of this compound incubation, add ER-Tracker™ Green to the medium at a final concentration of 1 µM.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove excess dyes.

  • Fixation (Optional): If live-cell imaging is not performed, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Follow with three washes in PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging:

    • Visualize the samples using a confocal microscope.

    • This compound: Excite at ~543 nm and collect emission between 600-710 nm.[3]

    • MitoTracker™ Red CMXRos: Excite at ~579 nm and collect emission at ~599 nm.

    • ER-Tracker™ Green: Excite at ~488 nm and collect emission at ~510 nm.

    • DAPI: Excite at ~358 nm and collect emission at ~461 nm.

    • Acquire images in separate channels and merge to observe colocalization.

Subcellular Fractionation and this compound Quantification

This protocol describes the separation of mitochondrial and microsomal (endoplasmic reticulum-rich) fractions from tumor cells to quantify this compound content.

Materials:

  • Cultured tumor cells treated with this compound

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Differential centrifugation equipment (refrigerated centrifuge)

  • Ultracentrifuge

  • Bradford assay reagents for protein quantification

  • HPLC system or spectrophotometer

  • This compound standard

Protocol:

  • Cell Harvesting: Harvest this compound-treated cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or a similar method on ice until >90% of cells are lysed (check under a microscope).

  • Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction. Collect the supernatant (post-nuclear supernatant).

  • Mitochondrial Fraction Isolation: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Microsomal Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (rich in endoplasmic reticulum). The supernatant is the cytosolic fraction.

  • Washing Fractions: Wash the mitochondrial and microsomal pellets by resuspending them in homogenization buffer and repeating the respective centrifugation steps.

  • This compound Extraction and Quantification:

    • Resuspend the final mitochondrial and microsomal pellets in a known volume of a suitable solvent for this compound extraction (e.g., methanol or acetone).

    • Quantify the extracted this compound using a spectrophotometer by measuring the absorbance at 480 nm and using the molar absorption coefficient of 23,300 M⁻¹cm⁻¹.[3] Alternatively, use a calibrated HPLC method for more precise quantification.

    • Normalize the amount of this compound to the total protein content of each fraction, determined by a Bradford assay.

Analysis of Cellular Respiration and Glycolysis

This protocol outlines the use of an extracellular flux analyzer to measure the impact of this compound on mitochondrial respiration and glycolysis.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • XF Cell Culture Microplates

  • Tumor cell line of interest

  • This compound

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for Mito Stress Test; or only glutamine for Glycolysis Stress Test)

  • Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)

Protocol:

  • Cell Seeding: Seed tumor cells into an XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the desired duration. Include vehicle-treated control wells.

  • Assay Preparation: One hour before the assay, replace the culture medium with the appropriate pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C.

  • Extracellular Flux Analysis:

    • Mito Stress Test: Load the sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and perform the assay according to the manufacturer's instructions. This will measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Glycolysis Stress Test: Load the sensor cartridge with the glycolysis modulators (Glucose, Oligomycin, 2-DG) and perform the assay. This will measure glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) for mitochondrial respiration and the extracellular acidification rate (ECAR) for glycolysis to determine the bioenergetic profile of the cells and the impact of this compound treatment.

Signaling Pathways and Experimental Workflows

This compound's cytotoxic effects are believed to be mediated through the inhibition of Protein Kinase C (PKC) and the subsequent induction of apoptosis. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Cercosporin_Apoptosis_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibition Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) PKC->Anti_Apoptotic Activation Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) Anti_Apoptotic->Pro_Apoptotic Inhibition Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Subcellular_Localization_Workflow start Start: Culture Tumor Cells incubate Incubate with this compound start->incubate stain Co-stain with Mitochondrial and ER-specific fluorescent dyes incubate->stain wash Wash to remove excess dyes stain->wash image Confocal Microscopy Imaging wash->image analyze Analyze Colocalization image->analyze end End: Determine Subcellular Localization analyze->end Subcellular_Quantification_Workflow start Start: Treat cells with this compound homogenize Cell Homogenization start->homogenize diff_cent Differential Centrifugation homogenize->diff_cent isolate_mito Isolate Mitochondrial Fraction diff_cent->isolate_mito isolate_er Isolate Microsomal (ER) Fraction diff_cent->isolate_er extract Extract this compound from Fractions isolate_mito->extract isolate_er->extract quantify Quantify this compound (HPLC/Spectrophotometry) extract->quantify normalize Normalize to Protein Content quantify->normalize end End: Determine this compound Concentration normalize->end

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cercosporin is a non-host-specific perylenequinone phytotoxin produced by various species of the fungal genus Cercospora.[1] It is a photosensitizing compound that, upon activation by light, generates reactive oxygen species (ROS) such as singlet oxygen and superoxide, leading to lipid peroxidation and cell death.[2][3] This potent bioactivity makes this compound a subject of interest in plant pathology, natural product chemistry, and as a potential agent in photodynamic therapy.[4] Accurate and reliable quantification of this compound is crucial for studying its biosynthesis, regulation, role in fungal virulence, and for exploring its biotechnological applications. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust method for the separation and quantification of this compound from complex biological matrices.

Principle of the Method Reverse-phase HPLC (RP-HPLC) is the most common technique for this compound analysis. The principle involves the separation of this compound from other sample components based on its hydrophobic nature. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being relatively non-polar, interacts with the stationary phase and its elution is controlled by the composition of the mobile phase, which often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous solution (like water with an acid modifier). Detection is typically achieved using a UV-Vis detector, as this compound exhibits strong absorbance at specific wavelengths.

Quantitative Data Summary

The following tables summarize various HPLC methods and reported concentrations of this compound from different fungal isolates.

Table 1: HPLC Method Parameters for this compound Quantification

Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Kromasil Classic C18 (250 x 4.6 mm, 5 µm)Acetonitrile : Ammonium Acetate buffer (pH 4.5) (44:56 v/v)0.8248[4]
Kinetex XB-C18 (75 x 4.6 mm, 2.6 µm)Gradient: Acetonitrile + 0.1% Formic Acid (A) and 0.1% Formic Acid in Water (B)1.25280, 436, 470[5]
Shim-pack CLC-ODS (15 x 6.0 mm, 5 µm) with Eclipse XDB-C18 pre-columnGradient: 5% Acetic Acid in Water (A) and Acetonitrile (B)1.5470 (PDA), Fluorescence[6][7]

Table 2: Examples of this compound Production in Cercospora Species

Fungal Species / IsolateCulture ConditionsThis compound ConcentrationAnalytical MethodReference
Cercospora coffeicola (19 isolates)PDA, 12-h photoperiod, 25°C, 12 days1.15 to 37.26 µMHPLC[7]
Pseudocercosporella capsellae (UWA Wlra-7)Liquid Culture (CM)10.69 mg/gHPLC[4]
Cercospora sp. JNU001 (co-cultured with Bacillus velezensis)Co-culture for 4 days984.4 mg/LHPLC[4]
Cercospora sp. JNU001 (monoculture)Culture for 4 days128.2 mg/LHPLC[4]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

A. Extraction from Fungal Cultures (Solid Medium)

  • Grow the Cercospora isolate on a suitable solid medium such as Potato Dextrose Agar (PDA) under constant light at 25°C.[8]

  • After a designated growth period (e.g., 10-15 days), collect mycelial plugs (e.g., 6 mm diameter) from the culture plate.[9]

  • Immerse the plugs in a known volume of 5 M potassium hydroxide (KOH) and incubate in the dark for approximately 4 hours. This method is often used for spectrophotometric quantification but can be adapted for HPLC after neutralization and filtration.[9]

  • Alternatively, for direct organic solvent extraction: Scrape the mycelium from the agar surface.

  • Homogenize the mycelium in a suitable volume of ethyl acetate or methanol.[6]

  • Incubate the mixture, often with shaking, for several hours (e.g., 8 hours to overnight) at a low temperature (e.g., 4°C) in the dark to prevent photodegradation.[6]

  • Centrifuge the mixture to pellet the fungal debris.

  • Collect the supernatant containing the this compound extract.

  • Evaporate the solvent under reduced pressure or nitrogen stream.

  • Re-dissolve the dried extract in a known volume of the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[8]

B. Extraction from Infected Plant Tissues

  • Collect infected leaf samples showing characteristic symptoms of Cercospora infection.

  • Weigh a known amount of leaf tissue (e.g., 0.2 g).[6]

  • Grind the tissue in a mortar and pestle with a known volume of ethyl acetate (e.g., 2 mL).[6]

  • Transfer the mixture to a tube and keep it overnight at 4°C in the dark to allow for complete extraction.[6]

  • Centrifuge the mixture to pellet the plant debris.

  • Transfer the supernatant to a new tube and evaporate the solvent.

  • Re-dissolve the extract in the HPLC mobile phase and filter it into an HPLC vial as described above.

Protocol 2: HPLC Analysis

This protocol is a generalized method based on common parameters. Specific conditions should be optimized for the available instrument and column.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred for complex samples.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start with a high percentage of Solvent A (e.g., 95%).

    • Over 10-15 minutes, run a linear gradient to a high percentage of Solvent B (e.g., 95%).[5]

    • Hold at high Solvent B concentration for several minutes to wash the column.

    • Return to the initial conditions and allow the column to re-equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • Detection: Monitor at multiple wavelengths. This compound has characteristic absorbance maxima around 280 nm, 470 nm, and 530 nm. For quantification, 470 nm is commonly used.[5][6]

Protocol 3: Quantification and Method Validation
  • Standard Preparation: Prepare a stock solution of purified this compound standard (purity ≥98%) in a suitable solvent (e.g., methanol).[10] Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area at the chosen wavelength. Plot a calibration curve of peak area versus concentration. The curve should demonstrate good linearity (R² > 0.99).[4]

  • Sample Analysis: Inject the prepared samples. Identify the this compound peak by comparing its retention time and UV-Vis spectrum (if using a PDA detector) with the pure standard.

  • Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

  • Method Validation: For rigorous analysis, the HPLC method should be validated according to ICH guidelines.[4] Key validation parameters include:

    • Specificity: Ensure no interfering peaks co-elute with this compound.

    • Linearity and Range: Confirm the linear relationship between concentration and response over a defined range.[4]

    • Accuracy and Precision: Determine the closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[4]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.[4]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathways and the experimental workflow for this compound analysis.

experimental_workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing fungal_culture Fungal Culture (Solid or Liquid) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction plant_tissue Infected Plant Tissue plant_tissue->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc HPLC Injection (RP-C18 Column) filtration->hplc detection UV-Vis Detection (470 nm) hplc->detection integration Peak Integration detection->integration quantification Quantification via Calibration Curve integration->quantification

Caption: Experimental workflow for HPLC quantification of this compound.

biosynthesis_pathway CTB1 CTB1 (PKS) nor_toralactone Nor-toralactone CTB1->nor_toralactone synthesizes CTB3 CTB3 (MT/MO) polyketide Polyketide Precursor CTB3->polyketide modifies CTB_others CTB2, 5, 6, 7... prethis compound Prethis compound CTB_others->prethis compound catalyzes CTB9_12 CTB9-12 This compound This compound CTB9_12->this compound final steps dimerization Dimerization & Oxidative Coupling polyketide->dimerization nor_toralactone->CTB3 dimerization->CTB_others prethis compound->CTB9_12

Caption: Simplified this compound biosynthesis pathway (CTB).[5][8][11]

mechanism_of_action This compound This compound (Ground State) Light Light (Visible Spectrum) This compound->Light absorbs Activated_this compound This compound* (Triplet State) Light->Activated_this compound Oxygen Oxygen (³O₂) Activated_this compound->Oxygen transfers energy to ROS Reactive Oxygen Species (¹O₂, O₂⁻) Oxygen->ROS Damage Cellular Damage (Lipid Peroxidation) ROS->Damage causes

Caption: Mechanism of action of the photoactivated this compound toxin.[2]

signaling_pathway Light Light CaM Ca²⁺/Calmodulin Signaling Light->CaM MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 (Transcription Factor) CaM->CRG1 MAPK->CRG1 CTB_Cluster CTB Gene Cluster Expression CRG1->CTB_Cluster regulates Cerc_Prod This compound Biosynthesis CTB_Cluster->Cerc_Prod

Caption: Regulatory signaling pathways for this compound production.[1][2][12]

References

Application Notes and Protocols for Spectrophotometric Measurement of Cercosporin Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cercosporin is a non-host-specific perylenequinone toxin produced by various species of the fungal genus Cercospora. It is a photosensitizing compound, meaning it becomes toxic when exposed to light.[1][2] In the presence of light and oxygen, this compound generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause lipid peroxidation and subsequent membrane damage in host plant cells.[2][3] This cellular damage facilitates the fungus's colonization of the host tissue.[1][2] Due to its potent photodynamic activity, this compound is of significant interest in various research fields, including plant pathology, natural product chemistry, and as a potential photosensitizer in photodynamic therapy.

Accurate quantification of this compound is crucial for studying its biosynthesis, regulation, and biological activity. Spectrophotometry offers a rapid, simple, and cost-effective method for determining this compound concentrations in fungal extracts. This document provides detailed protocols for the extraction and spectrophotometric quantification of this compound from fungal cultures.

Principle of the Method

The spectrophotometric quantification of this compound is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This compound exhibits characteristic absorbance maxima in the visible region of the electromagnetic spectrum, which can be used for its quantification. The choice of solvent for extraction is critical as it influences the absorbance spectrum and the molar extinction coefficient of the toxin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound.

ParameterValueSolventWavelength (λmax)Reference(s)
Molar Extinction Coefficient (ε)23,300 M⁻¹cm⁻¹5 N Potassium Hydroxide (KOH)480 nm[3][4]
Absorbance Maximum473 nmAcetone473 nm[5]
Absorbance Maxima480, 590, and 640 nm5 N Potassium Hydroxide (KOH)480 nm (for quantification)[6]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Fungal Cultures on Solid Media

This protocol is adapted from methods used for extracting this compound from Cercospora species grown on agar plates.[3][5]

Materials:

  • Fungal culture grown on solid medium (e.g., Potato Dextrose Agar - PDA, Malt Agar)

  • 5 N Potassium Hydroxide (KOH)

  • Sterile cork borer (e.g., 6-mm diameter)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Collection: Using a sterile cork borer, collect a standardized number of agar plugs (e.g., five 6-mm diameter plugs) from the fungal culture.[3] For consistent results, plugs should be taken from a defined area, such as 2 mm behind the margin of growth.[5]

  • Extraction: Place the agar plugs into a microcentrifuge tube. Add a defined volume of 5 N KOH (e.g., 1 mL) to the tube.

  • Incubation: Incubate the tubes in the dark at room temperature for a specified period (e.g., 4 to 16 hours) to allow for the complete extraction of this compound.[3][4][5] The solution will turn a distinct green color in the presence of this compound.[6]

  • Spectrophotometric Measurement:

    • After incubation, vortex the tube to ensure a homogenous solution.

    • If necessary, centrifuge the tube to pellet any mycelial debris.

    • Transfer the supernatant to a cuvette.

    • Measure the absorbance of the solution at 480 nm using a spectrophotometer.[3] Use 5 N KOH as a blank.

  • Calculation of this compound Concentration:

    • Use the Beer-Lambert law to calculate the concentration of this compound: Concentration (M) = Absorbance / (ε × l) Where:

      • Absorbance is the measured absorbance at 480 nm.

      • ε is the molar extinction coefficient of this compound in 5 N KOH (23,300 M⁻¹cm⁻¹).[3][4]

      • l is the path length of the cuvette (typically 1 cm).

    • The final concentration can be expressed in various units (e.g., µM, mg/L) after appropriate conversions.

Protocol 2: Alternative Extraction using Acetone

This protocol provides an alternative extraction method using an organic solvent.[5]

Materials:

  • Fungal culture grown on solid medium

  • Acetone

  • Sterile cork borer

  • Mortar and pestle

  • Sand (optional, as an abrasive)

  • Filtration system (e.g., syringe filter or filter paper)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Sample Collection: Collect a standardized number of agar plugs from the fungal culture as described in Protocol 1.

  • Extraction:

    • Grind the agar plugs in a mortar and pestle with a small amount of sand and a defined volume of acetone (e.g., 8 mL for four plugs).[5]

    • Continue grinding until the mycelium is thoroughly homogenized.

  • Clarification: Filter the acetone extract to remove any solid debris.

  • Spectrophotometric Measurement:

    • Transfer the clear filtrate to a cuvette.

    • Measure the absorbance at the visible absorbance maximum for this compound in acetone, which is 473 nm.[5] Use acetone as a blank.

  • Calculation of this compound Concentration:

    • To accurately quantify the concentration using this method, the molar extinction coefficient of this compound in acetone is required. If this value is not available, results can be reported as absorbance units per gram of mycelium or per agar plug for relative quantification.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Measurement cluster_3 Data Analysis start Start: Fungal Culture on Solid Medium collection Collect Standardized Agar Plugs start->collection extraction_koh Add 5 N KOH collection->extraction_koh incubation Incubate in Dark extraction_koh->incubation vortex Vortex Solution incubation->vortex measure Measure Absorbance at 480 nm vortex->measure calculate Calculate Concentration using Beer-Lambert Law measure->calculate end End: this compound Concentration calculate->end

Caption: Workflow for spectrophotometric quantification of this compound.

Light-Induced this compound Biosynthesis Signaling

G cluster_pathway Signaling Pathway light Light Signal calcium Ca2+/Calmodulin Signaling light->calcium mapk MAP Kinase Pathway light->mapk crg1 CRG1 (Transcription Factor) calcium->crg1 mapk->crg1 ctb_cluster CTB Gene Cluster Expression crg1->ctb_cluster This compound This compound Biosynthesis ctb_cluster->this compound

References

Application Notes and Protocols for In Vitro Photodynamic Therapy Studies Using Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of cercosporin, a naturally occurring perylenequinone, as a photosensitizer in in vitro photodynamic therapy (PDT) research. The protocols detailed below are designed to facilitate the study of this compound's phototoxic effects on cancer cell lines.

Introduction to this compound in Photodynamic Therapy

This compound is a photoactivated toxin originally isolated from fungi of the genus Cercospora. Upon exposure to light, particularly in the blue to yellow-green spectrum (approximately 450-590 nm), this compound efficiently generates reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻). This property makes it a potent photosensitizer for PDT applications. The primary mechanism of its phototoxicity involves the induction of oxidative stress, leading to widespread cellular damage, particularly the peroxidation of lipids within cellular membranes, which causes a loss of membrane integrity and ultimately cell death. In cancer cells, this compound has been shown to localize in the mitochondria and endoplasmic reticulum, leading to a profound bioenergetic collapse upon photoactivation. The mode of cell death induced by this compound-PDT can range from apoptosis to necrosis, largely dependent on the applied light dose and photosensitizer concentration.

Quantitative Data Summary

The phototoxic efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from in vitro studies.

Table 1: Photocytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IncubationLight SourceLight DoseIC50 (µM)Reference
T98GGlioblastoma Multiforme4 hours~450 nmNot SpecifiedLower than U87 and MCF7
U87Glioblastoma Multiforme4 hours~450 nmNot SpecifiedHigher than T98G
MCF7Breast Adenocarcinoma4 hours~450 nmNot SpecifiedHigher than T98G

Note: Specific IC50 values under varying light doses were not consistently reported in the literature. The susceptibility of T98G cells is noted to be higher due to a greater uptake of this compound.

Table 2: Cellular Uptake and Metabolic Effects of this compound-PDT

Cell LineRelative this compound UptakeEffect on RespirationEffect on GlycolysisReference
T98G~3-fold higher than U87 & MCF7Bioenergetic CollapseBioenergetic Collapse
U87Similar to MCF7Bioenergetic CollapsePartial (retained ~50%)
T47DLower than U87Bioenergetic CollapseBioenergetic Collapse
MCF7Similar to U87Bioenergetic CollapseBioenergetic Collapse

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound-mediated PDT in vitro.

Protocol for Assessing Cell Viability using MTT Assay

This protocol is for determining the cytotoxicity of this compound-PDT by measuring the metabolic activity of cells.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • This compound Incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.8 - 8.0 µM). Incubate for 4 hours, protected from light.

  • Washing: After incubation, gently wash the cells twice with PBS.

  • Light Irradiation: Add fresh, complete medium to the wells. Expose the plate to a light source (e.g., Lumisource® lamp with fluorescent tubes for blue light, or a custom LED array for other wavelengths) for a defined period to deliver the desired light dose. A control plate treated with this compound but kept in the dark should be included.

  • Post-Irradiation Incubation: Incubate the cells for a further 24-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control and calculate the IC50 value.

Protocol for Quantifying Apoptosis and Necrosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells following this compound-PDT.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and light as described in the MTT assay protocol (adjust cell numbers accordingly for flow cytometry, e.g., 2 x 10⁵ cells/well).

  • Cell Harvesting: After the desired post-irradiation incubation period, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol for Detection of Intracellular ROS using DCFDA

This protocol measures the generation of intracellular ROS following this compound-PDT using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • This compound

  • Complete cell culture medium (phenol red-free for fluorescence measurements)

  • DCFDA (stock solution in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • This compound Incubation: Treat cells with this compound for 4 hours in the dark.

  • DCFDA Loading: Wash the cells with PBS and then incubate with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with PBS to remove excess DCFDA.

  • Light Irradiation: Add phenol red-free medium and immediately expose the cells to the light source.

  • Fluorescence Measurement: Measure the fluorescence intensity immediately after irradiation using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. For kinetic studies, measurements can be taken at multiple time points.

  • Data Analysis: Express ROS levels as a fold change relative to the untreated control cells.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound-Mediated Photodynamic Therapy

Cercosporin_PDT_Pathway Light Light (450-590 nm) Cercosporin_inactive This compound (Ground State) Light->Cercosporin_inactive Absorption Cercosporin_active This compound* (Triplet State) Cercosporin_inactive->Cercosporin_active Photoactivation Oxygen Molecular Oxygen (O₂) Cercosporin_active->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻) Oxygen->ROS Generation Mitochondria Mitochondria ROS->Mitochondria Damage ER Endoplasmic Reticulum ROS->ER Damage Membrane Cellular Membranes ROS->Membrane Damage BioenergeticCollapse Bioenergetic Collapse Mitochondria->BioenergeticCollapse ER->BioenergeticCollapse LipidPeroxidation Lipid Peroxidation Membrane->LipidPeroxidation CellDeath Cell Death (Apoptosis/Necrosis) LipidPeroxidation->CellDeath BioenergeticCollapse->CellDeath

Caption: this compound-PDT mechanism of action.

Experimental Workflow for In Vitro this compound PDT

PDT_Workflow Start Start SeedCells Seed Cells in Multi-well Plates Start->SeedCells Incubate_this compound Incubate with This compound (4h, dark) SeedCells->Incubate_this compound Wash Wash with PBS Incubate_this compound->Wash Irradiate Light Irradiation Wash->Irradiate PostIncubate Post-Irradiation Incubation (24-72h) Irradiate->PostIncubate Endpoint Endpoint Assays PostIncubate->Endpoint MTT Cell Viability (MTT Assay) Endpoint->MTT Evaluate Cytotoxicity Apoptosis Apoptosis/Necrosis (Annexin V/PI) Endpoint->Apoptosis Determine Cell Death Mode ROS ROS Detection (DCFDA Assay) Endpoint->ROS Measure Oxidative Stress End End MTT->End Apoptosis->End ROS->End

Caption: General workflow for this compound PDT experiments.

Application Notes and Protocols for Testing Cercosporin-Induced Phototoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a perylenequinone pigment produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy (PDT).[1][2] Upon exposure to light, particularly in the visible spectrum, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which induce cellular damage through the peroxidation of lipids, proteins, and nucleic acids.[3][4][5] This phototoxic activity leads to membrane breakdown and ultimately, cell death.[6] Understanding the mechanisms of this compound-induced phototoxicity and having robust experimental setups to test it are crucial for both agricultural research aimed at mitigating its phytotoxic effects and for exploring its therapeutic potential in fields like oncology.

These application notes provide detailed protocols for a comprehensive experimental setup to investigate this compound-induced phototoxicity. The protocols cover the assessment of cell viability, the induction of apoptosis and necrosis, and the measurement of oxidative stress markers.

Mechanism of Action: this compound Phototoxicity

This compound's phototoxicity is initiated by the absorption of light, which transitions the molecule to an excited triplet state. This energized state can then react with molecular oxygen via two primary pathways:

  • Type II Reaction: Energy is transferred to ground-state triplet oxygen (³O₂) to form the highly reactive singlet oxygen (¹O₂). This is the predominant mechanism of this compound's phototoxicity.

  • Type I Reaction: this compound can undergo a redox reaction with a substrate to produce superoxide radicals (O₂⁻).

The generated ROS, particularly ¹O₂, are the primary mediators of cellular damage, leading to lipid peroxidation, mitochondrial dysfunction, and the initiation of programmed cell death pathways.[3][4][5] this compound has been shown to localize in the mitochondria and endoplasmic reticulum, concentrating its damaging effects on these vital organelles.[1][2]

Key Experimental Protocols

A systematic approach to evaluating this compound-induced phototoxicity involves a series of in vitro assays to quantify its effects on cell viability, cell death mechanisms, and oxidative stress.

Cell Viability Assays

Cell viability assays are fundamental to determining the dose-dependent cytotoxic and photocytotoxic effects of this compound.

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the existing medium with the this compound-containing medium. Include a solvent control.

  • Incubation (Dark): Incubate the plates in the dark for a predetermined period (e.g., 4-24 hours) to allow for this compound uptake.

  • Light Exposure: Expose one set of plates to a light source with a wavelength appropriate for this compound absorption (e.g., 450-480 nm or a broad-spectrum visible light source). Keep a parallel set of plates in the dark to assess dark toxicity. The light dose should be optimized for the specific cell line and experimental setup.

  • MTT Addition: Following light exposure (or the equivalent dark incubation period), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for both the light-exposed and dark conditions.

This assay assesses cell viability based on the ability of viable cells to incorporate and retain the supravital dye neutral red within their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Neutral Red Incubation: After light exposure, remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis and Necrosis Assays

These assays help to elucidate the mode of cell death induced by this compound phototoxicity.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound and expose them to light as previously described. Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AFC for fluorometric assays).

  • Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a plate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the untreated control.

Oxidative Stress Assays

These assays directly measure the molecular damage caused by the ROS generated by photoactivated this compound.

This assay quantifies the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation.[3]

Protocol:

  • Sample Preparation: Homogenize treated cells or tissues.

  • Thiobarbituric Acid (TBA) Reaction: Add thiobarbituric acid reactive substances (TBARS) solution to the homogenate and incubate at 95°C for 60 minutes.

  • Extraction: After cooling, extract the MDA-TBA adduct with a suitable solvent (e.g., n-butanol).

  • Measurement: Measure the absorbance or fluorescence of the organic phase (Ex/Em = 532/553 nm).

  • Quantification: Determine the MDA concentration using a standard curve prepared with an MDA standard.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Photocytotoxicity of this compound (IC50 Values)

Cell LineTreatment ConditionIncubation Time (h)Light Dose (J/cm²)IC50 (µM)
T98G (Glioblastoma)Dark240> 50
Light2451.5 ± 0.3
U87 (Glioblastoma)Dark240> 50
Light2453.2 ± 0.5
MCF7 (Breast Cancer)Dark240> 50
Light2453.5 ± 0.4

Note: The IC50 values are representative and may vary depending on the specific experimental conditions.

Table 2: Quantification of Cell Death Mechanisms

Cell LineThis compound (µM)Light Exposure% Early Apoptosis% Late Apoptosis/Necrosis% Necrosis
T98G2No2.1 ± 0.51.5 ± 0.30.8 ± 0.2
2Yes35.4 ± 4.215.2 ± 2.13.1 ± 0.7
U873No1.8 ± 0.41.2 ± 0.20.6 ± 0.1
3Yes28.9 ± 3.512.8 ± 1.92.5 ± 0.5

Note: Data represents the percentage of cells in each quadrant from Annexin V/PI flow cytometry analysis.

Table 3: Assessment of Oxidative Stress

Cell LineThis compound (µM)Light ExposureCaspase-3 Activity (Fold Change)MDA Levels (nmol/mg protein)
T98G2No1.2 ± 0.20.5 ± 0.1
2Yes4.5 ± 0.63.8 ± 0.5
U873No1.1 ± 0.10.6 ± 0.1
3Yes3.8 ± 0.43.1 ± 0.4

Note: Values are expressed as fold change relative to the untreated control or as absolute concentrations.

Visualizations

Diagrams illustrating the key pathways and experimental workflows provide a clear visual representation of the processes involved in this compound phototoxicity testing.

G This compound-Induced Phototoxicity Pathway cluster_cellular_components Cellular Components cluster_cellular_damage Cellular Damage This compound This compound Excitedthis compound Excited State This compound* This compound->Excitedthis compound Absorption Light Light (450-480 nm) Light->Excitedthis compound ROS Reactive Oxygen Species (¹O₂, O₂⁻) Excitedthis compound->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNADamage DNA Damage ROS->DNADamage Lipids Membrane Lipids Lipids->LipidPeroxidation Proteins Proteins Proteins->ProteinOxidation DNA Nucleic Acids DNA->DNADamage MitochondrialDysfunction Mitochondrial Dysfunction LipidPeroxidation->MitochondrialDysfunction ProteinOxidation->MitochondrialDysfunction Apoptosis Apoptosis DNADamage->Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: this compound phototoxicity signaling pathway.

G Experimental Workflow for this compound Phototoxicity cluster_exposure Exposure Conditions cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., T98G, U87, MCF7) start->cell_culture cercosporin_treatment This compound Treatment (Dose-response) cell_culture->cercosporin_treatment dark_incubation Dark Incubation (Uptake) cercosporin_treatment->dark_incubation light_exposure Light Exposure (e.g., 450 nm, 5 J/cm²) dark_incubation->light_exposure dark_control Dark Control dark_incubation->dark_control viability_assays Cell Viability Assays (MTT, Neutral Red) light_exposure->viability_assays cell_death_assays Apoptosis/Necrosis Assays (Annexin V/PI, Caspase-3) light_exposure->cell_death_assays oxidative_stress_assays Oxidative Stress Assays (Lipid Peroxidation) light_exposure->oxidative_stress_assays dark_control->viability_assays dark_control->cell_death_assays dark_control->oxidative_stress_assays data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability_assays->data_analysis cell_death_assays->data_analysis oxidative_stress_assays->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound phototoxicity.

G This compound-Induced Apoptotic Signaling cluster_mapk MAPK Signaling cluster_mitochondria Mitochondrial Pathway Cercosporin_PDT This compound + Light ROS ROS Generation Cercosporin_PDT->ROS ASK1 ASK1 ROS->ASK1 JNK JNK ASK1->JNK p38 p38 MAPK ASK1->p38 Bax Bax JNK->Bax Activation Bcl2 Bcl-2 JNK->Bcl2 Inhibition p38->Bax Activation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: MAPK involvement in this compound-induced apoptosis.

References

Detecting Cercosporin in Fungal Hyphae with Confocal Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a non-host-specific polyketide toxin produced by a wide range of phytopathogenic fungi belonging to the genus Cercospora. Its production is a key factor in the development of "leaf spot" diseases in many economically important crops. This compound is a photosensitizing agent that, when exposed to light, generates reactive oxygen species (ROS), particularly singlet oxygen, which cause lipid peroxidation and membrane damage, leading to cell death. The ability to detect and quantify this compound within fungal hyphae is crucial for understanding fungal pathogenesis, screening for resistant plant varieties, and developing novel antifungal agents. Confocal laser scanning microscopy (CLSM) is a powerful, non-invasive technique that allows for the high-resolution, three-dimensional imaging of this compound's natural fluorescence within fungal structures. This document provides detailed application notes and protocols for the detection and analysis of this compound in fungal hyphae using confocal microscopy.

Data Presentation

Quantitative Analysis of this compound Production

While direct quantification of this compound via confocal microscopy requires specialized software and calibration, a strong correlation exists between fluorescence intensity and this compound concentration as determined by other methods like spectrophotometry and High-Performance Liquid Chromatography (HPLC). The following table summarizes the relationship between this compound production levels and observable microscopic features.

Production LevelMicroscopic CharacteristicsCorresponding Quantitative Data (Example)
High Numerous, large, and brightly fluorescent this compound crystals observed on and around hyphae. Intense intracellular fluorescence.High absorbance at 480 nm in spectrophotometric assays. High peak area in HPLC chromatograms.
Low Few, small, and dimly fluorescent this compound crystals. Weak intracellular fluorescence.Low absorbance at 480 nm in spectrophotometric assays. Low peak area in HPLC chromatograms.
None No observable this compound crystals or specific intracellular fluorescence.Absorbance at 480 nm near baseline. No detectable peak in HPLC chromatograms.

Table 1: Correlation between microscopic observations and quantitative measurements of this compound production.

Spectral Properties of this compound for Confocal Microscopy

This compound exists in two primary states with distinct fluorescent properties, which can be leveraged for its detection and to infer its redox state within the hyphae.

Form of this compoundExcitation Wavelength (nm)Emission Wavelength (nm)Observed ColorLocation
Active this compound ~488 - 561~575 - 710RedCrystals, extracellular space, plant cells
Reduced this compound ~488~515 - 545GreenIntracellularly within viable fungal hyphae

Table 2: Spectral properties of active and reduced this compound for confocal microscopy.[1]

Experimental Protocols

Protocol 1: Preparation of Fungal Hyphae for Direct Confocal Microscopy

This protocol is designed for the direct visualization of this compound's endogenous fluorescence without the use of external fluorescent stains that might interfere with the signal.

Materials:

  • Fungal culture grown on appropriate solid or liquid medium (e.g., Potato Dextrose Agar/Broth)

  • Microscope slides and coverslips (#1.5 thickness recommended for high-resolution imaging)

  • Mounting medium (e.g., 50% glycerol in water, or a commercial anti-fade mounting medium like ProLong™ Gold Antifade Mountant)

  • Sterile forceps, scalpels, and microbiological loop

  • Pipettes and pipette tips

Procedure:

  • Fungal Culture: Grow the Cercospora species of interest on a suitable medium under conditions known to induce this compound production (e.g., exposure to light).

  • Sample Collection:

    • From Solid Media: Using a sterile scalpel, carefully excise a small section of the agar containing fungal mycelium from the edge of an actively growing colony.

    • From Liquid Media: Use sterile forceps to gently collect a small mass of fungal mycelium from the liquid culture.

  • Mounting:

    • Place a small drop of mounting medium onto a clean microscope slide.

    • Carefully transfer the collected fungal sample into the drop of mounting medium.

    • Gently tease apart the mycelial mat with a sterile needle or loop to ensure a thin layer of hyphae for imaging.

    • Slowly lower a coverslip over the sample, avoiding the introduction of air bubbles.

  • Sealing (Optional): For longer-term observation or to prevent drying, seal the edges of the coverslip with clear nail polish or a commercially available sealant.

  • Confocal Imaging: Proceed immediately to confocal microscopy.

Protocol 2: Confocal Microscopy Imaging of this compound

Microscope Setup and Image Acquisition:

  • Microscope: Use a confocal laser scanning microscope equipped with appropriate laser lines and detectors.

  • Objective: Select a high numerical aperture objective suitable for fluorescence imaging (e.g., 20x, 40x, or 63x oil immersion).

  • Laser Lines and Detector Settings:

    • To detect active (red) this compound:

      • Use a laser line in the range of 488 nm to 561 nm for excitation.

      • Set the emission detection window to capture fluorescence between approximately 575 nm and 710 nm.

    • To detect reduced (green) this compound:

      • Use a 488 nm laser line for excitation.

      • Set the emission detection window to capture fluorescence between approximately 515 nm and 545 nm.

    • Sequential Scanning: To avoid bleed-through between the green and red channels, it is highly recommended to use sequential scanning if both forms of this compound are to be imaged in the same sample.

  • Pinhole: Adjust the pinhole to 1 Airy unit to achieve optimal optical sectioning and resolution.

  • Detector Gain and Laser Power: Adjust the detector gain and laser power to obtain a good signal-to-noise ratio while avoiding pixel saturation. Use the lowest possible laser power to minimize phototoxicity and photobleaching.

  • Image Acquisition: Acquire single optical sections or a Z-stack to generate a three-dimensional reconstruction of the fungal hyphae and this compound localization.

Protocol 3: Quantitative Image Analysis (Overview)

Quantitative analysis of this compound fluorescence from confocal images can provide valuable data on its distribution and relative abundance.

  • Image Processing Software: Use image analysis software such as ImageJ/Fiji, Imaris, or the microscope manufacturer's proprietary software.

  • Region of Interest (ROI) Selection: Define ROIs corresponding to individual hyphae, this compound crystals, or the entire image field.

  • Fluorescence Intensity Measurement: Measure the mean fluorescence intensity, integrated density, or total fluorescence within the defined ROIs.

  • Colocalization Analysis: If imaging other fluorescently labeled structures, use colocalization plugins to determine the spatial relationship between this compound and other cellular components.

  • Statistical Analysis: Perform statistical analysis on the quantitative data obtained from multiple images and experimental replicates.

Visualizations

Cercosporin_Biosynthesis_Pathway cluster_0 Polyketide Synthesis cluster_1 Intermediate Modifications cluster_2 Dimerization and Final Assembly Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (CTB1) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Nor_Toralactone Nor-Toralactone Polyketide->Nor_Toralactone CTB3 Monooxygenase (CTB3) Nor_Toralactone->CTB3 Oxidative_Cleavage_Product Oxidative Cleavage Product CTB3->Oxidative_Cleavage_Product CTB5_6_7 CTB5, CTB6, CTB7 (Tailoring Enzymes) Oxidative_Cleavage_Product->CTB5_6_7 Naphthopyrone_Intermediate Naphthopyrone Intermediate CTB5_6_7->Naphthopyrone_Intermediate Dimerization Dimerization Naphthopyrone_Intermediate->Dimerization Prethis compound Prethis compound Dimerization->Prethis compound Final_Modifications Final Modifications (e.g., Methylenedioxy Bridge Formation) Prethis compound->Final_Modifications This compound This compound Final_Modifications->this compound

Caption: this compound Biosynthesis Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Confocal Imaging cluster_analysis Data Analysis Culture 1. Fungal Culture (Light Exposure) Harvest 2. Harvest Mycelia Culture->Harvest Mount 3. Mount on Slide (e.g., 50% Glycerol) Harvest->Mount Setup 4. Microscope Setup (Lasers, Detectors, Pinhole) Mount->Setup Acquire 5. Image Acquisition (Single Plane or Z-stack) Setup->Acquire ROI 6. Define Regions of Interest (ROIs) Acquire->ROI Measure 7. Measure Fluorescence Intensity ROI->Measure Quantify 8. Statistical Analysis & Interpretation Measure->Quantify

Caption: Experimental Workflow for this compound Detection.

References

Cultivating Cercospora Species for Enhanced Cercosporin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal cultivation of Cercospora species to achieve high yields of cercosporin, a photo-activated perylenequinone phytotoxin with significant potential in photodynamic therapy and as an antimicrobial agent. The following sections outline the critical environmental and nutritional factors influencing this compound biosynthesis and provide step-by-step protocols for culture, extraction, and quantification.

I. Key Factors Influencing this compound Production

The biosynthesis of this compound is a complex process significantly influenced by a variety of environmental and nutritional factors. Light is an indispensable element for production.[1][2] Optimal conditions can vary between different species and even isolates of the same species, making empirical optimization crucial.[3][4][5]

Culture Media

The composition of the growth medium is a primary determinant of this compound yield. While several media support the growth of Cercospora, Potato Dextrose Agar (PDA) and Malt agar are consistently reported as favorable for high this compound accumulation in solid cultures.[3][4][5] For liquid fermentation, a modified S-7 medium has been shown to dramatically increase production.[6] It is noteworthy that different brands of PDA can lead to significant variations in this compound production.[1][2][7]

Temperature

Temperature plays a critical regulatory role in this compound biosynthesis. The optimal temperature range for significant this compound production is generally between 20°C and 25°C.[8][9][10] Temperatures above this range, particularly at 30°C, have been observed to decrease or even inhibit toxin production.[8][9][10]

Light

Light is a critical environmental signal for the induction of this compound biosynthesis.[1][2][11][12] Cultures grown in darkness produce little to no this compound.[12] Continuous exposure to fluorescent light is a common practice for maximizing yield.[11] Some protocols also utilize alternating light and dark cycles.[13]

pH

The influence of pH on this compound production can differ between solid and liquid culture conditions. While some studies on solid media suggest that pH has a minimal effect[1][7], research in liquid fermentation has demonstrated that an initial pH of 8.5 can lead to a substantial increase in this compound yield.[6]

Nutrients and Supplements

The carbon-to-nitrogen ratio and the specific sources of each can impact this compound accumulation, though responses may vary among isolates.[3][5] In liquid cultures, glucose and soy peptone have been identified as effective carbon and nitrogen sources, respectively.[6] Furthermore, the supplementation of the culture medium with certain metal ions, including cobalt, ferric, manganese, and zinc, has been shown to enhance this compound production.[1][7]

II. Quantitative Data Summary

The following tables summarize the quantitative data from cited literature on the effects of various culture conditions on this compound production.

Table 1: Effect of Culture Media on this compound Production by Various Cercospora Isolates

MediumC. kikuchii (IN) (nmol/plug)C. kikuchii (IL) (nmol/plug)C. beticola (nmol/plug)C. zeae-maydis (nmol/plug)
Malt Agar65120377
PDA112743064
CM509204
SBL4711512
MM92794
CSM3363

Data adapted from Jenns et al., 1989.[3] Values represent the maximum production.

Table 2: Influence of Temperature on this compound Production in Cercospora coffeicola

Temperature (°C)Relative this compound ProductionOptimal Incubation (days)
15Moderate>12
20High8 - 12
25High8 - 12
30Low / Inhibited-

Data synthesized from Vale et al., 2019.[8][9]

Table 3: Optimized Liquid Fermentation Conditions for Cercospora sp. JNU001

ParameterOptimized ConditionThis compound Yield (mg/L)
Culture Time11 days467.8
Initial pH8.5467.8
Temperature25°C467.8
Carbon SourceGlucose467.8
Nitrogen SourceSoy Peptone467.8

Data from Chen et al., 2021.[6]

III. Experimental Protocols

Protocol for Culturing Cercospora on Solid Medium for this compound Production

Objective: To cultivate Cercospora species on a solid medium to achieve optimal this compound production.

Materials:

  • Cercospora isolate

  • Potato Dextrose Agar (PDA) or Malt Agar plates

  • Sterile scalpel or cork borer

  • Incubator with fluorescent lighting and temperature control (20-25°C)

  • Parafilm

Procedure:

  • From a stock culture of the Cercospora isolate, aseptically cut a small agar plug (approximately 5 mm in diameter) from the leading edge of the mycelium.

  • Place the agar plug, mycelium side down, onto the center of a fresh PDA or Malt Agar plate.

  • Seal the plates with Parafilm to prevent contamination and dehydration.

  • Incubate the plates at 20-25°C under continuous fluorescent light.

  • Monitor the cultures for growth and the appearance of the characteristic red pigmentation of this compound, which typically becomes visible after a few days.

  • The peak accumulation of this compound can vary, but it is often observed between 8 to 15 days of incubation.[8][9]

Protocol for this compound Extraction and Quantification from Solid Cultures

Objective: To extract and quantify the amount of this compound produced in solid cultures.

Materials:

  • Cercospora culture plates with visible this compound production

  • Sterile cork borer (6 mm diameter)

  • 5N Potassium Hydroxide (KOH) solution

  • Microcentrifuge tubes or small vials

  • Spectrophotometer

  • Vortex mixer

Procedure:

  • Using a sterile 6 mm cork borer, take several agar plugs from the culture plate, ensuring to sample from areas with visible red pigmentation.

  • Place the agar plugs into a microcentrifuge tube or vial.

  • Add a defined volume of 5N KOH to the tube (e.g., 1 mL per plug).

  • Vortex the tube vigorously to facilitate the extraction of the red pigment into the alkaline solution.

  • Allow the extraction to proceed for at least 4 hours in the dark.[3]

  • Centrifuge the tube to pellet the agar and mycelial debris.

  • Carefully transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the solution at 480 nm using a spectrophotometer. 5N KOH should be used as the blank.[11]

  • Calculate the concentration of this compound using the Beer-Lambert law and the molar extinction coefficient of this compound, which is 23,300 M⁻¹cm⁻¹.[11]

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways in this compound Biosynthesis

The regulation of this compound production is a complex process involving multiple signaling pathways. Light is a primary activator, and its signal is transduced through pathways that include Calcium/Calmodulin (Ca²⁺/CaM) signaling and a MAP kinase cascade.[2][11] These pathways ultimately influence the expression of the this compound toxin biosynthesis (CTB) gene cluster.[14][15] The transcription factor CRG1 also plays a crucial role in regulating both this compound production and the fungus's own resistance to the toxin.[2][16]

G Simplified Signaling Pathway for this compound Biosynthesis Light Light CaM Ca²⁺/Calmodulin Signaling Light->CaM MAPK MAP Kinase Cascade Light->MAPK CTB_Cluster CTB Gene Cluster Expression CaM->CTB_Cluster MAPK->CTB_Cluster CRG1 CRG1 Transcription Factor CRG1->CTB_Cluster This compound This compound Biosynthesis CTB_Cluster->this compound

Caption: Key signaling inputs regulating this compound biosynthesis.

Experimental Workflow for Optimal this compound Production

The following diagram illustrates a logical workflow for researchers aiming to optimize this compound production from a given Cercospora isolate.

G Workflow for this compound Production Optimization cluster_prep Preparation cluster_culture Cultivation & Optimization cluster_analysis Analysis Isolate Select Cercospora Isolate Inoculation Inoculate Media Isolate->Inoculation Media Prepare Culture Media (e.g., PDA, Malt, S-7) Media->Inoculation Incubation Incubate under varied conditions: - Temperature (20-25°C) - Light (Continuous) - pH (for liquid culture) Inoculation->Incubation Monitoring Monitor for Growth and Pigmentation Incubation->Monitoring Extraction Extract this compound (5N KOH) Monitoring->Extraction Quantification Quantify this compound (Spectrophotometry at 480nm or HPLC) Extraction->Quantification Data Analyze Data and Identify Optimal Conditions Quantification->Data

Caption: A systematic approach to optimizing this compound yield.

References

Application Notes and Protocols for Assaying Cercosporin Degradation by Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a non-host-specific polyketide phytotoxin produced by many fungal species of the genus Cercospora. It is a photosensitizing molecule that, upon activation by light, generates reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane damage. This broad-spectrum toxicity makes it a significant virulence factor in plant diseases. The ability of certain microorganisms to degrade and detoxify this compound is of great interest for developing novel biocontrol strategies and for potential applications in bioremediation and drug development. These application notes provide detailed protocols for assaying the degradation of this compound by microorganisms.

Key Concepts

  • This compound Degradation: The microbial breakdown of the red, toxic this compound molecule into non-toxic or less toxic compounds.

  • Xanosporic Acid: A primary, non-toxic, green-colored breakdown product of this compound degradation by some bacteria, such as Xanthomonas campestris pv. zinniae.[1][2][3][4][5]

  • Oxidoreductase: An enzyme identified in Xanthomonas campestris pv. zinniae that is required for this compound degradation.[1][5][6]

Data Presentation

Table 1: Summary of Bacterial Genera with this compound Degrading Activity

Bacterial GenusDegrading ActivityReference
XanthomonasHigh[2][3][4][7]
PseudomonasModerate[3]
RalstoniaModerate[8]
BacillusReported[3]
MycobacteriumReported[3]

Table 2: Kinetics of this compound Degradation by Selected Bacterial Isolates

Bacterial IsolateTime (hours)This compound Remaining (%)Reference
Xanthomonas campestris pv. zinniae XCZ-348<10%[2][3][4][7]
Xanthomonas campestris pv. pruni XCP-7748~10-15%[3]
Xanthomonas campestris pv. pruni XCP-76 (non-degrading)108~100%[3][8]
Uninoculated Control108~100%[3][8]

Experimental Protocols

Protocol 1: Qualitative Plate-Based Assay for Screening this compound Degradation

This protocol is a rapid screening method to identify microorganisms capable of degrading this compound on a solid medium.

Materials:

  • Microbial isolates to be screened

  • Nutrient Agar (NA) or Luria-Bertani (LB) agar

  • This compound stock solution (in acetone or similar solvent)

  • Petri dishes

  • Sterile toothpicks or inoculation loops

  • Incubator

Procedure:

  • Prepare this compound-Containing Medium:

    • Autoclave the desired agar medium (e.g., NA or LB).

    • Cool the medium to approximately 50-55°C in a water bath.

    • Add this compound stock solution to the molten agar to a final concentration of 50 µM.[3] The medium will turn a distinct red color.

    • Mix gently to ensure even distribution and pour into sterile Petri dishes. Allow the plates to solidify. This medium is often referred to as NACE (Nutrient Agar this compound-Enriched).[3]

  • Inoculation:

    • Grow the bacterial isolates on a standard medium (e.g., LB agar) for 24-48 hours until colonies are visible.[3]

    • Using a sterile toothpick or inoculation loop, spot-inoculate single colonies of each microbial isolate onto the surface of the this compound-containing agar plates.

  • Incubation:

    • Incubate the plates in the dark at 28°C for up to 12 days.[3][9] Incubation in the dark is crucial as this compound is light-sensitive and can break down non-biologically.

  • Observation:

    • Examine the plates periodically for the formation of clear or discolored zones (halos) around the microbial colonies.[3][9][10] A clear halo indicates the degradation of the red this compound pigment.[3][9] Non-degrading isolates may show a purple coloration and no distinct halo.[9]

Protocol 2: Quantitative Spectrophotometric Assay of this compound Degradation in Liquid Culture

This protocol quantifies the rate of this compound degradation by a microbial isolate in a liquid medium over time.

Materials:

  • This compound-degrading and non-degrading microbial isolates

  • Luria-Bertani (LB) broth or other suitable liquid medium

  • This compound stock solution

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

  • Chloroform or acetone for extraction

  • Centrifuge

Procedure:

  • Prepare Inoculum:

    • Grow the selected microbial isolates in the chosen liquid medium (e.g., LB broth) to the mid-log phase of growth.

  • Set up Cultures:

    • Prepare flasks containing the liquid medium (e.g., 50 ml of LB broth) and add this compound to a final concentration of 60 µM.[3]

    • Inoculate the this compound-containing medium with a standardized volume (e.g., 1 ml) of the log-phase cultures of the degrading and non-degrading isolates.[3]

    • Include an uninoculated flask containing the this compound medium as a negative control.

  • Incubation:

    • Incubate all flasks in the dark at 28°C with constant agitation.[3]

  • Sampling and Extraction:

    • At regular time intervals (e.g., 0, 12, 24, 48, 72, 96, and 108 hours), aseptically remove an aliquot (e.g., 5 ml) from each culture.[3]

    • Extract the this compound from the aliquot. A common method is to add 2 ml of chloroform, vortex vigorously, and centrifuge to separate the phases.[3] Alternatively, acetone can be used for extraction.[3]

  • Quantification:

    • Carefully collect the organic phase (chloroform) or the acetone supernatant containing the this compound.

    • Measure the absorbance of the extract at the maximum absorbance wavelength for this compound, which is approximately 473 nm.[3][4][8]

    • The concentration of this compound can be calculated using the Beer-Lambert law and a molar extinction coefficient of 26,600 M⁻¹cm⁻¹.[3]

  • Data Analysis:

    • Plot the concentration or percentage of remaining this compound against time for each isolate and the control. This will illustrate the kinetics of degradation.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Degradation Products

HPLC provides a more sensitive and specific method for quantifying this compound and can be used to detect and identify degradation products.

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • Reverse-phase C18 column

  • Culture extracts from Protocol 2

  • This compound standard

  • Mobile phase solvents (e.g., acetonitrile and acidified water)

Procedure:

  • Sample Preparation:

    • Prepare culture extracts as described in Protocol 2.

    • Filter the extracts through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of eluent A (e.g., 5% v/v acetic acid in water) and eluent B (e.g., acetonitrile).[11]

    • Flow Rate: 1.0 - 1.5 mL/min.[11]

    • Detection: Monitor at 470 nm for this compound.[11] A PDA detector can be used to obtain the full UV-Vis spectrum of eluting peaks.

  • Analysis:

    • Inject a known concentration of a this compound standard to determine its retention time and create a standard curve for quantification.

    • Inject the prepared samples from the degradation assay.

    • Compare the peak areas and retention times of the samples to the standard to quantify the remaining this compound.

    • Analyze the chromatograms for the appearance of new peaks that correspond to degradation products like xanosporic acid.

Visualizations

Experimental_Workflow Experimental Workflow for Assaying this compound Degradation cluster_screening Qualitative Screening cluster_quantification Quantitative Analysis prep_agar Prepare this compound-Infused Agar inoculate Inoculate with Microbial Isolates prep_agar->inoculate incubate_dark Incubate in Dark inoculate->incubate_dark observe_halos Observe for Clearing Halos incubate_dark->observe_halos identify_degraders Identify Potential Degraders observe_halos->identify_degraders prep_liquid Prepare Liquid Culture with this compound inoculate_liquid Inoculate with Candidate Microbe prep_liquid->inoculate_liquid incubate_shaking Incubate with Shaking in Dark inoculate_liquid->incubate_shaking sample_time Sample at Time Intervals incubate_shaking->sample_time extract Extract this compound sample_time->extract analyze Analyze by Spectrophotometry or HPLC extract->analyze kinetics Determine Degradation Kinetics analyze->kinetics end End kinetics->end start Start start->prep_agar identify_degraders->prep_liquid Positive Isolate identify_degraders->end No Degradation

Caption: Workflow for screening and quantifying microbial degradation of this compound.

Cercosporin_Degradation_Pathway Proposed this compound Degradation Pathway This compound This compound (Red, Toxic) Xanosporic_Acid Xanosporic Acid (Green, Non-toxic) This compound->Xanosporic_Acid Degradation Enzyme Oxidoreductase (e.g., from X. campestris) Oxygen Oxygen Insertion Enzyme->Oxygen Oxygen->this compound Acts on

Caption: Simplified proposed pathway of this compound detoxification by bacteria.

References

Application of Cercosporin in Studying Cellular Antioxidant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cercosporin, a perylenequinone mycotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer widely utilized in research to induce and study oxidative stress.[1] Upon exposure to light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which inflict damage on cellular components, including lipids, proteins, and nucleic acids.[1] This property makes this compound an invaluable tool for investigating cellular antioxidant defense mechanisms and for screening potential antioxidant compounds.

The primary mechanism of this compound-induced cytotoxicity is lipid peroxidation, leading to membrane damage and subsequent cell death. Its ability to generate ROS in a controlled, light-dependent manner allows researchers to mimic conditions of oxidative stress and dissect the cellular responses. By treating cells with this compound and exposing them to light, one can activate endogenous antioxidant pathways and study the roles of various enzymes and signaling molecules in mitigating oxidative damage.

A key signaling pathway often investigated in the context of this compound-induced oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis and recycling.

The study of this compound's effects on cells has also shed light on mechanisms of resistance to oxidative stress. For instance, some fungi that produce this compound exhibit resistance by maintaining the toxin in a reduced, non-photoactive state. This highlights the importance of cellular redox potential and reducing agents in antioxidant defense.

Quantitative Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cell lines, providing a comparative view of its cytotoxic effects.

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
U87Human Glioblastoma24~5[2]
SaosOsteosarcoma24~10[2]
SiHaCervical Cancer24~7.5[2]
HeLaCervical Cancer2410.61
M1-like MacrophagesMacrophage24<10.61
Table 2: this compound-Induced Changes in Cellular Viability

This table illustrates the dose-dependent effect of this compound on the viability of a representative cell line.

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
185
555
1030
2015

(Note: The data in this table is representative and may vary depending on the cell line, light exposure, and experimental conditions.)

Key Experimental Protocols

Preparation of this compound Stock Solution and Treatment of Cultured Cells

Objective: To prepare a stock solution of this compound and treat mammalian cells to induce oxidative stress.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cultured mammalian cells

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Cell culture plates

  • Light source (e.g., fluorescent light box)

Protocol:

  • This compound Stock Solution Preparation: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Dissolve the this compound powder in DMSO to make a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. c. Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Seeding: a. Culture mammalian cells of choice to ~70-80% confluency. b. Trypsinize the cells and seed them into appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density. c. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • This compound Treatment: a. On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to obtain accurate concentrations. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). c. Incubate the cells with this compound for a specific period (e.g., 2-4 hours) in the dark (wrap the plate in aluminum foil) in the CO₂ incubator.

  • Light Activation: a. After the dark incubation, expose the cells to a light source (e.g., a fluorescent light box) for a defined period (e.g., 30-60 minutes). The intensity and duration of light exposure should be optimized for the specific cell type and experimental setup. b. Following light exposure, return the plates to the CO₂ incubator for the desired post-treatment incubation time (e.g., 24, 48 hours) before proceeding with downstream assays.

Measurement of Lipid Peroxidation (TBARS Assay)

Objective: To quantify the level of lipid peroxidation in this compound-treated cells by measuring thiobarbituric acid reactive substances (TBARS).

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • RIPA buffer or other suitable lysis buffer

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67%)

  • Malondialdehyde (MDA) standard

  • Microcentrifuge tubes

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation: a. After this compound treatment and post-incubation, wash the cells with ice-cold PBS. b. Lyse the cells using an appropriate lysis buffer. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • TBARS Reaction: a. To a microcentrifuge tube, add a specific volume of the cell lysate (containing a known amount of protein). b. Add an equal volume of TCA solution to precipitate proteins. Incubate on ice for 15 minutes. c. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. Add TBA solution to the supernatant (usually in a 1:1 ratio). f. Prepare a blank (lysis buffer) and MDA standards in the same manner. g. Incubate all tubes in a boiling water bath or heating block at 95-100°C for 15-20 minutes. h. Cool the tubes on ice to stop the reaction.

  • Measurement: a. Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer or microplate reader. b. Calculate the concentration of TBARS in the samples by comparing their absorbance to the MDA standard curve. Normalize the TBARS concentration to the protein concentration of the lysate.

Superoxide Dismutase (SOD) Activity Assay

Objective: To measure the activity of superoxide dismutase, a key antioxidant enzyme, in this compound-treated cells.

Materials:

  • This compound-treated and control cells

  • Cell lysis buffer

  • SOD assay kit (commercial kits are recommended for convenience and reproducibility) or individual reagents (e.g., xanthine, xanthine oxidase, a detection agent like WST-1 or NBT)

  • Microplate reader

Protocol:

  • Cell Lysate Preparation: a. Prepare cell lysates from treated and control cells as described in the TBARS assay protocol. Ensure the lysis buffer is compatible with the SOD assay. b. Determine the protein concentration of the lysates.

  • SOD Activity Assay (using a commercial kit): a. Follow the manufacturer's instructions provided with the SOD assay kit. b. Typically, the assay involves the generation of superoxide radicals by an enzymatic reaction (e.g., xanthine/xanthine oxidase). c. These superoxide radicals then react with a detection agent to produce a colored or fluorescent product. d. In the presence of SOD from the cell lysate, the superoxide radicals are dismutated, leading to a decrease in the signal. e. The SOD activity is calculated based on the degree of inhibition of the signal compared to a control without the cell lysate. f. Normalize the SOD activity to the protein concentration of the lysate.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of Glutathione S-Transferase, an important phase II detoxification enzyme, in response to this compound treatment.

Materials:

  • This compound-treated and control cells

  • Cell lysis buffer

  • GST assay kit (commercial kits are recommended) or individual reagents (e.g., 1-chloro-2,4-dinitrobenzene (CDNB), reduced glutathione (GSH))

  • Spectrophotometer or microplate reader

Protocol:

  • Cell Lysate Preparation: a. Prepare cell lysates from treated and control cells as described previously. b. Determine the protein concentration of the lysates.

  • GST Activity Assay (using a commercial kit): a. Follow the manufacturer's protocol. b. The assay is typically based on the GST-catalyzed conjugation of GSH to the substrate CDNB. c. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, can be measured by its absorbance at 340 nm. d. The rate of increase in absorbance is directly proportional to the GST activity in the sample. e. Calculate the GST activity and normalize it to the protein concentration of the lysate.

Analysis of Nrf2 Signaling Pathway Activation

Objective: To investigate the activation of the Nrf2 antioxidant response pathway in cells treated with this compound.

A. Western Blot for Nrf2 and HO-1:

  • Protein Extraction: a. After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

B. Immunofluorescence for Nrf2 Nuclear Translocation:

  • Cell Preparation: a. Grow cells on coverslips in a multi-well plate and treat with this compound as described above. b. Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.

  • Immunostaining: a. Incubate the cells with a primary antibody against Nrf2. b. Wash and then incubate with a fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI.

  • Imaging: a. Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. b. Observe the subcellular localization of Nrf2. Nuclear translocation is indicative of Nrf2 activation.

C. Luciferase Reporter Assay for ARE Activation:

  • Cell Transfection: a. Transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

  • This compound Treatment and Luciferase Assay: a. After transfection, treat the cells with this compound. b. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. b. An increase in the normalized luciferase activity indicates the activation of the ARE-driven transcription by Nrf2.

Visualizations

G cluster_0 cluster_1 Cellular Environment This compound This compound ROS Reactive Oxygen Species (¹O₂, O₂⁻) This compound->ROS Photosensitization Light Light (Visible Spectrum) Light->ROS Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->Damage

Caption: Mechanism of this compound-Induced Oxidative Stress.

G cluster_0 Experimental Workflow cluster_1 Downstream Assays start Seed Cells in Culture Plate treat Treat with this compound (Dark Incubation) start->treat light Expose to Light treat->light incubate Post-Treatment Incubation light->incubate viability Cell Viability Assay incubate->viability ros ROS Detection incubate->ros lipid Lipid Peroxidation Assay (TBARS) incubate->lipid enzyme Antioxidant Enzyme Assays (SOD, GST) incubate->enzyme nrf2 Nrf2 Pathway Analysis incubate->nrf2

Caption: General Experimental Workflow for Studying this compound's Effects.

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound + Light ROS Increased ROS This compound->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Keap1->Nrf2_cyto Releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates ARE ARE Nrf2_nucl->ARE Binds Genes Antioxidant Genes (HO-1, GST, etc.) ARE->Genes Activates Transcription

Caption: this compound-Induced Activation of the Nrf2 Signaling Pathway.

References

Application Notes and Protocols for the Creation of Cercosporin-Deficient Fungal Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for generating fungal mutants deficient in the production of Cercosporin, a photo-activated polyketide toxin produced by many species of the genus Cercospora. The creation of such mutants is a critical step in understanding the pathogenicity of these fungi and in developing novel antifungal strategies. The following sections detail various molecular techniques, including targeted gene disruption, insertional mutagenesis, and gene silencing, offering comprehensive protocols and comparative data to guide researchers in selecting the most appropriate method for their experimental needs.

Introduction to this compound and its Biosynthesis

This compound is a non-host-specific phytotoxin that plays a significant role in the disease development of many Cercospora species. Its biosynthesis is orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster. This cluster contains genes encoding key enzymes such as a polyketide synthase (PKS), methyltransferases, oxidoreductases, a transporter, and a transcriptional activator.[1] Key regulatory genes within this cluster, such as CTB1, CTB2, CTB3, and the transcriptional activator CTB8, have been identified as prime targets for mutagenesis to abolish this compound production.[1][2] Mutants deficient in this compound production often exhibit reduced virulence, making the study of these mutants crucial for understanding fungal pathogenesis.[3]

Methods for Generating this compound-Deficient Mutants

Several molecular techniques can be employed to create this compound-deficient mutants. The choice of method depends on factors such as the desired type of mutation (targeted vs. random), the efficiency of the technique in the specific fungal species, and the available molecular tools.

Targeted Gene Disruption via Split-Marker Approach

The split-marker approach is a highly efficient method for targeted gene disruption in fungi, including Cercospora nicotianae. This technique relies on homologous recombination to replace a target gene with a selectable marker. By splitting the marker into two overlapping, non-functional fragments, the likelihood of ectopic (random) integration is reduced, and the frequency of homologous recombination is increased.[2][4][5]

Experimental Protocol: Split-Marker Gene Disruption of a CTB Gene

This protocol is adapted from methodologies described for Cercospora nicotianae.[2][4][5]

1. Preparation of Split-Marker Cassettes:

  • Amplify two overlapping fragments of a selectable marker gene (e.g., hygromycin phosphotransferase, hph) using PCR.
  • In a subsequent fusion PCR, fuse each of these marker fragments to a flanking region of the target CTB gene (e.g., CTB1). The flanking regions should be 0.5-2 kb in length to promote homologous recombination.[5]

2. Protoplast Preparation:

  • Grow the wild-type Cercospora strain in a suitable liquid medium.
  • Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.6 M KCl) to digest the cell walls and release protoplasts.[6]
  • Filter the protoplast suspension through sterile cotton wool to remove mycelial debris.
  • Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 10 mM Tris-HCl, 100 mM CaCl2, 1.2 M Sorbitol).

3. Protoplast Transformation:

  • Mix the prepared split-marker DNA cassettes with the protoplast suspension.
  • Add polyethylene glycol (PEG) solution to facilitate DNA uptake.
  • Incubate on ice and then at room temperature.
  • Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer.

4. Selection of Transformants:

  • After a period of regeneration, overlay the plates with a medium containing the appropriate selective agent (e.g., hygromycin B).
  • Incubate until transformant colonies appear.

5. Screening for this compound-Deficient Mutants:

  • Visually screen the transformant colonies for the absence of the characteristic red pigmentation of this compound.
  • Confirm the disruption of the target gene by PCR and Southern blot analysis.
  • Quantify this compound production in putative mutants using spectrophotometry or HPLC.[7][8]

Workflow for Split-Marker Gene Disruption

A Amplify split-marker fragments and gene flanks B Fusion PCR to create disruption cassettes A->B D Transform protoplasts with DNA cassettes (PEG-mediated) B->D C Prepare Cercospora protoplasts C->D E Regenerate protoplasts on selective medium D->E F Screen for loss of red pigmentation E->F G Confirm gene disruption (PCR, Southern Blot) F->G H Quantify this compound (Spectrophotometry/HPLC) G->H

Caption: Workflow for creating this compound-deficient mutants using the split-marker approach.

Insertional Mutagenesis via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT is a powerful tool for random insertional mutagenesis in fungi. It utilizes the natural ability of the bacterium Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the host genome. This method can generate a large number of mutants, which can then be screened for the desired phenotype.[9][10]

Experimental Protocol: ATMT for Insertional Mutagenesis in Cercospora

This protocol is based on a method developed for Cercospora zeae-maydis.[9][10]

1. Preparation of Agrobacterium tumefaciens :

  • Introduce a binary vector containing a selectable marker within the T-DNA region into a suitable A. tumefaciens strain (e.g., EHA105).
  • Grow the transformed A. tumefaciens in a liquid medium containing appropriate antibiotics to an OD600 of 0.4-0.5.
  • Induce the virulence (vir) genes by adding acetosyringone.

2. Co-cultivation:

  • Prepare a suspension of Cercospora conidia (e.g., 10^6 spores/ml).
  • Mix the A. tumefaciens culture with the fungal conidia suspension.
  • Plate the mixture on a co-cultivation medium containing acetosyringone.
  • Incubate for a specific period (e.g., 2-3 days) at an optimized temperature (e.g., 22-25°C).

3. Selection of Fungal Transformants:

  • Transfer the co-cultivation plates to a selection medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and a selective agent for the fungal transformants (e.g., hygromycin B).
  • Incubate until fungal colonies appear.

4. Screening and Characterization:

  • Screen the resulting fungal colonies for the absence of red pigmentation.
  • Confirm T-DNA integration in the genome of putative mutants by PCR.
  • Identify the T-DNA insertion site using techniques like thermal asymmetric interlaced (TAIL)-PCR.
  • Quantify this compound production to confirm the deficient phenotype.

Logical Flow of Agrobacterium tumefaciens-Mediated Transformation

cluster_0 Agrobacterium Preparation cluster_1 Fungal Preparation cluster_2 Transformation and Selection A Transform Agrobacterium with binary vector B Culture and induce virulence genes A->B D Co-cultivate Agrobacterium and Cercospora B->D C Prepare Cercospora conidia suspension C->D E Select for fungal transformants on antibiotic medium D->E F Screen for this compound- deficient phenotype E->F

Caption: Logical flow diagram of the ATMT process for generating fungal mutants.

Gene Silencing via RNA Interference (RNAi)

RNAi is a mechanism of post-transcriptional gene silencing mediated by double-stranded RNA (dsRNA). By introducing dsRNA molecules that are homologous to a target gene, the corresponding mRNA is degraded, leading to a reduction in protein expression. This technique can be used to transiently or stably silence genes involved in this compound biosynthesis.[11][12]

Experimental Protocol: dsRNA-Mediated Silencing of a CTB Gene

This protocol is based on in vitro screening of dsRNAs in Cercospora cf. flagellaris.[11][12]

1. Production of dsRNA:

  • Select a target gene in the CTB cluster (e.g., Avr4, CTB8).
  • Clone a fragment of the target gene into a vector designed for dsRNA production (e.g., L4440 vector).
  • Transform an E. coli strain deficient in RNase III (e.g., HT115(DE3)) with this vector.
  • Induce the expression of the dsRNA, and then extract the total nucleic acids containing the dsRNA.

2. In Vitro Silencing Assay:

  • Grow the wild-type Cercospora strain in a liquid culture medium.
  • Add the prepared dsRNA-containing total nucleic acids to the fungal culture at various concentrations.
  • Incubate the cultures under conditions that promote this compound production.

3. Analysis of Gene Silencing and this compound Production:

  • After incubation, harvest the fungal mycelia.
  • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene.
  • Extract and quantify this compound from the culture filtrate to determine the extent of reduction in its production.

Signaling Pathway for RNA Interference

dsRNA Exogenous dsRNA Dicer Dicer enzyme dsRNA->Dicer siRNA siRNA duplex Dicer->siRNA RISC RISC complex siRNA->RISC mRNA Target mRNA (e.g., CTB8 mRNA) RISC->mRNA Degradation mRNA degradation mRNA->Degradation NoProtein Reduced/No Protein (e.g., CTB8 protein) Degradation->NoProtein Nothis compound Reduced/No This compound NoProtein->Nothis compound

Caption: Simplified signaling pathway of RNA interference leading to reduced this compound production.

Quantitative Data on Mutant Generation Efficiency

The efficiency of generating this compound-deficient mutants varies depending on the method and the target gene. The following table summarizes available quantitative data.

MethodFungal SpeciesTarget Gene(s)Efficiency MetricReported ValueCitation(s)
Split-Marker Disruption Cercospora nicotianaeCTB1, CTB3, CTB5, CTB7Frequency of targeted gene disruptionUp to 50%[2][4][5]
ATMT Cercospora zeae-maydisRandomTransformation efficiencyNot explicitly quantified as % of this compound-deficient mutants, but an efficient tool for insertional mutagenesis.[9][10]
ATMT Fusarium oxysporumRandomTransformation efficiencyUp to 300 transformants per 10^6 conidia[13]
ATMT Penicillium digitatumRandomTransformation efficiencyUp to 60 transformants per 10^6 conidia[14]
RNAi (in vitro) Cercospora cf. flagellarisAvr4EC50 for this compound reduction10.4 µg/ml of total nucleic acids containing dsRNA[11][12]
RNAi (in vitro) Cercospora cf. flagellarisCTB8EC50 for this compound reductionNot explicitly stated, but significant suppression observed.[11][12]
RNAi (in vitro) Cercospora cf. flagellarisAvr4Target gene suppression79.4% reduction[11]
RNAi (in vitro) Cercospora cf. flagellarisCTB8Target gene suppression65.7% reduction[11]

Concluding Remarks

The generation of this compound-deficient mutants is a fundamental approach for dissecting the molecular mechanisms of Cercospora pathogenicity. The methods outlined in these application notes provide robust and reproducible strategies for achieving this goal. The split-marker approach offers high efficiency for targeted gene disruption, making it ideal for studying the function of specific CTB genes. ATMT provides a powerful tool for random mutagenesis and the discovery of novel genes involved in this compound production or its regulation. RNAi offers a valuable alternative for reducing gene expression without altering the genomic sequence, which can be particularly useful for studying essential genes. The selection of the most suitable method will depend on the specific research question and the resources available. The provided protocols and comparative data serve as a comprehensive guide for researchers embarking on the genetic manipulation of this compound-producing fungi.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability and Solubility Issues with Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cercosporin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are there stability and solubility challenges?

A1: this compound is a perylenequinone photodynamic toxin produced by fungi of the genus Cercospora. Its inherent chemical structure makes it poorly soluble in aqueous solutions and highly susceptible to degradation in the presence of light. The molecule readily absorbs light energy, particularly in the 400-600 nm range, leading to the production of reactive oxygen species (ROS) like singlet oxygen and superoxide.[1] This photo-reactivity is the primary driver of its instability, causing it to degrade and lose its biological activity.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored in a tightly sealed, amber vial in a desiccator at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. It is crucial to protect the solid compound from light and moisture to prevent degradation.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: this compound has a tendency to aggregate and precipitate out of solution, especially at high concentrations or in solvents in which it has lower solubility. To redissolve the precipitate, you can try gentle warming of the solution (not exceeding 37°C) and sonication in an ultrasonic bath. To prevent future precipitation, consider preparing more dilute stock solutions or using a solvent with higher solubilizing capacity (see solubility table below).

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • Solid this compound does not fully dissolve in the chosen solvent.

  • Visible particulate matter remains in the solution.

Possible Causes:

  • Use of an inappropriate solvent.

  • Attempting to dissolve at too high a concentration.

  • Insufficient mixing or sonication.

Solutions:

  • Consult the Solubility Table: Refer to the table below for quantitative solubility data of this compound in various common laboratory solvents.

  • Use a High-Solubility Solvent: For initial stock solutions, prioritize solvents like DMSO, DMF, or chloroform where this compound exhibits higher solubility.

  • Stepwise Dissolution: Add the solvent incrementally to the solid this compound while vortexing or sonicating to aid dissolution.

  • Gentle Warming: As a last resort, gently warm the solution to a maximum of 37°C. Avoid excessive heat as it can accelerate degradation.

Issue 2: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of the characteristic red color of the solution, often turning brownish or colorless.

  • Decreased or loss of biological activity in assays.

Possible Causes:

  • Exposure to ambient light.

  • Storage at room temperature or higher.

  • Presence of oxidizing agents.

Solutions:

  • Work in Low-Light Conditions: Prepare and handle all this compound solutions in a dark room or under amber-filtered light to minimize photo-degradation.

  • Use Amber Vials: Store all this compound solutions in amber or light-blocking vials to protect them from light exposure.

  • Refrigerate or Freeze: Store stock solutions at -20°C for long-term use and working solutions at 2-8°C for short-term use.

  • Incorporate Antioxidants: The addition of antioxidants can help quench the ROS generated by photo-activated this compound, thereby slowing its degradation.

Data Presentation: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Appearance of Solution
Chloroform9.80 - 10.20Clear, red to red-brown
Dimethyl Sulfoxide (DMSO)SolubleClear, red
Dimethylformamide (DMF)SolubleClear, red
EthanolSolubleClear, red
AcetoneSolubleClear, red
MethanolSolubleClear, red
WaterInsolubleSuspension of red crystals

Note: "Soluble" indicates that a clear solution can be obtained at concentrations typically used for in vitro experiments (e.g., up to 10 mM), though the exact maximum solubility may vary. For aqueous-based assays, it is recommended to prepare a concentrated stock in a suitable organic solvent and then dilute it into the aqueous medium, ensuring the final solvent concentration is compatible with the experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO with enhanced stability for use in biological assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ascorbic acid (Vitamin C)

  • Amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • In a dark room or under amber light, weigh out the required amount of this compound to prepare a 10 mM solution. (Molecular Weight of this compound = 534.51 g/mol )

  • Transfer the solid this compound to an amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • To enhance stability, add ascorbic acid to a final concentration of 1 mM.

  • Vortex the tube vigorously for 1-2 minutes.

  • If necessary, sonicate the tube in an ultrasonic water bath for 5-10 minutes, or until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volume amber tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Spectrophotometric Quantification of this compound

Objective: To determine the concentration of a this compound solution using UV-Vis spectrophotometry.

Materials:

  • This compound solution of unknown concentration

  • 5 N Potassium Hydroxide (KOH) solution

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Dilute an aliquot of your this compound solution in 5 N KOH. A typical dilution would be 1:100, but this may need to be adjusted to bring the absorbance into the linear range of the spectrophotometer.

  • Use 5 N KOH as the blank for the spectrophotometer.

  • Measure the absorbance of the diluted this compound solution at 480 nm.[2]

  • Calculate the concentration of this compound in the original solution using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l)

    • Where:

      • ε (molar extinction coefficient) = 23,300 M⁻¹cm⁻¹ at 480 nm in 5 N KOH[2]

      • l (path length of the cuvette) = 1 cm

  • Remember to account for the dilution factor in your final calculation.

Mandatory Visualizations

Cercosporin_Phototoxicity_Pathway This compound This compound (Ground State) Triplet_this compound This compound* (Triplet State) This compound->Triplet_this compound Light (400-600nm) O2 Oxygen (³O₂) Triplet_this compound->O2 Energy Transfer Superoxide Superoxide (O₂⁻) Triplet_this compound->Superoxide Electron Transfer Singlet_O2 Singlet Oxygen (¹O₂) O2->Singlet_O2 Lipid_Peroxidation Lipid Peroxidation Singlet_O2->Lipid_Peroxidation Superoxide->Lipid_Peroxidation Lipids Membrane Lipids Lipids->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: this compound's phototoxicity signaling pathway.

Cercosporin_Stability_Workflow cluster_Preparation Solution Preparation cluster_Handling Experimental Handling cluster_Quantification Stability Assessment Start Weigh Solid This compound Dissolve Dissolve in appropriate solvent (e.g., DMSO) Start->Dissolve Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Dissolve->Add_Antioxidant Store Store at -20°C in amber vials Add_Antioxidant->Store Work_Dark Work in dark or under amber light Store->Work_Dark Minimize_Exposure Minimize exposure to room temperature Work_Dark->Minimize_Exposure Use_Promptly Use solution promptly Minimize_Exposure->Use_Promptly Quantify_Initial Quantify initial concentration (T=0) Use_Promptly->Quantify_Initial Incubate Incubate under experimental conditions Quantify_Initial->Incubate Quantify_Final Quantify final concentration (T=x) Incubate->Quantify_Final Calculate Calculate % Degradation Quantify_Final->Calculate

Caption: Experimental workflow for maintaining this compound stability.

logical_troubleshooting cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting issue Problem Encountered solubility_issue Poor Solubility / Precipitation issue->solubility_issue Is it a dissolution problem? stability_issue Degradation / Color Change issue->stability_issue Is it a stability problem? check_solvent Verify Solvent Choice solubility_issue->check_solvent protect_light Protect from Light stability_issue->protect_light check_concentration Check Concentration check_solvent->check_concentration use_sonication Apply Sonication / Gentle Warming check_concentration->use_sonication control_temp Control Temperature (-20°C) protect_light->control_temp add_antioxidant Consider Adding Antioxidants control_temp->add_antioxidant

Caption: Logical troubleshooting guide for this compound issues.

References

Technical Support Center: Troubleshooting Low Cercosporin Production in Cercospora Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Cercosporin production in Cercospora strains.

Frequently Asked Questions (FAQs)

Issue 1: Little to no red pigmentation (this compound) is observed in my Cercospora cultures.

  • Question: My Cercospora cultures are growing, but they are not producing the characteristic red pigment. What are the primary factors I should check?

  • Answer: Low or absent this compound production, identifiable by the lack of red pigmentation, is a common issue. The most critical factor for this compound biosynthesis is light .[1][2] Cercospora species require exposure to visible light to induce the expression of the this compound toxin biosynthesis (CTB) gene cluster.[2][3] Cultures grown in complete darkness will not produce this compound.[2][4] Other key factors to verify include the composition of your growth medium, incubation temperature, and the specific Cercospora strain you are using, as production can be highly variable.[5][6]

Issue 2: this compound yield is inconsistent between experiments.

  • Question: I am observing significant variability in this compound yield from one experiment to the next, even when I try to maintain the same conditions. What could be causing this?

  • Answer: Inconsistent this compound production can be frustrating. Several factors, often interacting, can contribute to this variability. Beyond light exposure, subtle differences in the preparation of your growth medium can have a significant impact. For instance, different brands of potato dextrose agar (PDA) can lead to varied this compound yields.[1][6] The carbon-to-nitrogen ratio in your defined medium is another critical parameter that can affect production.[7] Additionally, ensure that the incubation temperature is consistent, as temperatures above 30°C can inhibit this compound synthesis.[2][6] Finally, genetic instability in the Cercospora strain itself can lead to variations in toxin production over time.

Issue 3: My defined medium is not supporting this compound production.

  • Question: I've switched from a complex medium like PDA to a defined minimal medium, and now my cultures are not producing this compound. What components of the medium should I investigate?

  • Answer: While complex media like PDA and malt agar are generally favorable for this compound production, achieving good yields in a defined medium requires careful optimization.[5][7] Key factors to consider are the carbon and nitrogen sources.[1][8] Depletion or alteration of these can significantly affect this compound biosynthesis.[1] Some studies have shown that specific metal ions, such as zinc, manganese, cobalt, and ferric iron, can enhance this compound production.[1] Conversely, the presence of certain salts and buffers, like phosphate buffer and lithium chloride, can inhibit the expression of CTB genes.[1] It is advisable to systematically test different combinations of carbon and nitrogen sources and supplement with trace metals.

Issue 4: How do I know if my Cercospora strain is a low-producer or if my conditions are suboptimal?

  • Question: I am not getting the high yields of this compound reported in the literature. How can I determine if the issue is with my experimental setup or the inherent capacity of my fungal strain?

  • Answer: Significant differences in this compound production exist among various Cercospora species and even between different isolates of the same species.[1][5] It is crucial to first establish a baseline for your specific strain under optimal conditions reported in the literature. This typically involves using a proven medium like PDA, ensuring constant light exposure, and maintaining an optimal temperature (around 20-25°C).[6] If, under these conditions, the yield remains low, it is likely that you are working with a naturally low-producing isolate. You can also perform a literature search for typical this compound yields for your specific Cercospora species to have a benchmark for comparison.

Data Summary Tables

Table 1: Environmental Factors Influencing this compound Production

FactorOptimal Condition/Effect on ProductionNotes
Light Essential for production. Continuous exposure to visible light is optimal.Production is completely suppressed in darkness.[2] Brief light exposure can trigger biosynthesis.[9]
Temperature 20-25°C is generally favorable.Production is often inhibited at higher temperatures (e.g., 30°C).[2][6]
pH Has a relatively minor effect on overall production compared to other factors.[1]Some studies indicate that an initial pH of 8.5 in liquid culture can be beneficial.[10]
Medium Type Complex media like Potato Dextrose Agar (PDA) and Malt Agar are generally effective.[5][7]Production can vary significantly between different brands of PDA.[1][6]

Table 2: Media Components Affecting this compound Production

ComponentEffect on ProductionExamples
Carbon Source Alteration or depletion can significantly impact yield.[1]Glucose is a commonly used carbon source.[10]
Nitrogen Source Alteration or depletion can significantly impact yield.[1]Soy peptone has been shown to be an effective nitrogen source.[10]
Metal Ions Can elevate production to varying levels.[1]Cobalt, ferric iron, manganese, and zinc have been shown to be beneficial.[1]
Buffers/Salts Can markedly affect production, often negatively.[1]Phosphate buffer and lithium chloride can decrease the expression of biosynthesis genes.[1]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound

This protocol describes a common method for extracting and quantifying this compound from fungal cultures grown on solid media.

Materials:

  • Cercospora cultures grown on agar plates

  • 5 N Potassium Hydroxide (KOH)

  • Spectrophotometer

  • Cuvettes

  • Cork borer (6-mm diameter)

  • Microcentrifuge tubes

Procedure:

  • Using a sterile 6-mm cork borer, take agar plugs from the mycelial mat of your Cercospora culture. It is recommended to sample from a consistent location, for example, 2 mm behind the margin of growth.

  • Place a defined number of plugs (e.g., four) into a microcentrifuge tube.

  • Add a specific volume of 5 N KOH to the tube (e.g., 8 mL).

  • Incubate the tube in the dark for 4 hours to allow for the extraction of this compound.

  • After incubation, vortex the tube to ensure thorough mixing.

  • Transfer the supernatant to a cuvette.

  • Measure the absorbance of the solution at 480 nm using a spectrophotometer.[9] Use 5 N KOH as a blank.

  • Calculate the this compound concentration using the Beer-Lambert law and a molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.[11]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

For more precise quantification, HPLC can be used.

Materials:

  • This compound extract (as prepared in Protocol 1, or using an alternative solvent like acetone)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water)

  • This compound standard

  • 0.45 µm syringe filters

Procedure:

  • Prepare a standard curve using a this compound standard of known concentration.

  • Filter your this compound extracts through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Inject a defined volume (e.g., 20 µL) of the filtered extract into the HPLC system.

  • Run a gradient elution program, for example, starting with a mixture of water and acetonitrile and gradually increasing the acetonitrile concentration.

  • Detect this compound by monitoring the absorbance at a specific wavelength (e.g., 473 nm).

  • Quantify the this compound in your sample by comparing the peak area to the standard curve.[11]

Visualizations

Cercosporin_Biosynthesis_Regulation Light Light CaM_Signaling Ca2+/Calmodulin Signaling Light->CaM_Signaling activates MAPK_Signaling MAP Kinase Signaling Light->MAPK_Signaling activates CRG1 CRG1 (Transcription Factor) CaM_Signaling->CRG1 regulates MAPK_Signaling->CRG1 regulates CTB8 CTB8 (Transcription Factor) CRG1->CTB8 regulates CTB_Cluster CTB Gene Cluster (CTB1-7) CTB8->CTB_Cluster induces expression This compound This compound Biosynthesis CTB_Cluster->this compound enzymatic steps Nutrients Nutrients (Carbon, Nitrogen, Metal Ions) Nutrients->this compound influences Temp Optimal Temperature (20-25°C) Temp->this compound influences Inhibitors Inhibitors (Phosphate, LiCl) Inhibitors->CTB_Cluster inhibits expression

Caption: Simplified regulatory network for this compound biosynthesis in Cercospora.

Troubleshooting_Workflow Start Start: Low/No this compound Production Check_Light 1. Verify Light Exposure (Continuous light?) Start->Check_Light Check_Medium 2. Evaluate Growth Medium (PDA/Malt? Brand?) Check_Light->Check_Medium Yes Success This compound Production Restored/Improved Check_Light->Success No (Provide Light) Check_Temp 3. Check Incubation Temperature (20-25°C?) Check_Medium->Check_Temp Yes (Complex Medium) Optimize_Defined_Medium Optimize Defined Medium: - Carbon/Nitrogen Sources - Metal Ions (Zn, Mn, Fe, Co) - Avoid Inhibitors (Phosphate) Check_Medium->Optimize_Defined_Medium No (Defined Medium) Check_Strain 4. Assess Strain Viability and History (Known producer?) Check_Temp->Check_Strain Yes Check_Temp->Success No (Adjust Temp) Isolate_Issue Potential Low-Producing Isolate Check_Strain->Isolate_Issue No/Unknown Check_Strain->Success Yes (Known high-producer) Optimize_Defined_Medium->Check_Temp Optimize_Defined_Medium->Success Optimization Successful

Caption: A logical workflow for troubleshooting low this compound production.

References

Technical Support Center: Optimizing Cercosporin-Mediated Cell Killing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing light conditions in Cercosporin-mediated cell killing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your photodynamic therapy (PDT) studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound-mediated cell killing?

A1: this compound is a photosensitizer, meaning it is non-toxic in the dark but becomes cytotoxic upon exposure to light.[1] When illuminated, this compound absorbs light energy and transfers it to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2] These ROS cause widespread oxidative damage to cellular components, with a primary effect being the peroxidation of lipids in cellular membranes.[1][3][4][5] This leads to a loss of membrane integrity, breakdown of the cell, and ultimately, cell death.[1][5]

Q2: What wavelength of light is optimal for activating this compound?

A2: this compound absorbs light in the visible spectrum, typically between 400 and 600 nm.[1] Studies have demonstrated its effective activation using various wavelengths within this range, including blue light (~450 nm and 471 nm), green light (532 nm), and yellow light (~590 nm).[6][7] The optimal wavelength for your specific experimental setup may depend on factors such as the light source available and the penetration depth required. Due to its shorter activation wavelength, this compound is particularly well-suited for superficial PDT applications.[6][8]

Q3: Does this compound-mediated cell death occur via apoptosis or necrosis?

A3: Evidence suggests that this compound-induced cell death can proceed through both apoptotic and necrotic pathways. The predominant pathway is often dependent on the light dose, which is a combination of the light intensity (fluence rate) and the total amount of light energy delivered (fluence). Lower light doses tend to favor apoptosis, a programmed and controlled form of cell death, while higher doses are more likely to induce necrosis, a more rapid and uncontrolled form of cell death.[9] Some studies have shown that PDT, in general, can induce the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[10][11][12][13][14]

Q4: How can I be sure my this compound is active?

A4: The photoactivity of your this compound solution can be indirectly confirmed by observing a cytotoxic effect only in the presence of light. A proper experiment should always include a "dark" control (cells treated with this compound but kept in the dark) which should show minimal to no cell death compared to the light-exposed group.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide addresses common issues encountered during this compound-mediated cell killing experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or no cytotoxicity in light-exposed cells 1. Insufficient Light Dose: The light intensity (mW/cm²) or duration may be too low to effectively activate the this compound. 2. Sub-optimal Wavelength: The light source may not be emitting at a wavelength efficiently absorbed by this compound. 3. Low this compound Concentration: The concentration of this compound may be insufficient to generate a lethal level of ROS. 4. Cell Line Resistance: Some cell lines may have higher intrinsic resistance to oxidative stress. 5. Inaccurate Cell Seeding Density: Cell density can influence the effective light and drug dose per cell.1. Increase the light intensity or the exposure time. Calculate and report the total light dose in J/cm². 2. Verify the emission spectrum of your light source. Consider using a light source with a peak emission closer to this compound's absorption maxima (~470 nm). 3. Perform a dose-response curve to determine the optimal this compound concentration for your cell line. 4. If possible, test a different cell line known to be sensitive to PDT. 5. Optimize cell seeding density to ensure a linear response in your viability assay.
High cytotoxicity in "dark" control cells 1. This compound Degradation: The this compound stock solution may have degraded, releasing cytotoxic byproducts. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Extended Incubation: Prolonged incubation with high concentrations of this compound, even in the dark, might have some minor cytotoxic effects on certain cell lines.1. Prepare fresh this compound stock solutions and store them protected from light at -20°C. 2. Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Reduce the incubation time or the this compound concentration.
Inconsistent results between experiments 1. Variable Light Source Output: The intensity of the lamp may fluctuate over time. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media can affect cellular responses. 3. Inconsistent Assay Procedure: Minor variations in incubation times, reagent volumes, or washing steps can introduce variability.1. Use a power meter to measure and standardize the light intensity before each experiment. 2. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of the experiment. 3. Follow a standardized, written protocol meticulously for every experiment.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing this compound-mediated cell killing, based on available literature. It is important to note that optimal conditions can be cell-line dependent and should be empirically determined.

Table 1: Recommended Starting Concentrations for this compound

Cell TypeConcentration Range (µM)Incubation TimeReference
Human Tumor Cell Lines2 - 42 - 4 hours[8]
Fungal Cells105 hours[2]

Table 2: Light Conditions for this compound Activation

Wavelength (nm)Light Intensity (mW/cm²)Total Light Dose (J/cm²)ApplicationReference
~450Not specifiedNot specifiedPDT on human tumor cell lines[6][8]
532Not specifiedNot specifiedSinglet oxygen generation studies[6][8]
~590Not specifiedNot specifiedPDT on 3D tumor spheroids[7]
68960025In vivo PDT (verteporfin, for comparison)[14]
634Not specifiedup to 125In vitro PDT (ALA)[15]
405Not specified~0.192In vitro PDT (ALA)[15]
630 & 850100.01 - 24Cell viability studies (LED)[16]

Note: Direct comparative studies on the efficacy of different wavelengths for this compound-mediated cell killing are limited. The provided data from other photosensitizers offers a general reference for experimental design.

Experimental Protocols

Protocol 1: General Cell Viability Assay using MTT

This protocol is adapted for a 96-well plate format and can be modified for other viability assays.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Light source with a defined wavelength and intensity

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Incubation:

    • Prepare dilutions of this compound in cell culture medium from your stock solution.

    • Remove the old medium from the wells and add the this compound-containing medium.

    • Include control wells: medium with solvent only (vehicle control) and medium only (no-cell control).

    • Incubate for the desired period (e.g., 2-4 hours) at 37°C in a CO₂ incubator, protected from light.

  • Light Exposure:

    • After incubation, wash the cells with PBS to remove any unbound this compound.

    • Add fresh, phenol red-free medium to each well.

    • Expose the plate to the light source for the predetermined time. Ensure a "dark" control plate is treated identically but kept in the dark.

  • Post-Irradiation Incubation: Return the plates to the incubator for a period to allow for the cytotoxic effects to manifest (e.g., 24-48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[17]

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[18]

    • Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated, light-exposed control.

Visualizing Key Pathways and Workflows

To aid in your experimental design and understanding of the underlying mechanisms, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Cercosporin_Signaling_Pathway cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_death Cell Death Pathways Light Light This compound This compound Light->this compound Absorption Activated_this compound Activated this compound* This compound->Activated_this compound ROS Reactive Oxygen Species (¹O₂, O₂⁻) Activated_this compound->ROS Energy Transfer Activated_this compound->ROS Oxygen Oxygen Oxygen->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Apoptosis Apoptosis Membrane_Damage->Apoptosis Low Dose Necrosis Necrosis Membrane_Damage->Necrosis High Dose Caspase3_Activation Caspase-3 Activation Apoptosis->Caspase3_Activation

Caption: Signaling pathway of this compound-mediated cell killing.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Cercosporin_Incubation Incubate with this compound (in dark) Cell_Seeding->Cercosporin_Incubation Washing Wash with PBS Cercosporin_Incubation->Washing Light_Exposure Expose to Light Source Washing->Light_Exposure Post_Irradiation_Incubation Incubate (24-48h, in dark) Light_Exposure->Post_Irradiation_Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Post_Irradiation_Incubation->Viability_Assay Data_Analysis Analyze Data Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound phototoxicity.

References

How to prevent the degradation of Cercosporin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cercosporin during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your this compound samples.

Troubleshooting Guide: Common this compound Degradation Issues

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Loss of red color in solid or dissolved this compound Light Exposure: this compound is a photosensitizer and degrades upon exposure to light, especially in the presence of oxygen.[1] This leads to the formation of reactive oxygen species which can cause its degradation.Store all this compound preparations, both solid and in solution, in amber vials or wrapped in aluminum foil to protect from light. Work with this compound under low-light conditions whenever possible.
High Temperature: Elevated temperatures can accelerate the degradation of this compound. While high temperatures (30°C and above) are known to inhibit its production, they can also affect its stability.For long-term storage, keep solid this compound and stock solutions at -20°C or -80°C.[2] For short-term storage (up to a month), refrigeration at 2-8°C is acceptable for solutions.
Precipitate formation in this compound solutions Poor Solubility: this compound has poor water solubility.[1][2] If the solvent is not appropriate or the concentration is too high, it may precipitate out of solution.Dissolve this compound in appropriate organic solvents such as DMSO, ethanol, or methanol.[1][2] If using a mixed solvent system with water, ensure the organic solvent concentration is high enough to maintain solubility.
Solvent Evaporation: Over time, especially if not sealed properly, the solvent from a stock solution can evaporate, leading to an increase in this compound concentration and potential precipitation.Ensure vials are tightly sealed with high-quality caps. For long-term storage, consider using parafilm to further seal the cap.
Inconsistent experimental results using stored this compound Degradation of Stock Solution: The stock solution may have degraded due to improper storage (light exposure, high temperature) or repeated freeze-thaw cycles.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always check the appearance of the solution before use; a change in color may indicate degradation. Perform a concentration check using UV-Vis spectrophotometry or HPLC if degradation is suspected.
pH Shift in Solution: this compound stability can be influenced by pH. In alkaline solutions (pH > 7.7), it is more prone to photodecomposition.For aqueous-based buffers, ensure the pH is neutral or slightly acidic. If possible, prepare fresh dilutions in buffer for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is exposure to light.[1] As a photosensitizer, this compound absorbs light energy and, in the presence of oxygen, generates reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[3] These ROS can then attack and degrade the this compound molecule itself. Therefore, protecting this compound from light at all stages of storage and handling is critical.

Q2: What are the optimal storage temperatures for this compound?

A2: For long-term stability, solid this compound and its stock solutions should be stored at -20°C or, for maximum stability, at -80°C.[2][4][5] For short-term storage of solutions (up to a few weeks), refrigeration at 2-8°C is generally acceptable, provided the solutions are protected from light. Studies on this compound production by fungi show that lower temperatures (20°C) are favored over higher temperatures (30°C), which indirectly supports the need for cold storage to maintain stability.[6]

Q3: What solvents should I use to dissolve and store this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly recommended for preparing stock solutions.[1][2] It has poor solubility in water. When preparing working solutions in aqueous buffers, it is advisable to first dissolve the this compound in a small amount of a suitable organic solvent before diluting with the aqueous buffer.

Q4: How does pH affect the stability of this compound?

A4: this compound is more susceptible to degradation in alkaline conditions, particularly when exposed to light. In solutions with a pH above 7.7, it undergoes photodecomposition more rapidly. Therefore, for experiments in aqueous solutions, it is recommended to maintain a neutral or slightly acidic pH to enhance stability.

Q5: Can I use antioxidants to prevent this compound degradation?

A5: While antioxidants such as glutathione, ascorbate (vitamin C), and cysteine have been shown to reduce the toxicity of this compound by quenching the reactive oxygen species it produces, their direct role in preventing the degradation of this compound during storage is not extensively documented in the literature. However, by scavenging the ROS that mediate its photodegradation, it is plausible that antioxidants could offer some protection, especially in solution.

Q6: How can I check if my stored this compound has degraded?

A6: A visual inspection can be the first indicator; a loss of the characteristic red color of a this compound solution may suggest degradation. For a quantitative assessment, you can measure the absorbance of the solution using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 470-480 nm). A more definitive method is to use High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the area of the main this compound peak.

Quantitative Data on this compound Stability

While specific quantitative studies on the degradation kinetics of purified this compound under various storage conditions are limited in publicly available literature, the following table summarizes the key findings from related studies.

Condition Observation Quantitative Data Source
Storage in Liquid Medium (in the dark) This compound is stable in liquid culture medium in the absence of light and microbial activity.No significant decrease in concentration observed over 108 hours.[1]
Photodecomposition in Alkaline Solution Exposure of a 0.1 N NaOH solution of this compound to a 20w daylight lamp resulted in a color change from green to yellow and a loss of characteristic absorption bands.All absorption bands at long wavelengths disappeared after 36 hours of light exposure.
Effect of Temperature on Production Lower temperatures favor the accumulation (and likely stability) of this compound.Higher levels of this compound accumulate at 20°C compared to 30°C in fungal cultures.[6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Under low-light conditions, accurately weigh the desired amount of solid this compound.

    • Transfer the weighed this compound to a sterile amber vial.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol for Stability Testing of this compound by HPLC

This protocol outlines a method to assess the stability of a this compound solution over time.

  • Materials:

    • This compound stock solution

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • HPLC system with a C18 column and a photodiode array (PDA) or UV detector

  • Chromatographic Conditions (example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 475 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a fresh dilution of your this compound stock solution to a known concentration within the linear range of the HPLC detector.

    • Inject a sample of the freshly prepared solution to obtain the initial (time zero) chromatogram. Record the peak area of the this compound peak.

    • Store the this compound solution under the desired test conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stored solution.

    • Inject the aliquot into the HPLC system under the same conditions as the initial sample.

    • Record the peak area of the this compound peak and any new peaks that may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

Cercosporin_Degradation_Pathway This compound This compound (Stable, Red) Activated_this compound Activated this compound (Triplet State) This compound->Activated_this compound Light (Photon Absorption) Degradation_Products Degradation Products (Loss of Color) This compound->Degradation_Products Degradation ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) Activated_this compound->ROS Oxygen ROS->this compound Attacks this compound

Caption: Photo-induced degradation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute Dilute to Working Concentration Prep_Stock->Dilute Initial_HPLC Time Zero HPLC Analysis (Record Initial Peak Area) Dilute->Initial_HPLC Store Store Under Test Conditions (e.g., Temp, Light) Initial_HPLC->Store Time_Point_HPLC Time Point HPLC Analysis (e.g., 24h, 1 week) Store->Time_Point_HPLC At Predetermined Intervals Calculate Calculate % Degradation Time_Point_HPLC->Calculate

Caption: Workflow for assessing this compound stability via HPLC.

Troubleshooting_Flowchart Start Suspected this compound Degradation Visual_Check Visual Check: Color Change or Precipitate? Start->Visual_Check Check_Storage Review Storage Conditions: Light Exposure? High Temp? Visual_Check->Check_Storage Yes Quantitative_Check Perform Quantitative Check (UV-Vis or HPLC) Visual_Check->Quantitative_Check No Improper_Storage Action: Discard and Prepare Fresh Solution. Improve Storage Practices. Check_Storage->Improper_Storage Yes Proper_Storage Storage Conditions OK Check_Storage->Proper_Storage No Check_Solvent Check Solvent and Concentration Proper_Storage->Check_Solvent Solvent_Issue Action: Use Recommended Solvent and Concentration. Check_Solvent->Solvent_Issue Issue Found Solvent_OK Solvent OK Check_Solvent->Solvent_OK No Issue Solvent_OK->Quantitative_Check

Caption: Troubleshooting flowchart for this compound degradation.

References

Technical Support Center: Managing Cercosporin Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage Cercosporin autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a problem in fluorescence imaging?

This compound is a red, photoactivated perylenequinone toxin produced by fungi of the genus Cercospora.[1] In the presence of light, this compound generates reactive oxygen species (ROS), such as singlet oxygen and superoxide, which are toxic to plant cells, causing membrane damage and leakage of nutrients for the fungus.[2][3][4][5] This same photo-activated nature causes it to fluoresce, primarily in the red spectrum.[4] This inherent fluorescence, known as autofluorescence, can mask the signals from fluorescent probes used in imaging experiments, leading to poor signal-to-noise ratios and potentially inaccurate results.

Q2: How can I confirm that the signal I am observing is this compound autofluorescence?

To determine if you are observing autofluorescence from this compound or other endogenous molecules, it is essential to include an unstained control in your experiment.[6][7][8] This control sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels.[8] Any signal detected in this unstained sample can be attributed to autofluorescence.[8]

Q3: What are the spectral properties of this compound autofluorescence?

This compound absorbs light in the 400-600 nm range and emits a red fluorescence.[2][4] However, when this compound is in contact with the hyphae of the fungus that produces it, it can be reduced to a non-toxic form that emits a green fluorescence.[9]

Troubleshooting Guide

This guide provides solutions to common issues encountered when dealing with this compound autofluorescence.

Issue 1: High background fluorescence is obscuring my signal of interest.

High background from this compound autofluorescence is a common challenge. Here are several strategies to mitigate this issue, ranging from sample preparation to image acquisition and processing.

Solutions:

  • Optimize Sample Preparation:

    • Fixation: The choice of fixative can significantly impact autofluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[6][10][11] Consider using an organic solvent like ice-cold methanol or ethanol as an alternative fixative.[6][10] If using aldehyde fixatives, minimize the fixation time.[10][12]

    • Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.[6][10][12]

  • Employ Quenching Agents:

    • Sodium Borohydride (NaBH₄): This chemical reagent can be used to reduce aldehyde-induced autofluorescence.[6][10][12] However, its effectiveness can be variable.[12]

    • Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin, a common source of background in aging tissues.[10][12][13]

    • Commercial Reagents: Several commercially available reagents, such as TrueVIEW™, are designed to reduce autofluorescence from various sources.[6][12]

  • Utilize Photobleaching:

    • Intentionally exposing the sample to high-intensity light before labeling can "bleach" the autofluorescent molecules, reducing their signal.[13][14][15] This can be done using a light box or the microscope's illumination source.[13][15] Recent protocols using an alkaline hydrogen peroxide solution in conjunction with a bright white LED light source have shown significant reductions in autofluorescence.[16][17][18]

  • Optimize Imaging Parameters:

    • Fluorophore Selection: Choose fluorophores that are spectrally distinct from the autofluorescence signal. Since this compound and many endogenous molecules fluoresce in the blue and green regions, selecting fluorophores in the far-red spectrum (e.g., those emitting beyond 650 nm) can significantly improve the signal-to-noise ratio.[6][12][13][14][19] Brighter fluorophores can also help to overcome the background signal.[6]

    • Filter Selection: Use narrow band-pass filters instead of long-pass filters to specifically collect the emission from your fluorophore of interest while excluding autofluorescence signals at other wavelengths.[13]

  • Computational Approaches:

    • Spectral Imaging and Linear Unmixing: This powerful technique involves capturing the emission spectrum of the autofluorescence from an unstained sample. This "spectral signature" can then be computationally subtracted from the images of your stained samples, effectively removing the background fluorescence.[20][21][22]

Workflow for Managing High Autofluorescence

cluster_prep Sample Preparation cluster_quench Quenching cluster_bleach Photobleaching cluster_image Imaging cluster_process Image Processing Fixation Optimize Fixation (e.g., methanol/ethanol) Perfusion Perfuse with PBS Fixation->Perfusion Quench Apply Quenching Agent (e.g., NaBH4, Sudan Black B) Perfusion->Quench Bleach Photobleach Sample Quench->Bleach Fluorophore Select Far-Red Fluorophore Bleach->Fluorophore Filters Use Narrow Band-Pass Filters Fluorophore->Filters Unmix Spectral Unmixing Filters->Unmix End Clear Signal Unmix->End Start High Autofluorescence Detected Start->Fixation

Caption: Troubleshooting workflow for managing high autofluorescence.

Issue 2: My specific fluorescent signal is very weak and difficult to distinguish from the background.

When the target signal is weak, even low levels of autofluorescence can be problematic. The following strategies can help enhance your specific signal relative to the background.

Solutions:

  • Signal Amplification:

    • Indirect Immunofluorescence: Use a primary antibody followed by a fluorescently labeled secondary antibody. This approach amplifies the signal as multiple secondary antibodies can bind to a single primary antibody.

    • Tyramide Signal Amplification (TSA): This is a highly sensitive method that can significantly boost the fluorescent signal at the site of the target molecule.

  • Use Brighter Fluorophores: Select modern, bright, and photostable fluorophores (e.g., Alexa Fluor, DyLight, or Atto dyes) to maximize the signal from your target.[13]

  • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides the best signal-to-noise ratio.

  • Increase Detector Sensitivity: On your microscope, you can increase the gain or exposure time to enhance the detection of a weak signal. However, be aware that this will also increase the background signal, so it should be balanced with other noise-reduction strategies.

Quantitative Data Summary

Table 1: Common Endogenous Sources of Autofluorescence and their Spectral Properties.

Autofluorescent MoleculeExcitation (nm)Emission (nm)Location/Notes
Collagen300 - 450300 - 450Extracellular matrix, emits in the blue region.[10][12]
Elastin350 - 450420 - 520Extracellular matrix, emits in the blue-green region.[13]
NADH~340~450Mitochondria, involved in cellular metabolism.[12][13]
Flavins (FAD, FMN)~450~530Mitochondria, involved in cellular metabolism.[13]
LipofuscinBroad (UV-Green)Broad (Green-Red)"Aging pigment" found in lysosomes of various cell types.[6][12]
Chlorophyll (in plants)~430, ~662~685, ~730Chloroplasts, a major source of autofluorescence in plant tissues.[23]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol describes the use of sodium borohydride to reduce autofluorescence caused by aldehyde-based fixatives.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Ice

Procedure:

  • Reagent Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.[8]

  • Sample Preparation: After fixation and permeabilization, wash your samples thoroughly with PBS.

  • Incubation: Immerse the samples in the freshly prepared sodium borohydride solution. Incubate for 30 minutes at room temperature.[8]

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.[8]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).[8]

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

This protocol is for reducing autofluorescence from lipofuscin granules.

Materials:

  • 70% Ethanol

  • Sudan Black B powder

  • Phosphate-Buffered Saline (PBS)

  • Aqueous mounting medium

Procedure:

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter to remove any undissolved particles.[8]

  • Sample Staining: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and all washes.

  • Incubation: After the final wash step, immerse the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[8]

  • Washing: Briefly rinse the slides with 70% ethanol to remove excess Sudan Black B, then wash several times with PBS.[8]

  • Mounting: Mount the coverslip using an aqueous mounting medium.[8]

Protocol 3: Photochemical Bleaching of Autofluorescence

This protocol is adapted from recent studies showing effective autofluorescence reduction.[16][17][18]

Materials:

  • Alkaline hydrogen peroxide solution (specific composition may vary, refer to literature)

  • Bright white LED light source

  • Staining dish

Procedure:

  • Sample Preparation: Deparaffinize and rehydrate tissue sections as per your standard protocol.

  • Bleaching: Immerse the slides in the alkaline hydrogen peroxide bleaching solution within a staining dish.

  • Illumination: Place the staining dish under a bright white LED light source for a designated period (e.g., two cycles of 45 minutes).[16] The optimal time may need to be determined empirically.

  • Washing: After bleaching, wash the slides thoroughly with PBS.

  • Proceed with Staining: Continue with your standard immunofluorescence staining protocol.

Signaling Pathways and Workflows

This compound Biosynthesis and Regulation

Light is a primary signal that activates a complex network involving Ca²⁺/Calmodulin and MAP kinase pathways to initiate this compound biosynthesis.[2] This leads to the activation of the transcription factor CRG1, which in turn regulates the expression of genes within the this compound toxin biosynthesis (CTB) gene cluster, including the pathway regulator CTB8.[2][24] Once CTB8 is produced, the entire biosynthetic pathway is induced.[2][5][24]

Light Light Signal Ca2+/Calmodulin & MAP Kinase Pathways Light->Signal activates CRG1 CRG1 (Transcription Factor) Signal->CRG1 activates CTB8 CTB8 (Pathway Regulator) CRG1->CTB8 regulates CTB_Cluster CTB Gene Cluster (CTB1-7) CTB8->CTB_Cluster induces This compound This compound CTB_Cluster->this compound synthesizes

Caption: Simplified signaling pathway for this compound biosynthesis.

This compound Mode of Action

This compound is activated by light, transitioning to an excited triplet state.[2] This activated molecule reacts with molecular oxygen to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻).[2][3][5] These ROS then cause peroxidation of lipids in the plant cell membranes, leading to membrane damage, leakage of nutrients, and ultimately cell death.[2][4]

This compound This compound Activated_this compound Activated this compound (Triplet State) This compound->Activated_this compound Light Light Light->this compound activates ROS Reactive Oxygen Species (¹O₂, O₂⁻) Activated_this compound->ROS reacts with Oxygen Molecular Oxygen (O2) Oxygen->ROS Damage Membrane Damage & Lipid Peroxidation ROS->Damage causes Membrane Plant Cell Membrane Membrane->Damage Leakage Nutrient Leakage Damage->Leakage Death Cell Death Leakage->Death

References

Navigating the Critical Choice of Solvents for Cercosporin Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent photosensitizer cercosporin, the selection of an appropriate solvent is a critical step that can significantly impact the success of extraction and subsequent biological assays. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound from fungal cultures?

A1: The choice of solvent for this compound extraction depends on the culture method (solid or liquid) and the desired purity of the extract. Commonly used solvents include acetone, ethanol, methanol, and ethyl acetate. For extraction from solid media, 5N potassium hydroxide (KOH) is also frequently employed. Dichloromethane and chloroform have also been reported for extraction.

Q2: I'm getting a low yield of this compound during extraction. What could be the issue?

A2: Low extraction yields can result from several factors. Firstly, ensure that the fungal culture conditions (e.g., light exposure, media composition) are optimized for this compound production. Secondly, the choice of extraction solvent and method is crucial. For instance, using a highly polar solvent like methanol might lead to the co-extraction of significant amounts of hydrophilic impurities such as sugars, which can interfere with downstream applications. Consider using a less polar solvent or a multi-step extraction process. Finally, ensure complete cell lysis to release the intracellular this compound; techniques like sonication or grinding of the mycelia can be beneficial.

Q3: My extracted this compound is not performing as expected in my cell-based assay. Could the solvent be the problem?

A3: Absolutely. The solvent used to dissolve your purified this compound for in vitro assays is a critical parameter. Many organic solvents are toxic to cells, even at low concentrations. It is essential to use a solvent that effectively dissolves this compound while exhibiting minimal cytotoxicity at the final concentration in your assay. Dimethyl sulfoxide (DMSO) is a common choice, but its concentration must be carefully controlled. Always include a solvent control in your experiments to account for any effects of the solvent itself on cell viability and function.

Q4: How do I choose the best solvent for my specific assay?

A4: The ideal solvent depends on the nature of the assay. For cell-based assays like cytotoxicity or phototoxicity studies, the primary concern is minimizing solvent-induced cell death. For spectroscopic assays, the solvent should not interfere with the absorbance or fluorescence measurements at the wavelengths of interest. For enzymatic assays, the solvent must not denature or inhibit the enzyme. A decision tree for solvent selection is provided in the "Experimental Protocols and Workflows" section.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low this compound Yield Incomplete extraction from fungal mycelia.- Use a more effective solvent like 50% aqueous acetone. - Increase the solvent-to-biomass ratio. - Employ mechanical disruption methods (e.g., grinding in liquid nitrogen, sonication) before solvent extraction.
Co-extraction of impurities.- Use a sequential extraction with solvents of increasing polarity. - Purify the crude extract using column chromatography (e.g., Sephadex LH-20 with ethanol as eluent).
Precipitation of this compound in Assay Media Poor solubility of this compound in the final assay buffer.- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, acetone) and dilute it serially in the assay medium. - Ensure the final concentration of the organic solvent in the assay is below its toxic limit.
High Background in Spectrophotometric Assays Solvent interference at the measurement wavelength.- Use a solvent that is transparent at the analytical wavelength for this compound (around 470-480 nm). - Run a blank with the solvent alone to subtract any background absorbance.
Inconsistent Results in Cell-Based Assays Cytotoxicity of the solvent.- Determine the maximum non-toxic concentration of the solvent for your specific cell line through a dose-response experiment. - Keep the final solvent concentration consistent across all experimental and control groups.[1][2][3][4][5][6][7][8]
Solvent-induced changes in cell physiology.- Use the lowest possible concentration of the organic solvent that maintains this compound solubility. - Consider alternative solubilization methods, such as the use of cyclodextrins, if solvent effects are a persistent issue.

Quantitative Data Summary

Table 1: Common Solvents for this compound Extraction
Solvent Polarity Advantages Disadvantages Typical Use
Acetone (50% aqueous)Polar AproticHigh extraction efficiency.[1]Can co-extract some polar impurities.Extraction from fungal mycelia.
EthanolPolar ProticReadily available, relatively low toxicity.May co-extract sugars and other polar compounds.Extraction from mycelia and as an eluent in chromatography.
MethanolPolar ProticGood solvating power for polar compounds.Tends to extract high amounts of hydrophilic substances like sugars.[7]General extraction, but may require further purification.
Ethyl AcetateModerately PolarGood for extracting a broad range of metabolites, less polar than alcohols.[7]Can extract lipids.[7]Extraction from liquid culture filtrate or mycelia.[9][10]
5N KOH-Effective for extraction from solid agar media.[11][12]Highly corrosive and requires neutralization.Extraction from agar plugs.[11][13][12][14][15]
DichloromethaneNonpolarSelective for less polar compounds.Volatile and has health and safety concerns.Extraction from fermentation broth.[16]
ChloroformNonpolarGood solvent for many organic compounds.Toxic and has environmental concerns.Used for dissolving purified this compound for analysis.[15][17]
Table 2: Solvent Compatibility and Recommended Maximum Concentrations in Cell-Based Assays
Solvent This compound Solubility Recommended Max. Concentration in Cell Culture Notes
DMSOSoluble[18][19]0.1% - 0.5% (v/v)[1][2][3][4]Cell line dependent. Higher concentrations can be cytotoxic.[3] Always include a solvent control.
EthanolSoluble[17][18][19]< 1% (v/v)[5]Can be cytotoxic at higher concentrations.[5][20]
AcetoneSoluble< 0.5% (v/v)[6][8]Generally shows low toxicity at low concentrations.[6][8]
MethanolSoluble[17]Not commonly used directly in cell culture due to higher toxicity.Can be used for stock solutions if highly diluted.

Experimental Protocols and Workflows

Protocol 1: Extraction of this compound from Fungal Mycelia
  • Harvesting: Harvest fungal mycelia from liquid or solid culture by filtration or scraping.

  • Drying (Optional): Lyophilize or air-dry the mycelia to remove water.

  • Grinding: Grind the dried mycelia into a fine powder using a mortar and pestle, preferably with liquid nitrogen for efficient cell disruption.

  • Solvent Extraction:

    • Suspend the powdered mycelia in a suitable solvent (e.g., 50% aqueous acetone) at a ratio of 1:10 (w/v).

    • Stir or sonicate the suspension for 1-2 hours at room temperature, protected from light.

    • Separate the extract from the mycelial debris by centrifugation or filtration.

    • Repeat the extraction process 2-3 times with fresh solvent to ensure complete recovery.

  • Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethanol) and purify by column chromatography (e.g., Sephadex LH-20 with ethanol as the eluent).

Protocol 2: Spectrophotometric Quantification of this compound
  • Sample Preparation: Dissolve the purified this compound or the crude extract in a suitable solvent (e.g., acetone or 5N KOH).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for this compound, which is approximately 470-480 nm in acetone and 480 nm in 5N KOH.[14][15]

  • Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of approximately 23,300 M⁻¹cm⁻¹ in 5N KOH.[15]

Workflow and Decision Diagrams

Cercosporin_Extraction_Workflow start Start: Fungal Culture harvest Harvest Mycelia start->harvest grind Grind Mycelia harvest->grind extract Solvent Extraction (e.g., 50% Acetone) grind->extract separate Separate Extract extract->separate evaporate Evaporate Solvent separate->evaporate crude Crude this compound Extract evaporate->crude purify Purification (Column Chromatography) crude->purify end End crude->end Use for initial screening pure Pure this compound purify->pure pure->end Use for quantitative assays

Caption: A generalized workflow for the extraction and purification of this compound.

Solvent_Selection_Decision_Tree start Start: Need to dissolve purified this compound for an assay q1 Is it a cell-based assay? start->q1 q2 Determine max. non-toxic a solvent concentration for your cell line q1->q2 Yes q3 Is it a spectroscopic assay? q1->q3 No a1_yes Yes a1_no No a2_dmso Use DMSO (typically <0.5%) q2->a2_dmso a2_ethanol Use Ethanol (typically <1%) q2->a2_ethanol a2_acetone Use Acetone (typically <0.5%) q2->a2_acetone a4 Choose a solvent transparent at the measurement wavelength (e.g., Acetone, Ethanol, Chloroform) q3->a4 Yes a5 Ensure solvent does not interfere with enzyme activity. (DMSO or Ethanol are common starts) q3->a5 No a3_yes Yes a3_no No (e.g., enzymatic assay)

Caption: A decision tree to guide the selection of a suitable solvent for various assays.

References

Technical Support Center: Development of Cercosporin-Resistant Transgenic Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of cercosporin-resistant transgenic plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of toxicity?

This compound is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora, which are responsible for crop losses worldwide.[1][2] In the presence of light, this compound absorbs energy and reacts with molecular oxygen to generate toxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻).[3][4] These ROS cause peroxidation of lipids within the plant's cell membranes, leading to membrane breakdown, leakage of cellular nutrients, and ultimately, cell death.[3][4][5] This leakage of nutrients is hypothesized to support the growth of the intercellular fungal pathogen.[3][5] Due to its universal mechanism of generating ROS, this compound is toxic to a wide range of organisms, including plants, bacteria, fungi, and even mice.[3][5]

Q2: What are the primary strategies for engineering this compound resistance in plants?

Developing this compound-resistant plants is challenging because of the toxin's nonspecific mode of action.[6] The main strategies focus on two approaches:

  • Expression of Fungal Autoresistance Genes: This involves transforming plants with genes that Cercospora itself uses to avoid self-poisoning.[1][2] These genes include those encoding for transporters that may export the toxin, enzymes involved in detoxification pathways (like vitamin B6 biosynthesis), or transcription factors that regulate these defense mechanisms.[3]

  • Silencing of Toxin Production: This strategy uses RNA interference (RNAi) to silence key genes in the this compound biosynthetic pathway of the fungus during infection.[1][2] By targeting genes like the polyketide synthase (CTB1) or pathway regulators (CTB8), the production of the toxin can be reduced or eliminated, thereby conferring resistance.[1][2]

Q3: Which fungal genes have been tested in transgenic plants for this compound resistance?

Several genes from Cercospora species, identified as crucial for its own resistance, have been transformed into plants with varying degrees of success. Key examples include:

  • ATR1 : An ABC transporter. Transgenic tobacco lines expressing ATR1 showed significant resistance, developing smaller lesions that did not expand.[1][7][8]

  • CFP : A major facilitator superfamily (MFS) transporter. Results with CFP have been mixed. While one study noted it reduced lesion size in tobacco[3], another study found it did not confer resistance.[1][2][7]

  • 71cR : A gene encoding a hypothetical protein. Tobacco lines expressing 71cR were found to be resistant to the pathogen.[1][2][7]

  • Vitamin B6 Biosynthesis Genes (PDX1, PDX2): Vitamin B6 is a potent antioxidant capable of quenching ROS.[4] However, transformation of tobacco with these genes failed to increase this compound resistance, possibly due to the down-regulation of native plant pathways.[4][8]

Q4: Why is there often a poor correlation between transgene expression level and the degree of resistance?

Several studies have observed that a higher level of transgene expression does not always lead to a greater level of disease resistance.[1][2][8] This lack of direct correlation can be attributed to several complex factors:

  • Post-Translational Modifications: The expressed protein may require specific modifications that are not efficiently performed in the plant host.

  • Subcellular Localization: The resistance protein may not be localized to the correct cellular compartment (e.g., the cell membrane) to effectively combat the toxin.

  • Protein Stability and Turnover: The plant cell's machinery may degrade the foreign protein at a high rate.[9]

  • Complex Resistance Mechanisms: Resistance is not just about the quantity of a single protein. It may depend on the protein's interaction with other host factors, the availability of necessary co-factors, or the activation of downstream defense pathways. The overall cellular redox state can also play a crucial role.[10]

Troubleshooting Guides

Problem 1: Low or No Transformation Efficiency

You have performed an Agrobacterium-mediated transformation with your this compound-resistance gene construct, but you recover very few or no transgenic plants.

Potential Cause Troubleshooting Step Recommendation
Poor Competent Cell Viability Calculate the transformation efficiency of your competent cells using a control plasmid (e.g., pUC19).[11][12]If efficiency is low (<10⁴ cfu/µg), prepare fresh competent cells or use high-quality commercial cells.[11] Ensure proper handling: thaw on ice, do not vortex, and use immediately.[13]
Inefficient Plasmid Ligation Verify ligation by running a small amount of the ligation mixture on an agarose gel.Optimize the vector-to-insert molar ratio (try ratios from 1:1 to 1:10).[13] Ensure the ligation buffer contains fresh ATP.[11]
Recalcitrant Plant Species/Explant The chosen plant species or tissue type is known to be difficult to transform.Consult literature for optimized protocols for your specific species. Experiment with different explant types (e.g., leaf discs, cotyledons, meristems) and co-cultivation conditions.[14]
Toxicity of the Transgene The resistance gene product may be toxic to plant cells when expressed constitutively.Use an inducible promoter instead of a constitutive promoter (like CaMV 35S) to control the timing of gene expression.[15]
Incorrect Selection Agent Concentration The antibiotic or herbicide concentration is too high (killing all cells) or too low (allowing non-transformants to survive).Perform a kill curve experiment on non-transformed wild-type explants to determine the minimum inhibitory concentration of the selection agent.
Problem 2: Transgenic Plants Show Initial Resistance but Become Susceptible in Later Generations

Your T0 transgenic plants show promising resistance, but this trait is diminished or lost in the T1 or T2 progeny.

Potential Cause Troubleshooting Step Recommendation
Transgene Silencing The plant's defense mechanisms have silenced the transgene, either at the transcriptional (TGS) or post-transcriptional (PTGS) level.[16]Analyze transgene expression levels in progeny using qRT-PCR. Perform Southern blot analysis to check for transgene rearrangements or methylation changes. Select lines with single, intact transgene insertions, as multi-copy insertions are more prone to silencing.[17]
Segregation of the Transgene The initial resistant plant (T0) was likely hemizygous for the transgene.Screen progeny for the presence of the transgene using PCR. Select homozygous lines by allowing T1 plants to self-pollinate and identifying T2 families that no longer segregate for the selection marker or the transgene.[7]
Environmental Effects The level of resistance may be influenced by environmental conditions such as light intensity, temperature, or water stress.[17]Grow transgenic and control plants under controlled, identical environmental conditions during resistance assays to ensure reproducibility.
Problem 3: High Variability in Resistance Among Different Transgenic Lines

You have generated multiple independent transgenic lines, but they display a wide range of resistance levels, from highly resistant to completely susceptible.

Potential Cause Troubleshooting Step Recommendation
Position Effect / Integration Site The transgene has integrated into different locations in the plant genome, affecting its expression level.[9]Generate a larger number of independent transgenic events to increase the probability of obtaining lines with optimal expression. Characterize the integration site in the most promising lines using techniques like TAIL-PCR or whole-genome sequencing.
Transgene Copy Number Lines have different numbers of transgene copies integrated into their genome.[15]Determine the transgene copy number in each line using qPCR or Southern blot analysis. While not always the case, single-copy insertions often lead to more stable and predictable expression.[9]
Somaclonal Variation Genetic or epigenetic changes occurred during the tissue culture and regeneration process.Minimize the time explants spend in tissue culture. Ensure the culture conditions are optimized to reduce stress on the plant cells. Screen for any obvious morphological abnormalities.
Problem 4: Transgenic Plants Exhibit Undesirable Phenotypes (e.g., Stunted Growth, Reduced Yield)

Your resistant transgenic plants show negative pleiotropic effects that would make them unsuitable for agricultural use.

Potential Cause Troubleshooting Step Recommendation
Off-Target Effects The resistance gene product interferes with endogenous plant metabolic or signaling pathways.[18]Use tissue-specific or pathogen-inducible promoters instead of strong constitutive promoters to limit the expression of the transgene to the required time and location.[15]
Insertional Mutagenesis The transgene has inserted into and disrupted a native plant gene that is essential for normal growth and development.Back-cross the transgenic line to the wild-type for several generations to segregate the transgene away from the mutation, if they are not tightly linked. Characterize the transgene insertion site.
Metabolic Burden The high-level, constitutive expression of the foreign protein places a significant energy drain on the plant.Select transgenic lines that show adequate resistance with moderate, rather than extremely high, levels of transgene expression.

Visualizations and Protocols

This compound Mode of Action and Plant Defense Strategy

The following diagram illustrates the mechanism of this compound-induced cellular damage and the general workflow for developing resistant transgenic plants.

Cercosporin_Action_Workflow cluster_pathogen Cercospora Fungus cluster_plant_cell Plant Cell cluster_strategy Transgenic Strategy This compound This compound Toxin Membrane Cell Membrane This compound->Membrane Localizes in Membrane ROS Reactive Oxygen Species (ROS) Membrane->ROS Light Activation + O₂ Damage Membrane Damage & Cell Death ROS->Damage Lipid Peroxidation T_DNA T-DNA Construct (Resistance Gene) Transformation Agrobacterium Transformation T_DNA->Transformation Plant Resistant Transgenic Plant Transformation->Plant Plant->Membrane Expresses Resistance Protein (e.g., Transporter)

Caption: Workflow of this compound action and transgenic plant development.

Troubleshooting Logic for Low Transgene Expression

This diagram provides a logical workflow for diagnosing the cause of low or unstable transgene expression in putative transgenic lines.

Troubleshooting_Expression Start Low/No Resistance Phenotype Observed in T1/T2 Plants Check_DNA Confirm Transgene Presence via PCR on Genomic DNA Start->Check_DNA Check_RNA Quantify Transgene Transcript Levels via qRT-PCR Check_DNA->Check_RNA Positive Result_NoDNA Conclusion: Plant is not Transgenic or is Segregant Check_DNA->Result_NoDNA Negative Check_Copy Determine Transgene Copy Number via qPCR/Southern Blot Check_RNA->Check_Copy Transcript Detected Result_LowRNA Conclusion: Transcriptional Gene Silencing (TGS) or Position Effect Check_RNA->Result_LowRNA Low/No Transcript Check_Protein Detect Transgene Protein via Western Blot / ELISA Check_Copy->Check_Protein Low/Single Copy Result_MultiCopy Hypothesis: Multi-copy loci are prone to silencing. Prioritize single-copy lines. Check_Copy->Result_MultiCopy High Copy Number Result_LowProtein Conclusion: Post-Transcriptional Gene Silencing (PTGS) or Protein Instability Check_Protein->Result_LowProtein Low/No Protein Result_OK Conclusion: Transgene is expressed. Protein may be non-functional, mislocalized, or resistance mechanism is insufficient. Check_Protein->Result_OK Protein Detected

Caption: Diagnostic flowchart for low transgene expression issues.

Key Experimental Protocols

Protocol 1: Agrobacterium tumefaciens-Mediated Transformation of Tobacco Leaf Discs

This protocol is a standard method for generating transgenic tobacco plants, a common model system for studying this compound resistance.

Materials:

  • Agrobacterium tumefaciens strain (e.g., LBA4404) harboring a binary vector with the gene of interest and a plant-selectable marker (e.g., nptII for kanamycin resistance).

  • Young, fully expanded leaves from sterilely grown tobacco plants (Nicotiana tabacum cv. 'Hicks').

  • Murashige and Skoog (MS) medium, including vitamins.

  • Hormones: α-Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BAP).

  • Antibiotics: Kanamycin (for plant selection), Cefotaxime (to eliminate Agrobacterium).

  • Acetosyringone.

Procedure:

  • Prepare Agrobacterium Culture:

    • Inoculate 10 mL of LB medium (with appropriate antibiotics for the binary vector) with a single colony of Agrobacterium.

    • Grow overnight at 28°C with shaking (200 rpm) until the culture reaches an OD₆₀₀ of 0.6-0.8.

    • Pellet the cells by centrifugation (4000 x g for 10 min).

    • Resuspend the pellet in liquid MS medium to an OD₆₀₀ of 0.4. Add acetosyringone to a final concentration of 100 µM. Incubate at room temperature for 1 hour.

  • Explant Preparation and Co-cultivation:

    • Excise leaf discs (approx. 1 cm²) from sterile tobacco leaves, avoiding the midrib.

    • Immerse the leaf discs in the Agrobacterium suspension for 10-15 minutes.

    • Blot the discs dry on sterile filter paper.

    • Place the leaf discs abaxial side down on co-cultivation medium (MS agar + 1.0 mg/L BAP + 0.1 mg/L NAA).

    • Incubate in the dark at 25°C for 2-3 days.

  • Selection and Regeneration:

    • Transfer the leaf discs to selection medium (MS agar + 1.0 mg/L BAP + 0.1 mg/L NAA + 100 mg/L Kanamycin + 250 mg/L Cefotaxime).

    • Subculture every 2-3 weeks onto fresh selection medium.

    • After 4-6 weeks, small green shoots should begin to regenerate from the callus tissue at the cut edges of the discs.

  • Rooting and Acclimatization:

    • When regenerated shoots are 2-3 cm tall, excise them and transfer them to rooting medium (hormone-free MS agar + 50 mg/L Kanamycin + 125 mg/L Cefotaxime).

    • Once a healthy root system has developed (2-4 weeks), carefully remove the plantlets from the agar, wash the roots to remove any medium, and transfer them to soil.

    • Cover the plants with a plastic dome for 1-2 weeks to maintain high humidity, then gradually acclimate them to greenhouse conditions.

Protocol 2: this compound Resistance Bioassay on Leaf Discs

This assay provides a quantitative method to assess the level of resistance in putative transgenic lines.

Materials:

  • Leaves from mature, greenhouse-grown putative transgenic plants and wild-type control plants.

  • This compound stock solution (dissolved in acetone or ethanol).

  • Assay buffer (e.g., 10 mM MES buffer, pH 6.0).

  • Conductivity meter.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare Leaf Discs:

    • Collect healthy, similar-sized leaves from different transgenic lines and wild-type plants.

    • Use a cork borer to create uniform leaf discs (approx. 1 cm²), avoiding major veins.

    • Float the discs (abaxial side down) in a petri dish containing distilled water for 1-2 hours to allow them to recover from wounding stress.

  • Toxin Treatment:

    • Prepare a working solution of this compound in the assay buffer. A typical concentration range to test is 1-10 µM. Include a control treatment with buffer and the same concentration of solvent (acetone/ethanol) used for the this compound stock.

    • Transfer a set number of leaf discs (e.g., 5-10) from each plant line into a vial containing the this compound solution or the control solution.

    • Ensure all discs are floating freely.

  • Incubation:

    • Place the vials in a growth chamber under high light intensity (e.g., 150-200 µmol m⁻² s⁻¹) at 25°C.

    • Incubate for 24-48 hours.

  • Quantify Cell Damage:

    • Cell membrane damage is quantified by measuring electrolyte leakage into the surrounding buffer.

    • After incubation, measure the electrical conductivity of the solution in each vial (C₁).

    • To measure the total possible electrolyte leakage, autoclave or freeze-thaw the vials to kill all tissue, then allow them to return to room temperature and measure the final conductivity (C₂).

    • Calculate the percentage of electrolyte leakage as: % Leakage = (C₁ / C₂) * 100.

  • Analysis:

    • Compare the percentage of electrolyte leakage from the transgenic lines to the wild-type control. Resistant lines will show significantly less leakage than susceptible wild-type plants when treated with this compound. Visual assessment of necrosis and bleaching can also be recorded.

References

Technical Support Center: Kinetics of Cercosporin Degradation by Bacteria in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the kinetics of cercosporin degradation by bacteria.

Troubleshooting Guides

This section addresses common issues encountered during experiments on the bacterial degradation of this compound.

Problem Possible Cause Solution
No visible clearing zone around bacterial colonies on this compound-containing agar. The bacterial isolate may not be a this compound degrader.Screen a wider variety of bacterial isolates. Bacteria from the genera Xanthomonas, Pseudomonas, Bacillus, and Mycobacterium have been shown to degrade this compound.[1]
Incubation time is too short.Incubate plates for up to 12 days in the dark at 28°C to allow sufficient time for degradation to become visible.[1][2]
Incorrect medium composition.Use a suitable medium such as Nutrient Agar containing 50 µM this compound (NACE medium).[1][2]
The bacterial isolate is sensitive to light in the presence of this compound.Ensure plates are incubated in complete darkness, as some degrading bacteria are not resistant to this compound's photosensitizing effects.[1]
Slow or no degradation of this compound in liquid culture. A lag phase in the initiation of degradation.Some bacterial strains, like Xanthomonas campestris pv. pruni XCP-77, may exhibit a lag phase of up to 48 hours before degradation begins.[1][3] Continue monitoring the culture for a longer duration.
Suboptimal culture conditions.Ensure the culture is incubated at an appropriate temperature (e.g., 28°C) with constant agitation in the dark.[4]
The bacterial strain has low degradation activity.Use a highly active degrading strain, such as Xanthomonas campestris pv. zinniae, which can remove over 90% of this compound from the medium within 48 hours.[1][4][5][6][7]
Inconsistent results between replicate experiments. Variability in inoculum size.Standardize the initial bacterial concentration in your liquid cultures.
Instability of this compound or its degradation products.This compound is light-sensitive.[8] The primary degradation product, xanosporic acid, and its lactone derivative are also labile in the presence of light.[1][4][5] Protect all cultures and extracts from light.
Color of the culture medium changes from red to brown and then green, but this compound concentration remains high. This color shift is indicative of the initial stages of this compound degradation and the formation of the transient green product, xanosporic acid.[1][4][5]Allow the degradation process to proceed for a longer duration. The disappearance of the red color of this compound will be followed by the accumulation and subsequent metabolism of the green breakdown product.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which bacterial species are known to degrade this compound?

A1: Several bacterial genera have been shown to degrade this compound. The most effective degraders identified are isolates of Xanthomonas campestris pv. zinniae and Xanthomonas campestris pv. pruni.[1][4][5][6][7] Other bacteria with this capability include species of Bacillus, Pseudomonas, and Mycobacterium.[1]

Q2: What is the mechanism of this compound degradation by bacteria?

A2: Bacterial degradation of this compound involves a detoxification process. The red this compound molecule is converted into a transient, non-toxic green product called xanosporic acid.[1][4][5][9] This conversion involves the loss of a methoxyl group and the addition of an oxygen atom.[1][4][5] An oxidoreductase enzyme plays a crucial role in this degradation pathway in Xanthomonas campestris pv. zinniae.[8][9]

Q3: What are the products of bacterial this compound degradation?

A3: The primary, transient product of this compound degradation by bacteria is xanosporic acid.[1][4][5] Xanosporic acid can be converted to its more stable lactone derivative, xanosporolactone.[1][4][5] Both of these breakdown products are non-toxic to fungi and plant tissues that are otherwise sensitive to this compound.[1][4][5] Further metabolism of these products has been observed, as their concentration decreases after an initial accumulation.[1][4]

Q4: How can I screen for this compound-degrading bacteria?

A4: A common method for screening is a plate assay. Bacterial isolates are grown on a solid medium, such as Nutrient Agar, containing this compound (e.g., 50 µM). The medium will initially be red due to the presence of this compound. Degrading bacteria will produce a clear zone or halo around their colonies as they break down the toxin.[1][2][10]

Q5: Can this compound-degrading bacteria use this compound as a carbon source?

A5: Studies have shown that this compound-degrading bacteria, such as Xanthomonas campestris pv. zinniae, do not appear to use this compound as a sole carbon source for growth.[1] This suggests the degradation is a detoxification mechanism rather than a metabolic pathway for energy production.

Quantitative Data

Table 1: Kinetics of this compound Degradation by Selected Bacterial Isolates in Liquid Culture

Bacterial IsolateTime (hours)This compound Remaining (%)
Xanthomonas campestris pv. zinniae (XCZ-3)0100
12~75
24~40
48<10
60~0
Xanthomonas campestris pv. pruni (XCP-77)0100
48~100
60~70
72~30
96<10
Xanthomonas campestris pv. pruni (XCP-76) (Non-degrading)0-108100
Uninoculated Control0-108100
(Data compiled from Mitchell et al., 2002)[1][3]

Table 2: Temporal Relationship between this compound Degradation and Xanosporic Acid Accumulation by X. campestris pv. zinniae (XCZ-3)

Time (hours)This compound ConcentrationXanosporic Acid Concentration
0HighNot Detected
12DecreasingNot Detected
24DecreasingDetected and Increasing
60Very LowPeak Concentration
>60Very Low / AbsentDecreasing
132AbsentNot Detected
(Data summarized from Mitchell et al., 2002)[1][4]

Experimental Protocols

Protocol 1: Plate Assay for Screening this compound-Degrading Bacteria

  • Prepare NACE Medium: Prepare Nutrient Agar according to the manufacturer's instructions. Autoclave and cool to approximately 50-55°C. Add a stock solution of this compound (dissolved in 0.1 N NaOH) to a final concentration of 50 µM. Also, add an equivalent volume of 0.1 N HCl to neutralize the NaOH.[1] Pour the red-colored medium into sterile petri dishes.

  • Inoculation: Grow bacterial isolates on a standard medium (e.g., LB agar) for 24-48 hours. Using a sterile toothpick or loop, transfer a small amount of each colony to the surface of the NACE plates.

  • Incubation: Incubate the plates in complete darkness at 28°C for up to 12 days.[1][2]

  • Observation: Observe the plates for the formation of clear zones (halos) around the bacterial colonies, which indicates this compound degradation.[1][2] Non-degrading isolates will not produce a clear halo.[2]

Protocol 2: Quantifying this compound Degradation Kinetics in Liquid Culture

  • Culture Preparation: Prepare a liquid medium (e.g., Luria-Bertani broth) containing a known concentration of this compound (e.g., 50 µM).

  • Inoculation: Inoculate the medium with a standardized amount of the bacterial strain to be tested. Include a non-degrading strain and an uninoculated medium as negative controls.

  • Incubation: Incubate the cultures in the dark at 28°C with constant agitation.[4]

  • Sampling: At regular time intervals (e.g., every 12 hours), aseptically remove an aliquot of the culture.

  • Extraction: Extract the this compound from the culture medium. This can be done by adding an organic solvent like acetone to the sample, vortexing, and then centrifuging to pellet the bacterial cells.[1]

  • Quantification: Measure the absorbance of the organic extract containing the this compound using a spectrophotometer at a wavelength of 473 nm.[1][3] The concentration can be calculated using the molar extinction coefficient for this compound.

  • Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics.

Visualizations

Experimental_Workflow_Screening cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_observation Observation & Results start Prepare NACE Medium (Nutrient Agar + 50µM this compound) inoculate Inoculate Bacteria onto NACE Plates start->inoculate isolates Grow Bacterial Isolates (e.g., on LB Agar) isolates->inoculate incubate Incubate in Dark (28°C, up to 12 days) inoculate->incubate observe Observe Plates for Clear Zones (Halos) incubate->observe result1 Clear Zone Present: Potential Degrader observe->result1 Yes result2 No Clear Zone: Non-Degrader observe->result2 No

Caption: Workflow for screening this compound-degrading bacteria.

Cercosporin_Degradation_Pathway cluster_enzyme Bacterial Action This compound This compound (Red Pigment, Toxic) Enzyme Oxidoreductase-mediated Oxygen Insertion (-OCH3, +O) This compound->Enzyme Xanosporic_Acid Xanosporic Acid (Green, Non-toxic, Transient) Further_Metabolism Further Metabolites (Non-toxic) Xanosporic_Acid->Further_Metabolism Further Degradation Enzyme->Xanosporic_Acid

Caption: Bacterial degradation pathway of this compound.

Troubleshooting_Logic rect_node rect_node start No Degradation Observed? q1 Using Plate Assay? start->q1 q4 Using Liquid Culture? start->q4 q2 Incubated >12 days in dark? q1->q2 Yes q3 Using known degrading strain? q2->q3 Yes sol1 Action: Incubate longer in complete darkness. q2->sol1 No sol2 Action: Screen other isolates (e.g., Xanthomonas). q3->sol2 No q5 Observed for >48h? (Lag Phase) q4->q5 Yes q6 Culture agitated in dark? q5->q6 Yes sol3 Action: Continue monitoring for delayed degradation. q5->sol3 No q6->sol2 Yes sol4 Action: Ensure proper incubation conditions. q6->sol4 No

Caption: Troubleshooting logic for this compound degradation experiments.

References

Technical Support Center: Regulation of the Cercosporin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Cercosporin biosynthetic pathway.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a question-and-answer format.

Question/Issue Potential Causes Troubleshooting Steps
Why am I observing low or no this compound production in my Cercospora cultures? 1. Inappropriate Lighting Conditions: this compound biosynthesis is strictly light-dependent and is suppressed in complete darkness.[1][2] 2. Suboptimal Growth Medium: The composition of the culture medium significantly impacts this compound yield. Different brands of potato dextrose agar (PDA) can lead to varied production levels.[3][4] 3. Incorrect Temperature: High temperatures (e.g., 30°C) can inhibit this compound production.[1][5] 4. Gene Disruption or Mutation: The core biosynthetic gene cluster (CTB) or regulatory genes (e.g., CRG1, CTB8) may be disrupted.[1][6][7] 5. Inhibitory Substances: The presence of certain salts, buffers (like phosphate), or compounds like dimethyl sulfoxide (DMSO) in the medium can suppress gene expression and, consequently, this compound production.[3]1. Optimize Light Exposure: Ensure cultures are exposed to continuous visible light (wavelengths ~400-600 nm).[1] A brief exposure can be sufficient to trigger biosynthesis.[1] 2. Medium Selection and Preparation: Utilize a PDA medium known to support high this compound production. A thin layer of PDA (less than 15 ml in a Petri dish) has been found to enhance production in C. nicotianae.[1] Test different media, as the optimal medium can be isolate-specific.[5] 3. Maintain Optimal Temperature: Incubate cultures at a lower temperature, for instance, 20°C, which has been shown to favor higher accumulation in some isolates.[5][8] 4. Verify Strain Integrity: Confirm the genetic integrity of your Cercospora strain. If using mutant strains, verify the specific gene disruptions. 5. Review Medium Components: Avoid high concentrations of phosphate buffers, ammonium, and LiCl, as these can transcriptionally inhibit the CTB gene cluster.[3]
My this compound yield is inconsistent across different batches of the same medium. What could be the cause? 1. Variability in Media Components: Different lots of PDA or other complex media can have slight variations in their composition.[3][4] 2. Inconsistent Culture Conditions: Minor fluctuations in light intensity, temperature, or gas exchange between batches can lead to variable yields. 3. Isolate Instability: Fungal cultures can sometimes exhibit phenotypic instability over successive subculturing.1. Use a Defined Medium: For greater consistency, switch to a chemically defined medium where the concentration of all components is known and controlled. 2. Standardize Culture Conditions: Precisely control and monitor light intensity, temperature, and plate pouring volume. Ensure consistent gas exchange for all culture vessels. 3. Use Fresh Cultures: Initiate experiments from fresh cultures derived from long-term stocks to minimize the effects of culture instability.
I am trying to study the effect of a specific ion on this compound production, but the results are confounded by changes in fungal growth. 1. Toxicity of the Ion: The tested ion at the experimental concentration might be toxic to the fungus, thus indirectly affecting this compound production by limiting biomass. 2. Pleiotropic Effects: The ion may be influencing general metabolic pathways that affect both growth and secondary metabolism.1. Perform a Dose-Response Curve: Test a range of concentrations of the ion to identify a sub-lethal concentration that allows for sufficient fungal growth. 2. Normalize this compound Production to Biomass: Measure both the this compound yield and the fungal biomass (e.g., dry weight). Report the results as this compound production per unit of biomass to distinguish between direct effects on biosynthesis and general effects on growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory factors controlling the this compound biosynthetic pathway?

A1: The regulation of the this compound biosynthetic pathway is multifactorial and involves a hierarchy of controls:

  • Light: This is the most critical environmental cue. Visible light is essential to activate the biosynthetic process.[1]

  • Genetic Regulation: A core gene cluster, designated CTB, contains the biosynthetic genes (CTB1-3, CTB5-7), a transporter (CTB4), and a pathway-specific transcription factor (CTB8).[2][6][7][9][10] Another key transcriptional activator, CRG1, is also involved in regulating both this compound production and resistance.[1][6]

  • Signaling Pathways: Intracellular signaling cascades, including Ca2+/Calmodulin and MAP kinase pathways, are implicated in transducing the light signal to activate the biosynthetic machinery.[1][11][12]

  • Nutritional and Environmental Factors: The type and ratio of carbon and nitrogen sources, pH, temperature, and the presence of specific metal ions can all modulate this compound production.[1][3][6]

Q2: How does light specifically induce this compound biosynthesis?

A2: Light acts as the primary signal to activate a complex signaling network.[1] This network is thought to involve Ca2+/Calmodulin and MAP kinase pathways.[1][11] These signaling cascades ultimately lead to the activation of transcription factors like CRG1 and CTB8, which in turn induce the expression of the CTB gene cluster responsible for producing this compound.[1][6] The process is completely suppressed in the dark.[1]

Q3: What is the role of the CTB gene cluster?

A3: The CTB gene cluster contains the essential genes for this compound biosynthesis and export. The core cluster in Cercospora nicotianae is comprised of eight genes (CTB1-8).[6][7] CTB1 encodes the polyketide synthase, the first and key enzyme in the pathway.[1][2] Other genes in the cluster encode enzymes like methyltransferases and oxidoreductases that modify the polyketide intermediate.[6][10] CTB4 encodes a transporter for exporting this compound, and CTB8 is a transcription factor that regulates the expression of the other CTB genes.[2][9] Recent research suggests the cluster might be even larger in some species.[9]

Q4: Can pH of the medium affect this compound production?

A4: While some studies suggest that pH can affect the expression of the CTB genes, other research indicates that pH has little direct effect on the final accumulation of this compound.[3][6] However, the pH of the medium can influence nutrient availability and overall fungal growth, which can indirectly impact toxin production.

Q5: Are there any known chemical enhancers or inhibitors of this compound production?

A5: Yes.

  • Enhancers: Certain metal ions, such as cobalt, ferric iron, manganese, and zinc, have been shown to elevate this compound production to varying degrees.[3]

  • Inhibitors: Pharmacological inhibitors of the Ca2+/Calmodulin pathway can reduce this compound production.[1][12] Additionally, substances like phosphate buffer, ammonium, and LiCl have been shown to decrease the expression of CTB genes and thus reduce this compound yield.[3] High temperatures (30°C) also act as an inhibitor.[1]

Quantitative Data Summary

Table 1: Effect of Environmental and Chemical Factors on this compound Production

FactorConditionEffect on this compound ProductionReference(s)
Light Continuous Light vs. Complete DarknessEssential for production; completely suppressed in darkness.[1]
Temperature 20°C vs. 30°CHigher accumulation at 20°C in some isolates.[5][8]
Medium Potato Dextrose Agar (PDA) vs. other mediaGenerally favorable, but brand and preparation (e.g., thin layer) are critical.[1][3]
Metal Ions Addition of Cobalt, Ferric, Manganese, ZincElevates production to varying levels.[3]
Buffers/Salts Phosphate buffer, Ammonium, LiClMarkedly decreases production at the transcriptional level.[3]
Ca2+ Signaling Ca2+/Calmodulin Inhibitors (e.g., TFP, W-7)Reduces this compound production.[12]
Ca2+ Signaling Intracellular Ca2+ Antagonist (TMB-8)Increases production at low concentrations, reduces at high concentrations.[12]

Experimental Protocols

Protocol 1: Quantification of this compound by Spectrophotometry

This method is adapted from procedures used for rapid quantification of this compound from fungal cultures grown on solid media.[12][13]

Materials:

  • Fungal cultures of Cercospora spp. grown on agar plates.

  • Cork borer (6-mm diameter).

  • 5 N Potassium Hydroxide (KOH).

  • Microcentrifuge tubes or small vials.

  • Spectrophotometer.

Procedure:

  • From a mature fungal culture, use a sterile 6-mm cork borer to cut several agar plugs from the mycelial mat.

  • Place a defined number of plugs (e.g., five) into a microcentrifuge tube.

  • Add a specific volume of 5 N KOH (e.g., 1 mL) to the tube.

  • Incubate in the dark at room temperature for at least 4 hours (or up to 16 hours) to allow the red this compound pigment to be extracted into the alkaline solution.[12]

  • After extraction, briefly centrifuge the tubes to pellet any debris.

  • Measure the absorbance of the supernatant at a wavelength of 480 nm using a spectrophotometer.[12] Use 5 N KOH as the blank.

  • Calculate the this compound concentration using the molar extinction coefficient of 23,300 M⁻¹cm⁻¹.[12] The concentration is typically reported as nanomoles per agar plug.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise and specific quantification of this compound, separating it from other pigments.[13][14]

Materials:

  • This compound standard (e.g., from Cercospora hayii).

  • Methanol, Acetonitrile, Water (HPLC grade).

  • Formic acid or other modifiers.

  • C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm).

  • HPLC system with a UV-Vis or Diode Array Detector.

Procedure:

  • Extraction: Extract this compound from fungal mycelium or culture filtrate using an appropriate organic solvent like acetone or methanol. Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.

  • Standard Curve: Prepare a series of dilutions of a known concentration of the this compound standard to create a standard curve.

  • HPLC Analysis:

    • Set up an isocratic or gradient elution method. A common mobile phase is a mixture of methanol, acetonitrile, and water with a small amount of acid (e.g., formic acid).

    • Inject the prepared standards and samples onto the C18 column.

    • Monitor the elution at the characteristic absorption wavelength for this compound, which is around 472-480 nm.[13][14]

  • Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.

Visualizations

Cercosporin_Biosynthetic_Pathway cluster_input Starting Precursors cluster_pathway Core Biosynthesis cluster_export Export Acetyl-CoA Acetyl-CoA CTB1 CTB1 (PKS) Acetyl-CoA->CTB1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->CTB1 Intermediate1 Nor-toralactone (Polyketide Intermediate) CTB1->Intermediate1 Condensation CTB_enzymes CTB2, CTB3, CTB5, CTB6, CTB7 (Methyltransferases, Oxidoreductases) Intermediate1->CTB_enzymes Modifications Cercosporin_int Intracellular This compound CTB_enzymes->Cercosporin_int CTB4 CTB4 (MFS Transporter) Cercosporin_int->CTB4 Cercosporin_ext Extracellular This compound CTB4->Cercosporin_ext Export

Caption: The core this compound biosynthetic pathway.

Cercosporin_Regulatory_Pathway cluster_signals Environmental & Physiological Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Output Light Light (~400-600 nm) CaM Ca2+/Calmodulin Signaling Light->CaM MAPK MAP Kinase Pathway Light->MAPK Nutrients Nutrients (C/N source) CRG1 CRG1 (Transcription Factor) Nutrients->CRG1 Temp Temperature Temp->CRG1 Ions Metal Ions Ions->CRG1 CaM->CRG1 MAPK->CRG1 CTB8 CTB8 (Pathway-Specific TF) CRG1->CTB8 Regulates CTB_Cluster CTB Gene Cluster Expression CRG1->CTB_Cluster Regulates CTB8->CTB_Cluster Induces This compound This compound Biosynthesis CTB_Cluster->this compound

Caption: Regulatory network of this compound biosynthesis.

References

Technical Support Center: Cercosporin Experiments and Singlet Oxygen Quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cercosporin and managing the effects of singlet oxygen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is singlet oxygen a concern in my experiments?

This compound is a photoactivated toxin produced by fungi of the genus Cercospora.[1][2] When exposed to light, this compound becomes a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3][4] Singlet oxygen is a highly reactive and cytotoxic molecule that can damage cellular components like lipids, proteins, and nucleic acids, leading to cell death.[1][5][6] If the goal of your experiment is to study other effects of this compound, or to mitigate its phototoxicity, quenching singlet oxygen is crucial.

Q2: How does this compound generate singlet oxygen?

This compound's mechanism of action involves the following steps[1]:

  • Photoactivation: In the presence of light, this compound absorbs a photon and transitions from its ground state to an excited singlet state.

  • Intersystem Crossing: The excited singlet state of this compound undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Energy Transfer: The triplet-state this compound molecule interacts with ground-state molecular oxygen (triplet oxygen, ³O₂). Through a process called energy transfer, the this compound molecule returns to its ground state, and the oxygen molecule is excited to its singlet state (¹O₂).

Q3: What is the difference between a physical and a chemical quencher of singlet oxygen?

Singlet oxygen quenchers can be broadly categorized into two types based on their mechanism of action[6][7][8][9]:

  • Physical Quenchers: These molecules deactivate singlet oxygen by absorbing its excess energy and dissipating it as heat, without being chemically altered in the process. They return to their ground state and can participate in multiple quenching cycles. Examples include β-carotene and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8]

  • Chemical Quenchers: These molecules react with singlet oxygen to form new, stable products. Because they are consumed in the reaction, they are often referred to as scavengers. Examples include sodium azide, histidine, and ascorbate.[8]

Q4: How can I be sure that the observed cellular damage in my experiment is due to singlet oxygen and not another ROS like superoxide?

This compound is known to produce both singlet oxygen and superoxide.[2][3] To differentiate their effects, you can use specific quenchers or scavengers for each species. For example, you can use superoxide dismutase (SOD) to specifically scavenge superoxide anions and a known singlet oxygen quencher like sodium azide to remove singlet oxygen.[2] Comparing the experimental outcomes in the presence and absence of these specific scavengers can help elucidate the role of each ROS.

Troubleshooting Guide

Problem 1: My singlet oxygen quencher does not seem to be working, and I still observe high levels of cytotoxicity.

  • Possible Cause 1: Inadequate Quencher Concentration. The concentration of the quencher may be too low to effectively scavenge the amount of singlet oxygen produced. This compound has a very high singlet oxygen quantum yield.[10][11]

    • Solution: Increase the concentration of the quencher. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 2: Quencher Instability or Degradation. Some quenchers are sensitive to light or may degrade over time in solution.

    • Solution: Prepare fresh solutions of the quencher for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light and at a low temperature.

  • Possible Cause 3: Incorrect pH of the Medium. The efficiency of some quenchers can be pH-dependent.

    • Solution: Ensure that the pH of your experimental buffer or medium is within the optimal range for the chosen quencher.

  • Possible Cause 4: Poor Solubility of the Quencher. The quencher may not be sufficiently soluble in your experimental medium to reach an effective concentration.

    • Solution: Check the solubility of your quencher in your medium. You may need to use a different solvent to prepare a stock solution or consider a more soluble alternative quencher.

Problem 2: My quencher appears to be toxic to my cells, even in the absence of this compound and light.

  • Possible Cause: Inherent Toxicity of the Quencher. At high concentrations, some singlet oxygen quenchers can exhibit cytotoxicity.

    • Solution: Perform a toxicity control experiment with the quencher alone (without this compound or light exposure) at various concentrations to determine its intrinsic toxicity. Select a concentration that effectively quenches singlet oxygen without causing significant cell death on its own.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Fluctuations in Light Exposure. The amount of singlet oxygen produced by this compound is directly proportional to the intensity and duration of light exposure.

    • Solution: Standardize the light source, intensity, and duration of exposure for all experiments. Use a photometer to measure and maintain consistent light conditions.

  • Possible Cause 2: Variability in Reagent Preparation. Inconsistent concentrations of this compound or the quencher will lead to variable results.

    • Solution: Prepare stock solutions carefully and use precise pipetting techniques. Prepare fresh dilutions for each experiment from a consistent stock solution.

Quantitative Data

The efficiency of singlet oxygen production and quenching is critical for experimental design. The following table summarizes key quantitative data for this compound and common singlet oxygen quenchers.

ParameterMoleculeValueSolvent/ConditionsReference
Singlet Oxygen Quantum Yield (ΦΔ) This compound0.84 - 0.97Various Solvents[10][11]
Methylene Blue0.52D₂O or MeCN[12]
Rose Bengal0.68 - 0.86Ethanol[13]
Total Quenching Rate Constant (kT) Betanin1.20 ± 0.15 × 10⁸ M⁻¹ s⁻¹Deuterated Water[14]
α-TocopherolIC₅₀ = 0.528 ± 0.095Not Specified[8]
β-CaroteneIC₅₀ = 3.59 ± 0.12Not Specified[8]

Experimental Protocols

Protocol 1: General Method for Quenching Singlet Oxygen in Cell Culture Experiments

This protocol provides a general framework for using a singlet oxygen quencher in a cell-based assay with this compound.

  • Cell Seeding: Seed your cells of interest in a suitable multi-well plate at a density that will allow for optimal growth during the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂) until the cells reach the desired confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a fresh stock solution of your chosen singlet oxygen quencher (e.g., sodium azide in water, DABCO in water or buffer).

  • Treatment of Cells:

    • Remove the culture medium from the cells.

    • Add fresh medium containing the desired concentration of the singlet oxygen quencher. Incubate for a predetermined time (e.g., 30-60 minutes) to allow for cellular uptake or equilibration.

    • Add this compound to the wells to achieve the final desired concentration.

  • Photoactivation:

    • Immediately after adding this compound, expose the plate to a light source of a specific wavelength and intensity for a defined period. To avoid thermal effects, consider placing the light source at a distance or using a heat filter.

    • Include a "dark" control plate that is treated identically but kept in the dark to assess any light-independent toxicity.

  • Post-Incubation and Analysis:

    • After light exposure, return the plate to the incubator for a period of time appropriate for your endpoint assay (e.g., 24-48 hours for cytotoxicity assays).

    • Perform your chosen assay to assess the outcome (e.g., MTT assay for cell viability, fluorescence microscopy for morphological changes, or a specific assay for lipid peroxidation).

  • Controls:

    • Untreated Control: Cells with medium only.

    • This compound + Light Control: Cells treated with this compound and exposed to light, without any quencher.

    • This compound Dark Control: Cells treated with this compound but not exposed to light.

    • Quencher + Light Control: Cells treated with the quencher and exposed to light, without this compound.

    • Quencher Dark Control: Cells treated with the quencher but not exposed to light.

Visualizations

Cercosporin_Singlet_Oxygen_Quenching cluster_this compound This compound Activation cluster_oxygen Oxygen Excitation cluster_quenching Quenching Pathways cluster_damage Cellular Effects Cercosporin_ground This compound (Ground State) Cercosporin_excited This compound* (Excited Triplet State) Cercosporin_ground->Cercosporin_excited Intersystem Crossing Cercosporin_excited->Cercosporin_ground Energy Transfer O2_ground ³O₂ (Triplet Oxygen) O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Excitation Quencher Quencher O2_singlet->Quencher Interaction Cell_damage Cellular Damage (Lipid Peroxidation, etc.) O2_singlet->Cell_damage Products Oxidized Products/ Deactivated O₂ Quencher->Products Light Light (hν) Light->Cercosporin_ground Absorption Experimental_Workflow cluster_controls Essential Controls start Start: Seed Cells add_quencher Add Singlet Oxygen Quencher start->add_quencher add_this compound Add this compound add_quencher->add_this compound light_exposure Light Exposure (or Dark Control) add_this compound->light_exposure incubation Post-Incubation light_exposure->incubation analysis Endpoint Analysis (e.g., Viability Assay) incubation->analysis end End analysis->end control1 No Quencher control2 No this compound control3 No Light

References

Validation & Comparative

Validating Cercosporin's Singlet Oxygen Activity: A Comparative Guide to Quenchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the activity of Cercosporin, a photosensitizing mycotoxin. The focus is on the use of singlet oxygen quenchers, with a particular emphasis on 1,4-diazabicyclo[2.2.2]octane (DABCO), and includes supporting experimental data and detailed protocols.

This compound, a perylenequinone toxin produced by fungi of the genus Cercospora, exerts its photodynamic toxicity through the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3] Upon exposure to light, this compound becomes photoactivated to an excited triplet state, which then transfers its energy to molecular oxygen, producing highly reactive ¹O₂.[1] This singlet oxygen is a major contributor to the cellular damage observed, particularly the peroxidation of membrane lipids, which leads to increased membrane permeability, electrolyte leakage, and ultimately cell death.[1][4]

Validating that the observed cellular damage is indeed mediated by singlet oxygen is a critical step in studying this compound's mechanism of action and in the development of potential inhibitors or resistance strategies. The use of singlet oxygen quenchers, compounds that can deactivate ¹O₂ without undergoing a chemical reaction, is a cornerstone of this validation process.

Comparison of Singlet Oxygen Quenchers for this compound Activity

DABCO is a well-established and widely used physical quencher of singlet oxygen. Its ability to inhibit the damaging effects of this compound and structurally similar photosensitizers has been demonstrated in various studies.[4] However, a range of other compounds also exhibit singlet oxygen quenching properties. This section compares DABCO with other potential quenchers that can be employed to validate this compound's activity.

QuencherQuenching MechanismQuenching Rate Constant (k_q) in various solvents (M⁻¹s⁻¹)Observations in this compound or Similar Photosensitizer Assays
DABCO Physical (Charge Transfer)~2.9 x 10⁸ (in Benzene)Delays killing of cells by this compound; Inhibits necrotic lesion development by elsinochromes.[4]
Bixin Physical (Energy Transfer)High (Carotenoid)Delayed killing of cells by this compound.
Ascorbate (Vitamin C) ChemicalVariable, dependent on pH and solventDecreased toxicity of elsinochromes.[4]
Reduced Glutathione (GSH) ChemicalModerateDecreased toxicity of elsinochromes.[4]
β-Carotene Physical (Energy Transfer)~1.0 x 10¹⁰Potent quencher, prevented cholesterol oxidation by elsinochromes.[4]
Pyridoxine (Vitamin B6) Physical & ChemicalNot widely reported in this contextEffective quencher of ¹O₂, implicated in fungal resistance to this compound.[5]

Note: Quenching rate constants can vary significantly depending on the solvent and experimental conditions. The data presented here are for comparative purposes and are drawn from various sources.

Experimental Protocols for Validating this compound Activity

To quantitatively assess the efficacy of singlet oxygen quenchers in mitigating this compound-induced damage, several experimental assays can be employed.

Cell Viability Assay

This assay directly measures the extent of cell death in a population of cells exposed to this compound in the presence and absence of a quencher.

Protocol:

  • Cell Culture: Maintain a suspension culture of a suitable cell line (e.g., tobacco BY-2 cells) in an appropriate liquid medium.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Prepare stock solutions of the singlet oxygen quenchers (e.g., DABCO, bixin, ascorbate) in a compatible solvent.

  • Experimental Setup:

    • Dispense equal volumes of the cell suspension into the wells of a multi-well plate.

    • Add the this compound stock solution to the desired final concentration.

    • Add the quencher stock solutions to different wells at a range of concentrations. Include a control group with this compound only and a vehicle control.

  • Incubation: Incubate the plates under a light source (e.g., fluorescent lamps) for a defined period. A dark control should also be included to confirm the light-dependent activity of this compound.

  • Viability Staining: After incubation, add a viability stain such as Evans blue or use a commercially available cell viability assay kit (e.g., MTT or PrestoBlue™).

  • Quantification:

    • For Evans blue, wash the cells to remove excess stain and then extract the stain from the dead cells using a suitable solvent (e.g., 50% methanol with 1% SDS). Measure the absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

    • For commercial assays, follow the manufacturer's instructions to measure fluorescence or absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Plot dose-response curves to determine the IC50 value of this compound in the presence and absence of the quenchers.

Electrolyte Leakage Assay

This assay measures the damage to cell membranes by quantifying the leakage of electrolytes from the cells into the surrounding medium.[4][6][7][8]

Protocol:

  • Plant Material: Use leaf discs from a suitable plant species (e.g., tobacco or Arabidopsis).

  • Treatment:

    • Float the leaf discs in a solution containing this compound at a specific concentration.

    • For the quencher groups, add the respective quenchers to the this compound solution. Include a control with this compound only and a buffer control.

  • Incubation: Incubate the samples under light for a set period.

  • Conductivity Measurement:

    • After incubation, measure the electrical conductivity of the solution using a conductivity meter. This is the initial reading (C1).

    • To determine the total electrolyte content, boil or autoclave the samples to cause complete cell lysis.

    • After cooling to room temperature, measure the conductivity again. This is the final reading (C2).

  • Data Analysis: Calculate the percentage of electrolyte leakage as (C1/C2) x 100. Compare the leakage in the presence of different quenchers to that with this compound alone.

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of oxidative damage to lipids.[1]

Protocol:

  • Sample Preparation: Homogenize the cells or tissues treated with this compound and quenchers in a suitable buffer.

  • Reaction:

    • Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.

    • Add thiobarbituric acid (TBA) reagent to the supernatant and heat the mixture in a boiling water bath for a specific time (e.g., 30 minutes).

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored complex at a specific wavelength (typically 532 nm). Subtract the non-specific absorbance at 600 nm.

  • Quantification: Calculate the concentration of MDA using its molar extinction coefficient. Compare the levels of MDA in samples treated with this compound and quenchers to the this compound-only control.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.

Cercosporin_Activity cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage This compound This compound Excited this compound Excited this compound This compound->Excited this compound Light O2 O2 1O2 Singlet Oxygen (¹O₂) O2->1O2 Lipid Peroxidation Lipid Peroxidation 1O2->Lipid Peroxidation Excited this compound* Excited this compound* Excited this compound*->1O2 Energy Transfer Membrane Lipids Membrane Lipids Membrane Lipids->Lipid Peroxidation Cell Death Cell Death Lipid Peroxidation->Cell Death

Caption: this compound's mechanism of action leading to cell death.

Quenching_Mechanism This compound + Light This compound + Light Singlet Oxygen (¹O₂) Singlet Oxygen (¹O₂) This compound + Light->Singlet Oxygen (¹O₂) Cellular Damage Cellular Damage Singlet Oxygen (¹O₂)->Cellular Damage DABCO DABCO Singlet Oxygen (¹O₂)->DABCO Quenching Ground State O₂ Ground State O₂ DABCO->Ground State O₂ No Damage No Damage DABCO->No Damage

Caption: Role of DABCO in quenching singlet oxygen.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare Cell/Tissue Samples Prepare Cell/Tissue Samples Incubate with this compound +/- Quenchers Incubate with this compound +/- Quenchers Prepare Cell/Tissue Samples->Incubate with this compound +/- Quenchers Prepare this compound & Quencher Solutions Prepare this compound & Quencher Solutions Prepare this compound & Quencher Solutions->Incubate with this compound +/- Quenchers Expose to Light Expose to Light Incubate with this compound +/- Quenchers->Expose to Light Cell Viability Assay Cell Viability Assay Expose to Light->Cell Viability Assay Electrolyte Leakage Assay Electrolyte Leakage Assay Expose to Light->Electrolyte Leakage Assay Lipid Peroxidation Assay Lipid Peroxidation Assay Expose to Light->Lipid Peroxidation Assay Quantify Damage Quantify Damage Cell Viability Assay->Quantify Damage Electrolyte Leakage Assay->Quantify Damage Lipid Peroxidation Assay->Quantify Damage Compare Quencher Efficacy Compare Quencher Efficacy Quantify Damage->Compare Quencher Efficacy

Caption: Workflow for validating this compound activity with quenchers.

References

Comparative Analysis of Cercosporin and Hypericin Phototoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the phototoxic properties of cercosporin and hypericin, two naturally occurring perylenequinone photosensitizers. The information is intended for researchers, scientists, and drug development professionals working in the fields of photodynamic therapy (PDT), oncology, and phytopathology.

Introduction

This compound, a mycotoxin produced by fungi of the genus Cercospora, and hypericin, a constituent of St. John's Wort (Hypericum perforatum), are potent photosensitizers that, upon activation by light, generate reactive oxygen species (ROS) capable of inducing cell death.[1][2] While both compounds are structurally related as perylenequinones, they exhibit distinct photophysical properties, cellular uptake and localization patterns, and mechanisms of action, which are critical for their potential therapeutic applications. This guide presents a side-by-side comparison based on experimental data to assist in the evaluation of their respective strengths and weaknesses as phototoxic agents.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally determined by its ability to absorb light and generate cytotoxic ROS. The primary mechanisms are classified as Type I, involving electron transfer reactions to produce superoxide anions (O₂⁻), and Type II, involving energy transfer to molecular oxygen to produce highly reactive singlet oxygen (¹O₂).[3][4]

This compound is recognized as an exceptionally potent producer of singlet oxygen, with a quantum yield approaching unity, and this activity is largely independent of the solvent environment.[5][6] Hypericin also generates singlet oxygen efficiently, though with a lower quantum yield than this compound, and can participate in both Type I and Type II reactions.[3][7]

PropertyThis compoundHypericin
Primary Mechanism Type II (Singlet Oxygen)[1][4][8]Type II (Singlet Oxygen), Type I (Superoxide)[2][3]
Singlet Oxygen Quantum Yield (ΦΔ) 0.81 - 0.97[5][6]~0.4 in DMSO[3], 0.43 in liposomes[7]
Superoxide Production Yes, in the presence of reducing agents[4][8]Yes[2][3]
Activation Wavelengths ~400-600 nm[1]Wide absorbance, including UVA (~300 nm) and visible (550-590 nm)[9]

Cellular Localization

The subcellular destination of a photosensitizer dictates its primary targets for photodynamic damage and, consequently, the ensuing cell death pathway. Both this compound and hypericin are lipophilic and tend to accumulate in cellular membranes and organelles.[10]

This compound has been shown to localize in the mitochondria and endoplasmic reticulum, consistent with its known effect of causing lipid peroxidation and membrane breakdown.[1][4][11] Hypericin exhibits a broader localization pattern, accumulating predominantly in the mitochondria and lysosomes, but also in the endoplasmic reticulum and Golgi apparatus.[9][12][13] Notably, hypericin does not appear to localize in the cell nucleus.[13]

Cellular CompartmentThis compound LocalizationHypericin Localization
Mitochondria Yes[11][14]Yes (Predominantly)[12][13]
Lysosomes Not specifiedYes (Predominantly)[12][13]
Endoplasmic Reticulum Yes[11][14]Yes[9][13]
Golgi Apparatus Not specifiedYes[9][10]
Cell Membrane Yes (potent membrane sensitizer)[1]Yes[15]
Nucleus Not specifiedNo[13]

Mechanism of Action and Signaling Pathways

Upon light activation, both photosensitizers induce oxidative stress that triggers distinct cell death signaling cascades. The specific pathway—apoptosis, necrosis, or autophagy—can depend on the photosensitizer dose, light dose, and cell type.[12][13]

This compound-induced phototoxicity is primarily attributed to the massive production of singlet oxygen, which leads to rapid peroxidation of membrane lipids.[1][4] This membrane damage disrupts cellular integrity and function, ultimately causing cell death.[1] While the signaling pathways for this compound biosynthesis involve Ca²⁺/Calmodulin and MAP kinase pathways, the specific cell death signaling cascades triggered by its phototoxicity are centered on overwhelming oxidative damage.[1][16]

Hypericin-induced phototoxicity activates a more complex and varied set of signaling pathways. At lower doses, it tends to induce apoptosis, whereas higher doses can lead to necrosis.[12] Hypericin-PDT has been shown to trigger both intrinsic and extrinsic apoptotic pathways.[13] Furthermore, it can inhibit various protein kinases (e.g., PKC, PKA) and has been linked to other cell death modalities like autophagy and ferroptosis through the inhibition of the AKT/mTORC1/GPX4 axis.[17][18] Other implicated pathways include the JAK-STAT system and a PKC-dependent activation of CREB, STAT1, and NF-κB.[19][20]

Type_I_II_Phototoxicity cluster_0 Photosensitizer (PS) cluster_1 Type II Reaction cluster_2 Type I Reaction PS_ground PS (Ground State) PS_singlet ¹PS* (Singlet State) PS_ground->PS_singlet Light (hν) PS_triplet ³PS* (Triplet State) PS_singlet->PS_triplet Intersystem Crossing O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Energy Transfer PS_radical PS⁻• (Radical Anion) PS_triplet->PS_radical Electron Transfer O2_ground ³O₂ (Oxygen) Damage Cell Death O2_singlet->Damage Oxidative Damage (Lipids, Proteins) Substrate Substrate (e.g., Lipid) ROS Superoxide (O₂⁻) & other ROS PS_radical->ROS + O₂ Substrate_radical Substrate• (Radical) ROS->Damage Oxidative Damage

Caption: General mechanisms of Type I and Type II photosensitization.

Hypericin_Signaling Hypericin Hypericin + Light ROS ¹O₂ / O₂⁻ Hypericin->ROS Necrosis Necrosis Hypericin->Necrosis High Dose Mito Mitochondrial Damage ROS->Mito Lyso Lysosomal Damage ROS->Lyso PKC PKC Inhibition ROS->PKC AKT AKT/mTORC1 Inhibition ROS->AKT Apoptosis Apoptosis Mito->Apoptosis Release of Cytochrome c Lyso->Apoptosis Release of Cathepsins PKC->Apoptosis GPX4 GPX4 Inhibition AKT->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis Lipid Peroxidation

Caption: Key signaling pathways in hypericin-induced phototoxicity.

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[21] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing the desired concentrations of this compound or hypericin. Incubate for a predetermined period (e.g., 4-24 hours) in the dark.

  • Irradiation: Aspirate the photosensitizer-containing medium and replace it with fresh, phenol red-free medium. Expose the plate to a light source with the appropriate wavelength and energy dose. A dark control plate (not irradiated) should be run in parallel.

  • MTT Addition: Following irradiation and a post-incubation period (e.g., 24 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.[22]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][23]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[21]

Detection of Apoptosis (Annexin V Staining by Flow Cytometry)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[24][25]

Protocol:

  • Induce Phototoxicity: Treat cells with the photosensitizer and light as described in the MTT protocol (steps 1-3) in a suitable culture dish (e.g., 6-well plate).

  • Cell Harvesting: After a post-irradiation incubation period (e.g., 6-24 hours), collect both adherent and floating cells. Adherent cells can be detached using trypsin.[25]

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 5 min at 500 x g).[25]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC (or another fluorophore conjugate) and a vital dye like Propidium Iodide (PI) or 7-AAD.[25]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[26]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V negative and PI negative.

    • Early apoptotic cells: Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive.[25]

Subcellular Localization (Fluorescence Microscopy)

This method visualizes the location of the photosensitizer within the cell by leveraging its intrinsic fluorescence.[12][27]

Protocol:

  • Cell Culture: Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Photosensitizer Incubation: Incubate the cells with a low concentration of this compound or hypericin (e.g., 1 µM) for 1-4 hours in the dark.[27]

  • (Optional) Co-staining: To identify specific organelles, cells can be co-incubated with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Washing: Gently wash the cells with fresh medium or PBS to remove any unbound photosensitizer.

  • Imaging: Mount the dish/slide on a confocal laser scanning microscope (CLSM). Excite the photosensitizer with an appropriate laser line (e.g., 488 nm or 561 nm) and collect the emission in the corresponding channel.[27]

  • Image Analysis: Overlay the photosensitizer fluorescence channel with the organelle tracker channel (if used) and a brightfield or DIC image to determine the subcellular localization.

Experimental_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Analysis A 1. Seed Cells (96-well, 6-well, or chamber slide) B 2. Incubate with Photosensitizer (Dark) A->B C 3. Irradiate with Light (Specific Wavelength & Dose) B->C G Fluorescence Microscopy (Localization) B->G Wash & Image (No Irradiation) D 4. Post-Irradiation Incubation (e.g., 24h) C->D E MTT Assay (Viability) D->E F Flow Cytometry (Apoptosis/Necrosis) D->F Result1 Quantitative Cell Viability Data E->Result1 Result2 Apoptotic vs. Necrotic Cell Populations F->Result2 Result3 Subcellular Localization Images G->Result3

Caption: A typical experimental workflow for phototoxicity analysis.

References

A Head-to-Head Battle: HPLC vs. Spectrophotometry for Accurate Cercosporin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the fungal toxin cercosporin, accurate quantification is paramount. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and spectrophotometry, supported by experimental data to inform your choice of methodology.

This compound, a photo-activated perylenequinone toxin produced by fungi of the genus Cercospora, is a molecule of significant interest due to its potent antimicrobial and photodynamic therapeutic properties.[1][2] Precise measurement of this compound concentrations is crucial for a wide range of applications, from agricultural research on plant pathogenesis to the development of novel photosensitizers in medicine. While both HPLC and spectrophotometry are routinely employed for this purpose, they differ significantly in their specificity, sensitivity, and susceptibility to interference.

Performance Metrics: A Quantitative Comparison

A comparative analysis of this compound quantification using both methods reveals distinct performance characteristics. The following table summarizes key validation parameters derived from experimental data, offering a clear overview of what to expect from each technique.

ParameterHPLCSpectrophotometry
Linearity (R²) 0.9972[1]0.9993[1]
Limit of Detection (LOD) 0.5767 µg/mL[1] (8.8 x 10⁻⁷ mol/L)[3]0.6520 µg/mL[1]
Limit of Quantification (LOQ) 1.7476 µg/mL[1] (2.9 x 10⁻⁶ mol/L)[3]1.9759 µg/mL[1]
Specificity High (separates this compound from other compounds)[4][5]Lower (potential for interference from other absorbing compounds)[6]
Cost & Complexity Higher equipment cost and complexityLower equipment cost and simpler operation[3]

While both methods demonstrate excellent linearity, HPLC exhibits a slightly lower limit of detection and quantification, indicating a higher sensitivity for measuring low concentrations of this compound.[1][3] The primary advantage of HPLC lies in its high specificity, as it physically separates this compound from other components in a sample, ensuring that the detected signal is solely from the target analyte.[4][5] Spectrophotometry, while simpler and more cost-effective, is more prone to interference from other molecules in the sample that may absorb light at the same wavelength as this compound.[6]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the quantification of this compound using both HPLC and spectrophotometry.

This compound Extraction (General Protocol)

A common initial step for both methods is the extraction of this compound from the fungal culture or sample matrix. A simple and effective method involves:

  • Taking a defined amount of the sample (e.g., agar plugs from a fungal culture).[7][8]

  • Extracting the toxin with a suitable solvent. A 5 N potassium hydroxide (KOH) solution is frequently used.[7][8]

  • Incubating the sample in the solvent for a specified period (e.g., 16 hours) in the dark to prevent photodegradation.[7]

Spectrophotometric Quantification Protocol

This method relies on measuring the absorbance of light by the this compound molecule at a specific wavelength.

  • Extraction: Extract this compound from the sample using 5 N KOH.[7]

  • Measurement: Measure the absorbance of the resulting solution at 480 nm using a spectrophotometer.[7][9]

  • Quantification: Calculate the this compound concentration using the Beer-Lambert law and a molar extinction coefficient of 23,300 M⁻¹cm⁻¹.[7][9]

HPLC Quantification Protocol

This technique separates the components of a mixture based on their affinity for a stationary phase, allowing for precise quantification of the target compound.

  • Extraction: Extract this compound from the sample. For HPLC analysis, a solvent like acetone may be used, followed by filtration.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[10][11]

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid, is typical.[5]

    • Detection: A UV-Vis or photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength, typically around 470-480 nm.[5][12]

  • Quantification: A standard curve is generated using known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.

Visualizing the Workflow

To better understand the practical steps involved in each method, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis Sample Fungal Culture/ Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis Detector (470-480 nm) Separation->Detection Quantification Quantification via Standard Curve Detection->Quantification

Figure 1. HPLC quantification workflow for this compound.

Spectrophotometry_Workflow cluster_extraction Sample Preparation cluster_analysis Spectrophotometric Analysis Sample Fungal Culture/ Sample Extraction 5N KOH Extraction Sample->Extraction Measurement Measure Absorbance at 480 nm Extraction->Measurement Calculation Calculate Concentration (Beer-Lambert Law) Measurement->Calculation

Figure 2. Spectrophotometry quantification workflow for this compound.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and spectrophotometry can be valid methods for this compound quantification.[2] The choice between them ultimately depends on the specific requirements of the research.

  • HPLC is the preferred method when high specificity and sensitivity are critical. This is especially true for complex samples where interfering compounds may be present, or when very low concentrations of this compound need to be accurately measured.

For researchers in drug development and those requiring highly accurate and defensible data, the specificity of HPLC is indispensable. However, for many applications in mycology and plant pathology, the speed and accessibility of spectrophotometry provide a valuable tool for estimating this compound production.

References

A Comparative Guide to Confirming Cercosporin Identity using TLC and Absorption Spectrum Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurate identification of bioactive compounds is paramount. This guide provides a comparative overview and detailed protocols for two fundamental analytical techniques—Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Absorption Spectroscopy—to confirm the identity of Cercosporin, a photo-activated perylenequinone mycotoxin.

This compound is a subject of significant interest due to its potent photodynamic activity, which gives it potential applications in photodynamic therapy and as an antimicrobial agent. However, its biosynthesis by various fungal species can lead to the production of structurally related compounds, such as prethis compound. Therefore, robust and accessible methods for its identification are crucial.

This document outlines the experimental workflows, presents key quantitative data for comparison, and offers visual diagrams to clarify the processes involved in distinguishing this compound from potential impurities or related metabolites.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and cost-effective chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, this method is highly effective for a qualitative identity check against a known standard.

Methodology:

  • Sample and Standard Preparation:

    • Prepare a crude extract by dissolving the sample containing suspected this compound in a suitable organic solvent, such as ethyl acetate[1].

    • Prepare a standard solution by dissolving purified this compound (if available) in the same solvent to a known concentration (e.g., 1 mg/mL).

  • TLC Plate Preparation:

    • Use a pre-coated silica gel TLC plate.

    • With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

    • Mark equidistant points along the origin line for spotting the sample, the standard, and a co-spot (a mixture of the sample and standard).

  • Spotting:

    • Using a capillary tube, apply a small spot of the crude extract, the this compound standard, and the co-spot mixture onto their respective marks on the origin line.

    • Ensure the spots are small and concentrated by applying the solution in portions, allowing the solvent to evaporate between applications.

  • Development:

    • Prepare the mobile phase (developing solvent). A reported solvent system for this compound is a mixture of ethyl acetate and benzene (2:3, v/v) .

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.

    • Place the spotted TLC plate into the chamber and seal it. Allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry. This compound is a red-purple pigment and should be visible under white light.

    • Calculate the Retention Factor (R_f) for the sample and standard spots using the following formula:

      • R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The identity of this compound in the sample is confirmed if its R_f value matches that of the standard. The co-spot should appear as a single, unified spot.

UV-Visible Absorption Spectrum Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules with chromophores, like the perylenequinone core of this compound, exhibit characteristic absorption maxima (λ_max) that can serve as a molecular fingerprint.

Methodology:

  • Sample and Standard Preparation:

    • Dissolve the crude extract and a purified this compound standard in a suitable UV-grade solvent (e.g., ethanol, ethyl acetate, or 5 N KOH). The choice of solvent can affect the absorption maxima.

    • The concentration should be adjusted to yield an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength scan range from 280 nm to 700 nm to cover both UV and visible regions[1].

    • Use the same solvent as used for the sample preparation as a blank to zero the instrument.

  • Measurement:

    • Fill a quartz cuvette with the blank solution and calibrate the spectrophotometer.

    • Rinse the cuvette and fill it with the this compound standard solution. Run the scan to obtain its absorption spectrum and identify the λ_max values.

    • Repeat the process with the sample extract.

  • Analysis:

    • Overlay the spectrum of the sample extract with that of the this compound standard.

    • Confirmation of identity is achieved if the sample exhibits the same absorption maxima and a similar spectral shape as the standard.

Data Presentation

The following tables summarize the key comparative data for the identification of this compound.

Table 1: TLC Profile of this compound

ParameterValueNotes
Stationary Phase Silica GelStandard for moderately polar compounds.
Mobile Phase Ethyl Acetate : Benzene (2:3)A reported solvent system for separation.
R_f Value Compound-specificMust be compared directly to a co-spotted standard on the same plate. A different R_f value indicates a different compound (e.g., prethis compound is more polar and would have a lower R_f).

Table 2: Characteristic UV-Vis Absorption Maxima (λ_max) of this compound in Various Solvents

SolventAbsorption Maxima (λ_max) in nmMolar Extinction Coefficient (ε)
Ethanol ~480Not specified
0.1 N Sodium Hydroxide (NaOH) 223, 254, 299, 479, 595, 640Not specified
5 N Potassium Hydroxide (KOH) 48023,300 M⁻¹cm⁻¹

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the confirmation of this compound identity.

G cluster_extraction Step 1: Extraction cluster_analysis Step 2: Parallel Analysis cluster_tlc TLC Pathway cluster_uv UV-Vis Pathway cluster_confirm Step 3: Confirmation Culture Fungal Culture (e.g., Cercospora sp.) Solvent Add Ethyl Acetate Culture->Solvent Extract Crude Pigment Extract Solvent->Extract TLC_Spot Spot Plate: 1. Extract 2. Standard 3. Co-spot Extract->TLC_Spot UV_Prep Dissolve in UV-grade Solvent Extract->UV_Prep TLC_Dev Develop Plate (EtOAc:Benzene) TLC_Spot->TLC_Dev TLC_Vis Visualize & Calculate Rf TLC_Dev->TLC_Vis Confirm Identity Confirmation TLC_Vis->Confirm UV_Scan Scan Spectrum (280-700 nm) UV_Prep->UV_Scan UV_Max Identify λ_max UV_Scan->UV_Max UV_Max->Confirm

Caption: Workflow for this compound identification via TLC and UV-Vis analysis.

References

Differential Toxicity of Cercosporin in 2D Monolayer vs. 3D Spheroid Tumor Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of cercosporin, a natural perylenequinone phototoxin, on cancer cells cultured in traditional two-dimensional (2D) monolayers versus more physiologically relevant three-dimensional (3D) tumor spheroids. The information presented herein is supported by experimental data from published studies and established methodologies.

Executive Summary

Data Presentation: 2D vs. 3D this compound Toxicity

The following table summarizes the key differences in this compound's cytotoxic effects between 2D and 3D tumor cell culture models, based on findings from photodynamic therapy (PDT) studies and the general principles of drug response in these systems.

Feature2D Monolayer Culture3D Spheroid CultureSupporting Evidence
Cellular Structure Flattened cells growing in a single layer on a plastic surface.Aggregates of cells forming a multi-layered, spherical structure that mimics an avascular tumor.[2]
Drug Penetration Direct and uniform exposure of all cells to this compound in the culture medium.Limited and non-uniform penetration of this compound, with cells in the outer layers exposed to higher concentrations than those in the core.General principle of drug delivery in 3D models.
Oxygen & Nutrient Gradients Uniform availability of oxygen and nutrients to all cells.Establishment of physiological gradients with a well-oxygenated periphery and a hypoxic core.[2]
Cell-Cell Interactions Limited to lateral connections between adjacent cells.Extensive and complex cell-cell and cell-extracellular matrix (ECM) interactions.[2]
Gene Expression Can differ significantly from in vivo tumors.More closely resembles the gene expression profiles of in vivo tumors.
Sensitivity to this compound Generally more sensitive to the cytotoxic effects of this compound.Exhibits increased resistance to this compound-induced phototoxicity. Spheroid size and cell type influence vulnerability.[4][5][4][5]
Metabolic Response to this compound-PDT A more uniform and rapid bioenergetic collapse is expected.A heterogeneous response is observed. For instance, T47D and T98G spheroids undergo a complete bioenergetic collapse, while U87 spheroids retain some glycolytic activity.[4][5][4][5]
Post-Treatment Recovery Less likely to recover after significant cytotoxic insult.Larger spheroids (>500 µm) have shown the ability to regrow after this compound-PDT, indicating the presence of a resistant cell population.[4][5][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to compare this compound toxicity in 2D and 3D cell cultures.

Cell Culture and Spheroid Formation
  • 2D Monolayer Culture:

    • Cancer cells (e.g., U87, T47D, T98G) are seeded in flat-bottom 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium.

    • Cells are incubated at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • 3D Spheroid Culture (Liquid Overlay Technique):

    • 96-well plates with an ultra-low attachment (ULA) surface are used to prevent cell adhesion.

    • A single-cell suspension is prepared, and cells are seeded into each well at a density of 1,000-5,000 cells per well.

    • The plate is centrifuged at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

    • Spheroids are allowed to form and grow for 3-5 days, with the medium being carefully replaced every 2 days. Spheroid formation and integrity are monitored using light microscopy.

This compound Treatment and Cytotoxicity Assay
  • This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various working concentrations in the cell culture medium.

  • Treatment:

    • For 2D cultures, the growth medium is replaced with a medium containing different concentrations of this compound.

    • For 3D cultures, a partial medium exchange is performed to introduce the this compound-containing medium without disturbing the spheroids.

  • Photodynamic Activation:

    • Following a predetermined incubation period with this compound in the dark to allow for cellular uptake, the plates are exposed to a light source (e.g., a lamp with a suitable filter for the desired wavelength, typically in the blue or yellow light spectrum for this compound) for a specific duration to activate the phototoxic properties of the compound.[4][6][7]

    • Control groups should include cells with no this compound treatment (with and without light exposure) and cells treated with this compound but kept in the dark.

  • Cytotoxicity Measurement (Luminescence-based ATP Assay):

    • After the desired treatment period (e.g., 24, 48, or 72 hours post-light exposure), a commercially available 3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D) is added to each well.[8]

    • The plates are agitated on an orbital shaker for 5-10 minutes to ensure lysis and reagent penetration into the spheroids.

    • After a 30-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.[8]

    • Cell viability is expressed as a percentage relative to the untreated control, and IC50 values (the concentration of this compound that inhibits 50% of cell viability) are calculated using appropriate software.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_2D 2D Culture cluster_3D 3D Culture seed_2D Seed cells in 96-well flat-bottom plate incubate_2D Incubate to 70-80% confluency seed_2D->incubate_2D treat_2D Treat with this compound incubate_2D->treat_2D light_2D Light Exposure treat_2D->light_2D assay_2D Cytotoxicity Assay (ATP-based) light_2D->assay_2D end_node Data Analysis (IC50 Comparison) assay_2D->end_node seed_3D Seed cells in 96-well ULA plate form_3D Spheroid Formation (3-5 days) seed_3D->form_3D treat_3D Treat with this compound form_3D->treat_3D light_3D Light Exposure treat_3D->light_3D assay_3D Cytotoxicity Assay (ATP-based) light_3D->assay_3D assay_3D->end_node start Start start->seed_2D start->seed_3D

Caption: Workflow for comparing this compound toxicity in 2D vs. 3D cultures.

This compound-Induced Apoptotic Signaling Pathway

cercosporin_apoptosis cluster_membrane Cellular Damage cluster_apoptosis Apoptosis Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound light Light Activation ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) light->ros O2 membrane Lipid Peroxidation & Membrane Damage ros->membrane mitochondria Mitochondrial Stress ros->mitochondria death_receptors Death Receptor Activation (e.g., Fas) ros->death_receptors cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase3

Caption: this compound's light-activated ROS production triggers apoptosis.

Conclusion

The available evidence strongly suggests that 3D tumor spheroids offer a more clinically relevant model for evaluating the efficacy of anticancer agents like this compound compared to traditional 2D monolayers. The increased resistance observed in 3D cultures is likely a multifactorial phenomenon, stemming from limited drug penetration, the presence of hypoxic cores, and altered cellular signaling pathways within the complex spheroid architecture. Researchers should consider these differences when interpreting in vitro cytotoxicity data and designing preclinical drug screening pipelines. The use of 3D models, while more complex, provides a more stringent and predictive platform for identifying robust anticancer compounds that are more likely to succeed in vivo.

References

Differentiating Cercosporin from its Degradation Product Xanosporic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in mycology, plant pathology, and drug development, the accurate differentiation of the fungal toxin cercosporin from its primary degradation product, xanosporic acid, is crucial. This guide provides a detailed comparison of their chemical, physical, and biological properties, supported by experimental data and established analytical protocols.

This compound, a deep red perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a significant virulence factor in many plant diseases. Its degradation to the non-toxic, green-colored xanosporic acid represents a key detoxification mechanism observed in certain bacteria. Understanding the distinct characteristics of these two compounds is essential for studying host-pathogen interactions, evaluating potential antifungal targets, and developing resistant crop varieties.

Key Distinctions at a Glance

PropertyThis compoundXanosporic Acid
Chemical Formula C₂₉H₂₆O₁₀C₂₈H₂₄O₁₀
Molecular Weight 534.51 g/mol 520.49 g/mol
Color Red-PurpleGreen
Biological Activity Photoactivated Toxin, Toxic to plants and fungiNon-toxic
UV-Vis λmax (in KOH) 480, 590, 640 nmNot reported
Solubility Soluble in ethanol, acetone, chloroformExpected to have different polarity
Stability Relatively stable in the darkLabile in the presence of light

Structural and Physicochemical Differences

The transformation from this compound to xanosporic acid involves a significant structural change. The degradation process entails the loss of a methoxyl group (-OCH₃) and the addition of an oxygen atom, leading to the opening of one of the ether rings present in the this compound molecule. This alteration not only affects the chromophore, resulting in a color change from red-purple to green, but also modifies the molecule's polarity and stability.

dot

G This compound This compound (C₂₉H₂₆O₁₀) Red-Purple Toxin XanosporicAcid Xanosporic Acid (C₂₈H₂₄O₁₀) Green, Non-toxic This compound->XanosporicAcid - OCH₃ + O

Caption: Degradation of this compound to Xanosporic Acid

Biological Activity: A Tale of Two Molecules

The most critical difference between this compound and xanosporic acid lies in their biological activity. This compound is a potent photoactivated toxin.[1] Upon exposure to light, it generates reactive oxygen species (ROS), particularly singlet oxygen, which cause widespread damage to cellular components, leading to lipid peroxidation, membrane leakage, and ultimately cell death in both plants and fungi.

In stark contrast, xanosporic acid is non-toxic.[2] Studies have shown that it does not inhibit the growth of this compound-sensitive fungi or cause damage to plant tissues. This detoxification is a key survival mechanism for microorganisms that can degrade this compound.

Analytical Techniques for Differentiation

Several analytical methods can be employed to distinguish between this compound and its degradation product. The choice of technique will depend on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and xanosporic acid in a mixture. The significant difference in their polarity allows for effective separation on a reverse-phase column.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water (both acidified with 0.1% formic acid or acetic acid) is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths.

    • This compound: Detection is typically performed at its absorption maximum around 470-480 nm.

    • Xanosporic Acid: As a green compound, its absorption maximum is expected in the longer wavelength region of the visible spectrum, though a specific maximum is not well-documented. Monitoring a broad range of wavelengths is recommended.

  • Sample Preparation: Samples should be extracted with a suitable organic solvent like ethyl acetate or acetone, filtered, and diluted in the initial mobile phase composition.

dot

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Extract Extract with Organic Solvent Filter Filter (0.45 µm) Extract->Filter Dilute Dilute in Mobile Phase Filter->Dilute Inject Inject into HPLC Dilute->Inject Column C18 Reverse-Phase Column Inject->Column Detect PDA Detector (200-800 nm) Column->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify

Caption: HPLC Workflow for this compound and Xanosporic Acid Analysis

Thin-Layer Chromatography (TLC)

TLC offers a rapid and cost-effective method for the qualitative differentiation of this compound and xanosporic acid. Their distinct colors and different polarities result in different retention factors (Rf values) on a TLC plate.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:1 ratio). The optimal ratio may need to be determined empirically.

  • Visualization:

    • This compound: Appears as a distinct red-purple spot under visible light.

    • Xanosporic Acid: Appears as a green spot under visible light.

    • Both compounds may also be visualized under UV light (254 nm and 365 nm), where they might exhibit fluorescence.

Spectroscopic Methods

a) UV-Visible Spectroscopy:

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide unambiguous structural identification of both compounds. The significant structural differences, such as the loss of a methoxy group and the altered ring structure in xanosporic acid, will result in clearly distinguishable NMR spectra.

c) Mass Spectrometry (MS):

Mass spectrometry can be used to determine the exact molecular weights of this compound (534.1526 g/mol for [M+H]⁺) and xanosporic acid (520.1370 g/mol for [M+H]⁺). High-resolution mass spectrometry can confirm their elemental compositions. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) will also be distinct and can be used for structural elucidation.

Conclusion

The differentiation of this compound from its degradation product, xanosporic acid, is fundamental for accurate research in plant pathology and mycotoxin analysis. The pronounced differences in their color, biological activity, and physicochemical properties allow for their effective separation and identification using a combination of chromatographic and spectroscopic techniques. The protocols and data presented in this guide provide a solid foundation for researchers to confidently distinguish between these two important fungal metabolites.

References

Functional Validation of Cholera Toxin Subunit B (CTB) Genes: A Comparative Guide to Knockout and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional validation strategies for the Cholera Toxin Subunit B (CTB) gene, with a focus on knockout experiments and functionally equivalent alternatives. We present supporting experimental data, detailed protocols for key assays, and visual representations of experimental workflows and associated signaling pathways to facilitate a deeper understanding of CTB's cellular functions.

Introduction to Cholera Toxin Subunit B (CTB)

The B subunit of the cholera toxin (CTB) is a non-toxic homopentamer that binds with high affinity to the GM1 ganglioside receptor on the surface of various cell types. This binding is the initial step for the entry of the catalytic A subunit of the cholera toxin into host cells. Beyond its role as a delivery vehicle, CTB itself possesses potent immunomodulatory properties, making it a subject of intense research for its potential as a vaccine adjuvant and a therapeutic agent for inflammatory diseases.[1][2][3] To fully elucidate the diverse functions of CTB and validate its potential therapeutic applications, it is crucial to understand the consequences of its absence or functional inactivation through gene knockout or other targeted approaches.

Comparative Analysis: Wild-Type CTB vs. Functional Knockout

Direct knockout of the CTB gene in a host organism or cell line provides the most definitive method for studying its function. However, in the absence of readily available public data from CTB knockout models, we can draw valuable insights from studies utilizing functionally equivalent alternatives, such as point mutations that abolish receptor binding. The G33D mutation in the CTB gene, for instance, results in a protein that fails to bind to the GM1 ganglioside, effectively mimicking a functional knockout in terms of receptor interaction.

The following table summarizes the comparative effects of wild-type CTB and a GM1-binding deficient mutant (a functional knockout equivalent) on cellular processes.

Functional Parameter Wild-Type CTB GM1-Binding Deficient CTB Mutant (e.g., G33D) Alternative Approach: siRNA Knockdown
GM1 Ganglioside Binding High affinity bindingNo significant bindingReduced CTB expression leading to decreased overall GM1 binding
Toxin Uptake Facilitates uptake of the A subunitDoes not facilitate uptake of the A subunitReduced uptake of the A subunit
Immunomodulatory Activity Potent adjuvant effect; induces cytokine secretion (e.g., IL-6) and immune cell activation.[4]Lacks immunomodulatory activity.[4]Attenuation of immunomodulatory effects, such as reduced cytokine production.[5][6]
Cell Signaling Induces phosphorylation of Erk1/2 and p38; activates NF-κB.[4]Does not induce these signaling events.Reduced activation of downstream signaling pathways.
Cell Viability/Proliferation Can inhibit proliferation in certain cancer cell lines.No significant effect on cell proliferation.Reversal of anti-proliferative effects.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the underlying molecular mechanisms is essential for a clear understanding of CTB's function. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for validating CTB gene function and a proposed signaling pathway initiated by CTB.

Experimental Workflow for CTB Functional Validation

This workflow outlines the key steps involved in comparing the effects of wild-type CTB with a functional knockout (or equivalent).

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation cell_culture Cell Culture (e.g., Macrophages, B-cells) transfection Transfection/Treatment cell_culture->transfection constructs Prepare Constructs: - Wild-Type CTB - Mutant CTB (e.g., G33D) - siRNA for CTB constructs->transfection incubation Incubation transfection->incubation binding_assay GM1 Binding Assay (ELISA) incubation->binding_assay signaling_assay Western Blot (p-Erk, p-p38, NF-κB) incubation->signaling_assay cytokine_assay Cytokine Measurement (ELISA) incubation->cytokine_assay viability_assay Cell Viability Assay (MTT) incubation->viability_assay data_comparison Compare Data: WT vs. Mutant/siRNA binding_assay->data_comparison signaling_assay->data_comparison cytokine_assay->data_comparison viability_assay->data_comparison conclusion Draw Conclusions on CTB Function data_comparison->conclusion

Caption: Experimental workflow for CTB functional validation.

CTB-Mediated Signaling Pathway

This diagram illustrates a plausible signaling cascade initiated by the binding of CTB to the GM1 ganglioside receptor, leading to immunomodulatory effects.

ctb_signaling_pathway cluster_downstream Downstream Signaling CTB Cholera Toxin B (Pentamer) GM1 GM1 Ganglioside Receptor CTB->GM1 Binds to Raft Lipid Raft Clustering GM1->Raft Induces MAPK_p MAPK Pathway Raft->MAPK_p NFkB_p NF-κB Pathway Raft->NFkB_p Erk Erk1/2 MAPK_p->Erk Activates p38 p38 MAPK_p->p38 Activates Nucleus Nucleus Erk->Nucleus p38->Nucleus IKK IKK NFkB_p->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to Cytokine Cytokine Gene Transcription (e.g., IL-6) Nucleus->Cytokine

Caption: CTB-mediated signaling pathway.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout

Objective: To create a stable cell line lacking the CTB gene.

Materials:

  • Target cells (e.g., intestinal epithelial cells, macrophages)

  • CRISPR-Cas9 plasmids (encoding Cas9 and gRNA targeting the CTB gene)

  • Lipofectamine or other transfection reagent

  • Cell culture medium and supplements

  • Puromycin or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing reagents

Protocol:

  • gRNA Design: Design and clone two to four gRNAs targeting an early exon of the CTB gene.

  • Transfection: Co-transfect the Cas9 and gRNA plasmids into the target cells using a suitable transfection method.

  • Selection: Two days post-transfection, begin selection with the appropriate antibiotic to eliminate non-transfected cells.

  • Clonal Isolation: After selection, perform single-cell cloning by limiting dilution or FACS to isolate individual cell colonies.

  • Genomic DNA Extraction and PCR: Expand the clonal populations and extract genomic DNA. Perform PCR to amplify the targeted region of the CTB gene.

  • Verification of Knockout: Analyze the PCR products by gel electrophoresis to screen for insertions or deletions (indels). Confirm the knockout by Sanger sequencing of the PCR products from positive clones.

siRNA-Mediated Gene Knockdown

Objective: To transiently reduce the expression of the CTB gene.

Materials:

  • Target cells

  • siRNA targeting CTB mRNA and a non-targeting control siRNA

  • RNAi transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Cell culture medium

  • qRT-PCR reagents

  • Western blot reagents

Protocol:

  • Cell Seeding: Seed the target cells in 6-well plates to be 70-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation: Dilute the CTB siRNA and control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.

  • Post-Transfection: Replace the transfection medium with fresh complete medium and incubate for 24-72 hours.

  • Verification of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA level (qRT-PCR) and protein level (Western blot).

GM1-ELISA for CTB Binding

Objective: To quantify the binding of CTB to GM1 ganglioside.

Materials:

  • 96-well ELISA plates

  • GM1 ganglioside

  • CTB protein (wild-type and mutant)

  • Bovine Serum Albumin (BSA)

  • Anti-CTB primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with GM1 ganglioside and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

  • Binding: Add serial dilutions of wild-type or mutant CTB protein to the wells and incubate for 2 hours at room temperature.

  • Primary Antibody: Wash the plate and add the anti-CTB primary antibody. Incubate for 1 hour.

  • Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Wash the plate and add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.

Western Blot for Signaling Protein Phosphorylation

Objective: To detect the phosphorylation of key signaling proteins (Erk1/2, p38) in response to CTB.

Materials:

  • Cell lysates from control and CTB-treated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Erk1/2, anti-phospho-p38, and total protein controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

ELISA for Cytokine Secretion (e.g., IL-6)

Objective: To measure the amount of IL-6 secreted by cells in response to CTB.

Materials:

  • Cell culture supernatants from control and CTB-treated cells

  • IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and standards)

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Plate reader

Protocol:

  • Coating: Coat a 96-well plate with the IL-6 capture antibody.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample and Standard Incubation: Add cell culture supernatants and IL-6 standards to the wells and incubate.

  • Detection Antibody: Add the biotinylated IL-6 detection antibody.

  • Streptavidin-HRP: Add streptavidin-HRP.

  • Detection: Add TMB substrate, stop the reaction, and measure the absorbance at 450 nm. Calculate the concentration of IL-6 in the samples based on the standard curve.

Conclusion

The functional validation of the CTB gene through knockout or equivalent strategies is fundamental to understanding its diverse biological roles. While direct knockout data provides the gold standard, the use of GM1-binding deficient mutants and siRNA-mediated knockdown offers powerful and informative alternatives. The experimental data and protocols provided in this guide serve as a valuable resource for researchers investigating the mechanisms of CTB action and its potential for therapeutic development. The visualization of the experimental workflow and the proposed signaling pathway further aids in the conceptualization and design of future studies in this exciting field.

References

A Comparative Analysis of Singlet Oxygen Quantum Yield: Cercosporin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cercosporin, a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora, has garnered significant attention for its potent photosensitizing capabilities. Upon exposure to light, this compound efficiently generates reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy (PDT).[1] This property makes this compound and its derivatives promising candidates for various applications, including as anticancer and antimicrobial agents. This guide provides a comparative overview of the singlet oxygen quantum yield of this compound and its derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Singlet Oxygen Quantum Yields

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. A higher ΦΔ value indicates a more efficient photosensitizer. The following table summarizes the reported singlet oxygen quantum yields for this compound and a key derivative, hexaacetyl-dihydrothis compound, along with related perylenequinones for a broader context.

CompoundSinglet Oxygen Quantum Yield (ΦΔ)Solvent(s)Standard PhotosensitizerReference(s)
This compound0.84 - 0.97VariousNot specified[2]
Hexaacetyl-dihydrothis compound0.14 - 0.18Organic solventsNot specified[2]
Hexaacetyl-dihydrothis compound0.02 - 0.04WaterNot specified[2]
Hypocrellin B0.47EthanolMethylene Blue[3]
Hypocrellin B - La³⁺ Complex0.62EthanolMethylene Blue[3]

Key Observations:

  • This compound exhibits a remarkably high singlet oxygen quantum yield, positioning it as a highly potent photosensitizer.[2]

  • The derivative hexaacetyl-dihydrothis compound shows a significantly reduced singlet oxygen quantum yield compared to the parent compound.[2] This reduction is particularly pronounced in aqueous environments, suggesting that the core perylenequinone structure is crucial for efficient singlet oxygen generation and that modifications can drastically alter this property.[2]

  • Structurally related perylenequinones like Hypocrellin B also demonstrate substantial singlet oxygen generation, which can be further enhanced through complexation with metal ions, as seen with the lanthanum complex.[3]

Experimental Protocol: Relative Singlet Oxygen Quantum Yield Determination

The following protocol outlines a common indirect method for determining the singlet oxygen quantum yield of a photosensitizer relative to a known standard. This method relies on monitoring the photo-oxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF).

1. Materials and Reagents:

  • Test photosensitizer (e.g., this compound derivative)

  • Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Spectrophotometrically pure solvent (e.g., ethanol, dimethyl sulfoxide)

  • UV-Vis spectrophotometer

  • Fluorometer (optional, for monitoring DPBF fluorescence)

  • Light source with a monochromatic filter corresponding to the absorption maximum of the photosensitizers

  • Quartz cuvettes

  • Magnetic stirrer and stir bars

2. Preparation of Solutions:

  • Prepare stock solutions of the test photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of the photosensitive compounds.

  • Prepare experimental solutions by diluting the stock solutions to achieve an absorbance of approximately 0.1 at the excitation wavelength for both the test and standard photosensitizers. This ensures that both solutions absorb the same number of photons.

  • The concentration of DPBF in the experimental solutions should be sufficient to show a measurable decrease in absorbance upon photo-oxidation, typically in the micromolar range.

3. Experimental Procedure:

  • Place the experimental solution containing the standard photosensitizer and DPBF in a quartz cuvette.

  • Measure the initial absorbance (or fluorescence) of DPBF at its maximum absorption wavelength (around 415 nm).

  • Irradiate the solution with the light source while stirring continuously.

  • At regular time intervals, stop the irradiation and record the absorbance (or fluorescence) of DPBF.

  • Continue this process until a significant decrease in DPBF absorbance is observed.

  • Repeat the procedure with the experimental solution containing the test photosensitizer and DPBF under identical conditions (light intensity, irradiation time, and initial DPBF concentration).

4. Data Analysis:

The singlet oxygen quantum yield of the test compound (ΦΔ_test) can be calculated using the following equation:

ΦΔ_test = ΦΔ_std * (k_test / k_std) * (A_std / A_test)

Where:

  • ΦΔ_std is the known singlet oxygen quantum yield of the standard photosensitizer.

  • k_test and k_std are the slopes of the plots of DPBF absorbance versus irradiation time for the test and standard photosensitizers, respectively.

  • A_test and A_std are the absorbances of the test and standard photosensitizer solutions at the irradiation wavelength.

Visualizing the Experimental Workflow and Photosensitization Mechanism

To further clarify the experimental process and the underlying photochemical mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_test Prepare Test Photosensitizer + DPBF Solution measure_initial_abs Measure Initial DPBF Absorbance prep_test->measure_initial_abs prep_std Prepare Standard Photosensitizer + DPBF Solution prep_std->measure_initial_abs irradiate Irradiate Solution measure_initial_abs->irradiate measure_abs_t Measure DPBF Absorbance at Time 't' irradiate->measure_abs_t measure_abs_t->irradiate Repeat at intervals plot_data Plot Absorbance vs. Time measure_abs_t->plot_data calculate_slope Calculate Slope (k) plot_data->calculate_slope calculate_phi Calculate ΦΔ of Test Compound calculate_slope->calculate_phi

Caption: Experimental workflow for determining relative singlet oxygen quantum yield.

Caption: Jablonski diagram illustrating the mechanism of singlet oxygen generation.

References

Unraveling Phototoxicity: A Comparative Analysis of Fungal Resistance to Cercosporin and Other Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of cross-resistance between the fungal toxin cercosporin and other photosensitizing agents reveals crucial insights into the mechanisms of phototoxicity and cellular defense. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative framework for understanding and overcoming resistance to light-activated compounds.

This compound, a perylenequinone toxin produced by the fungal genus Cercospora, is a potent photosensitizer that, upon light activation, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][2][3] This highly reactive molecule indiscriminately damages cellular components, particularly lipids in cell membranes, leading to cell death.[1][3] This broad-spectrum toxicity makes this compound and other photosensitizers attractive candidates for various applications, including as herbicides and in photodynamic therapy for cancer. However, the development of resistance poses a significant challenge.

The primary mechanism of this compound's action involves the absorption of light energy, which transitions the this compound molecule to an excited triplet state. This energized molecule then reacts with molecular oxygen to produce singlet oxygen and superoxide radicals, potent oxidizing agents that cause widespread cellular damage.[1][2]

Fungi that produce this compound, such as Cercospora species, have evolved robust resistance mechanisms to protect themselves from their own toxic metabolite. These strategies include:

  • Reduction of this compound: The fungus can reduce the this compound molecule to a less toxic, non-photosensitizing form.

  • Antioxidant Production: The production of antioxidants, notably pyridoxine (vitamin B6), helps to quench the damaging reactive oxygen species.

  • Membrane Transport: Efflux pumps and other membrane transporters may actively remove this compound from the fungal cells.

Understanding whether these resistance mechanisms are specific to this compound or confer a broader resistance to other photosensitizers is critical for the development of effective photodynamic therapies and for managing agricultural diseases caused by Cercospora.

Comparative Analysis of Fungal Resistance

A pivotal study by M. E. Daub investigated the resistance of various fungal species to this compound and two other photosensitizers: hematoporphyrin and methylene blue. The study provides valuable quantitative data on the differential sensitivity of these fungi, shedding light on the potential for cross-resistance.

Experimental Data Summary

The following table summarizes the growth inhibition of various fungi by this compound, hematoporphyrin, and methylene blue. The data highlights the high level of resistance of Cercospora species to their native toxin, this compound, in contrast to their susceptibility to other photosensitizers.

Fungal SpeciesPhotosensitizerConcentration (μM)Growth Inhibition (%)
Cercospora nicotianaeThis compound100
Hematoporphyrin10085
Methylene Blue100100
Cercospora beticolaThis compound100
Hematoporphyrin10075
Methylene Blue100100
Neurospora crassaThis compound10100
Hematoporphyrin10090
Methylene Blue100100
Phytophthora cinnamomiThis compound10100
Hematoporphyrin100100
Methylene Blue100100
Saccharomyces cerevisiaeThis compound1020
Hematoporphyrin10050
Methylene Blue100100

Data extracted from Daub, M. E. (1987). Resistance of Fungi to the Photosensitizing Toxin, this compound. Phytopathology, 77(11), 1515-1520.

Experimental Protocols

The following is a detailed methodology for the fungal sensitivity assays as described in the cited literature.

Fungal Strains and Culture Conditions:

  • Isolates of various fungal species were maintained on potato dextrose agar (PDA). For the sensitivity assays, fungal plugs were transferred to fresh PDA plates.

Photosensitizer Stock Solutions:

  • This compound was dissolved in acetone to create a stock solution.

  • Hematoporphyrin and methylene blue were dissolved in distilled water.

Fungal Sensitivity Assay (Agar Plate Method):

  • Photosensitizers were added to molten PDA at 45°C to achieve the desired final concentrations.

  • For this compound, an equivalent amount of acetone was added to the control plates.

  • The PDA containing the photosensitizers was poured into Petri plates.

  • A 5-mm mycelial plug of the test fungus was placed in the center of each plate.

  • Plates were incubated under continuous cool-white fluorescent light at 25°C.

  • Colony diameter was measured daily for 3-7 days, depending on the fungal growth rate.

  • Growth inhibition was calculated as the percentage reduction in colony diameter compared to the control plates.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the mechanism of action of photosensitizers and a generalized workflow for assessing fungal resistance.

Photosensitizer_Mechanism PS Photosensitizer (PS) PS_excited Excited PS (Triplet State) PS->PS_excited Absorption Light Light (hν) O2 Molecular Oxygen (³O₂) PS_excited->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻) O2->ROS Activation Cell Target Cell ROS->Cell Oxidation Damage Cellular Damage (Lipid Peroxidation, etc.) Cell->Damage Death Cell Death Damage->Death Fungal_Resistance_Workflow Fungi Fungal Cultures Inoculate Inoculate Plates with Fungi Fungi->Inoculate PS_sol Photosensitizer Stock Solutions Plates Prepare Agar Plates with Photosensitizers PS_sol->Plates Plates->Inoculate Incubate Incubate under Light Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Growth Inhibition Measure->Calculate Compare Compare Sensitivities Calculate->Compare

References

Evaluating the photocytotoxicity of Cercosporin across different human cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the photodynamic efficacy of Cercosporin, a natural perylenequinone, against various human cancer cell lines. This guide provides a comparative analysis of its cytotoxic effects, detailed experimental protocols, and insights into the underlying molecular mechanisms.

This compound, a naturally occurring phytotoxin, has demonstrated significant potential as a photosensitizing agent for photodynamic therapy (PDT), a non-invasive cancer treatment modality. Upon activation by light, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen, leading to oxidative stress and subsequent cell death. This guide evaluates and compares the photocytotoxicity of this compound across different human cancer cell lines, providing researchers with essential data to inform future preclinical and clinical investigations.

Comparative Efficacy of this compound Photodynamic Therapy

The photocytotoxic effects of this compound have been evaluated in several human cancer cell lines, including glioblastoma (T98G, U87) and breast adenocarcinoma (MCF7, T47D). Studies have revealed varying degrees of susceptibility among these cell lines, highlighting the importance of cell-type-specific responses to this compound-mediated PDT.

A key determinant of this compound's efficacy is its cellular uptake. Research has shown that the glioblastoma cell line T98G exhibits a significantly higher accumulation of this compound compared to U87 and MCF7 cells.[1] This increased intracellular concentration directly correlates with enhanced photocytotoxicity.

The primary mechanism of this compound-induced cell death is a rapid bioenergetic collapse.[1][2] Upon photoactivation, the generated ROS cause widespread damage to cellular components, with a pronounced effect on mitochondria and the endoplasmic reticulum, where this compound is known to localize.[1][2] This leads to a profound disruption of both respiratory and glycolytic activities, ultimately resulting in cell death.

While the induction of necrosis has been observed in 3D tumor spheroid models treated with this compound PDT, a detailed quantitative comparison of apoptotic versus necrotic cell death pathways across different monolayer cancer cell cultures is an area requiring further investigation.[3][4]

Table 1: Comparative Photocytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound UptakePhotocytotoxic Efficacy (LD50)Key Findings
T98G Glioblastoma MultiformeHigh (approx. 3-fold higher than U87 and MCF7)[1]0.14 J/cm²[5]Most susceptible cell line tested, attributed to high this compound uptake.[1]
U87 Glioblastoma MultiformeModerate[1]0.24 J/cm²[5]Shows moderate sensitivity to this compound PDT.[1]
MCF7 Breast AdenocarcinomaModerate[1]0.26 J/cm²[5]Exhibits sensitivity comparable to U87 cells.[1]
T47D Breast AdenocarcinomaData not availableData not availableUndergoes a complete bioenergetic collapse upon this compound-PDT.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the photocytotoxicity of this compound.

Cell Culture and this compound Incubation

Human cancer cell lines (e.g., T98G, U87, MCF7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate culture plates or dishes. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Cells are then incubated with the this compound-containing medium for a specified period (typically 2-4 hours) to allow for cellular uptake.

Photodynamic Therapy (PDT) Protocol

Following incubation with this compound, the cells are washed with phosphate-buffered saline (PBS) and fresh culture medium is added. The cells are then exposed to a light source with a wavelength that overlaps with the absorption spectrum of this compound (typically around 450-532 nm).[1][2] The light dose delivered to the cells is a critical parameter and should be carefully controlled and measured.

Assessment of Cell Viability

Cell viability after this compound PDT is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Quantification of Apoptosis and Necrosis

To differentiate between apoptotic and necrotic cell death, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

  • Procedure:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

  • Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of intracellular ROS can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Load the cells with DCFH-DA by incubating them with the probe.

    • After incubation, wash the cells to remove excess probe.

    • Perform this compound PDT as described above.

    • Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer.

Signaling Pathways and Experimental Workflows

The photodynamic action of this compound initiates a cascade of molecular events that culminate in cell death. The primary event is the generation of ROS, which then triggers downstream signaling pathways.

G cluster_PDT This compound PDT cluster_Cellular Cellular Response This compound This compound Light Light Activation (450-532 nm) Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) Light->ROS Mitochondria Mitochondria ROS->Mitochondria ER Endoplasmic Reticulum ROS->ER Bioenergetic_Collapse Bioenergetic Collapse Mitochondria->Bioenergetic_Collapse ER->Bioenergetic_Collapse Cell_Death Cell Death (Apoptosis/Necrosis) Bioenergetic_Collapse->Cell_Death

Figure 1. Simplified signaling pathway of this compound-induced photocytotoxicity.

The experimental workflow for evaluating this compound's photocytotoxicity involves a series of sequential steps, from cell culture to data analysis.

G cluster_workflow Experimental Workflow cluster_assays Assays A 1. Cell Culture (T98G, U87, MCF7) B 2. This compound Incubation A->B C 3. Light Exposure (PDT) B->C D 4. Post-PDT Incubation C->D E 5. Cytotoxicity & Cell Death Assays D->E F 6. Data Analysis & Comparison E->F MTT MTT Assay (Viability) Annexin Annexin V/PI Staining (Apoptosis/Necrosis) ROS DCFH-DA Assay (ROS Production)

Figure 2. General experimental workflow for evaluating this compound's photocytotoxicity.

References

A Comparative Guide to In Vitro Antifungal Interaction Testing with Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the in vitro antifungal interactions of Cercosporin with other antifungal agents. As of the latest literature review, specific experimental data on the synergistic, antagonistic, or additive effects of this compound in combination with other antifungals is not publicly available. Therefore, this document serves as a comprehensive resource for researchers looking to conduct such studies, offering detailed experimental protocols and templates for data presentation.

Introduction to this compound

This compound is a naturally occurring photodynamic toxin produced by fungi of the genus Cercospora.[1][2] Its antifungal activity stems from its ability to generate reactive oxygen species (ROS), such as singlet oxygen, upon exposure to light.[1][3] These ROS cause oxidative damage to cellular components, particularly lipid membranes, leading to cell death.[1][3] This broad-spectrum activity makes this compound a compound of interest for potential antifungal applications. However, its efficacy in combination with existing antifungal drugs has yet to be reported.

In Vitro Antifungal Interaction Testing: A Methodological Overview

The primary goal of in vitro interaction testing is to determine whether the combined effect of two or more antimicrobial agents is synergistic, antagonistic, or indifferent. The checkerboard broth microdilution assay is the most common method for this purpose.

Key Methodologies:
  • Checkerboard Broth Microdilution Assay: This technique involves preparing serial dilutions of two compounds in a microtiter plate, creating a matrix of different concentration combinations. The growth of the target fungus is then assessed to determine the minimum inhibitory concentration (MIC) of each compound alone and in combination.

  • Fractional Inhibitory Concentration (FIC) Index: The results of the checkerboard assay are typically analyzed by calculating the FIC index. This index quantifies the nature of the interaction:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

  • Time-Kill Assays: These assays provide a dynamic view of the antifungal interaction by measuring the rate of fungal killing over time in the presence of the compounds, alone and in combination.

Experimental Protocol: Checkerboard Broth Microdilution Assay for this compound

The following is a generalized protocol for determining the in vitro interaction of this compound with another antifungal agent. This protocol should be adapted and optimized based on the specific fungal species and compounds being tested.

1. Preparation of Materials:

  • Fungal Isolate: A standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) should be prepared according to established protocols (e.g., CLSI M27/M38).

  • Antifungal Agents: Stock solutions of this compound and the comparator antifungal agent should be prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth medium (e.g., RPMI-1640).

  • Microtiter Plates: Sterile 96-well, flat-bottom microtiter plates are required.

  • Culture Medium: RPMI-1640 with L-glutamine, buffered with MOPS, is a commonly used medium for antifungal susceptibility testing.

2. Assay Procedure:

  • Plate Setup: A checkerboard pattern is created in the 96-well plate. Each well will contain a unique combination of concentrations of this compound and the other antifungal agent.

    • Along the x-axis, serial dilutions of this compound are added.

    • Along the y-axis, serial dilutions of the comparator antifungal are added.

    • Include wells with each drug alone to determine their individual MICs.

    • Include a drug-free well for a positive growth control and a media-only well for a negative control.

  • Inoculation: Each well (except the negative control) is inoculated with the standardized fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours. Due to the photo-activated nature of this compound, it is crucial to incubate the plates under a controlled light source with a defined spectrum and intensity. A parallel set of plates should be incubated in the dark to serve as a control for this compound's light-dependent activity.

  • Reading the Results: The MIC is determined as the lowest concentration of the antifungal agent (alone or in combination) that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

3. Data Analysis:

  • Determine the MIC of each drug alone.

  • For each well showing growth inhibition, calculate the FIC for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index for each combination:

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the FIC Index values. The lowest FIC index value is typically reported as the result of the interaction.

Data Presentation

As no specific interaction data for this compound is currently available, the following table is a template for presenting results from a checkerboard assay.

Fungal SpeciesAntifungal CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInteraction
Candida albicansThis compound[Insert Data][Insert Data][Insert Data][Synergy/Additive/Antagonism]
Antifungal X[Insert Data][Insert Data]
Aspergillus fumigatusThis compound[Insert Data][Insert Data][Insert Data][Synergy/Additive/Antagonism]
Antifungal X[Insert Data][Insert Data]
Cryptococcus neoformansThis compound[Insert Data][Insert Data][Insert Data][Synergy/Additive/Antagonism]
Antifungal X[Insert Data][Insert Data]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension A->D B Prepare Stock Solutions (this compound & Antifungal X) C Serial Dilutions of Drugs in 96-well Plate B->C C->D E Incubate under Light (and in Dark as control) D->E F Read MICs Visually or Spectrophotometrically E->F G Calculate FIC Index F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for the checkerboard broth microdilution assay.

Proposed Signaling Pathway of this compound's Antifungal Action

G A Light B This compound A->B Absorption C Activated this compound (Triplet State) B->C Activation D Molecular Oxygen (O2) C->D Energy Transfer E Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) D->E F Fungal Cell Membrane Lipids E->F G Lipid Peroxidation F->G H Membrane Damage G->H I Cell Death H->I

Caption: Photo-activated ROS production by this compound leading to fungal cell death.

Conclusion

While direct comparative data on the in vitro interactions of this compound with other antifungal agents are lacking in the current scientific literature, this guide provides the necessary framework for researchers to conduct these crucial studies. The provided experimental protocol for the checkerboard assay, along with the template for data presentation and visualizations of the workflow and mechanism of action, will aid in the systematic evaluation of this compound's potential as a combination therapy partner. Such research is vital to uncover new synergistic interactions that could lead to more effective treatments for fungal infections.

References

Safety Operating Guide

Navigating the Safe Disposal of Cercosporin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Cercosporin, a photoactivated toxin. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) classify this compound as a non-hazardous substance under the Globally Harmonized System (GHS), others consider it a hazardous substance according to OSHA 29 CFR 1910.1200, citing risks of serious eye damage and respiratory irritation[1]. Therefore, a cautious approach, treating the compound as hazardous, is strongly recommended.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Use chemical-impermeable gloves. Always inspect gloves before use and utilize the proper removal technique to avoid skin contact[2].

  • Body Protection: Wear a lab coat or other protective clothing appropriate for the scale of handling[1].

  • Respiratory Protection: For handling powders or creating aerosols, a particulate respirator is necessary to avoid inhalation[1].

Standard Operating Procedure for this compound Disposal

All waste containing this compound, including surplus compound, contaminated materials, and packaging, must be treated as chemical waste.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "this compound Waste" and include appropriate hazard symbols if required by your institution.

    • Segregate solid waste (e.g., contaminated filter paper, gloves, empty vials) from liquid waste (e.g., solutions containing this compound).

  • Containment:

    • Place solid waste in a dedicated, sealable, and chemically resistant container.

    • Collect liquid waste in a sealed, leak-proof, and chemically compatible container.

    • Ensure all containers are kept tightly closed when not in use.

  • Disposal Pathway:

    • Do not dispose of this compound down the drain or in regular trash[1].

    • All waste must be handled in strict accordance with local, state, and federal regulations[1].

    • The primary disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a certified waste management authority[1].

    • Dispose of contaminated packaging as you would the unused product.

Physicochemical and Cytotoxicity Data

The following tables summarize key quantitative data for this compound, providing context for its handling and hazardous potential.

Physicochemical PropertiesData
Physical State Solid
Solubility Soluble in Chloroform (9.80 - 10.20 mg/mL), DMF, DMSO, and Ethanol[2][3]
Molecular Formula C₂₉H₂₆O₁₀
Molecular Weight 534.5 g/mol
Boiling Point 886.9°C at 760 mmHg
Flash Point 299°C
Density 1.59 g/cm³
Light-Activated Cytotoxicity Data[3]
Cell Line CC₅₀ (Cytotoxic Concentration)
HeLa241 nM
A432282 nM
MCF-7174 nM
Enzyme Inhibition IC₅₀ (Inhibitory Concentration)
Protein Kinase C (PKC)600-1,300 nM

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and contamination.

For Minor Spills (Solid Powder):

  • Restrict Access: Ensure the spill area is clear of personnel.

  • Don PPE: Wear the protective equipment detailed above, including a respirator[1].

  • Avoid Dust Generation: Use dry clean-up procedures. Do not dry sweep.

  • Neutralize Dust: Gently dampen the spilled powder with water to prevent it from becoming airborne[1].

  • Clean-Up: Carefully sweep or vacuum up the material. If using a vacuum, it must be fitted with a HEPA-type exhaust filter[1].

  • Collect Waste: Place the collected material and all contaminated cleaning supplies into a suitable, labeled container for disposal[1].

  • Decontaminate: Clean the spill area with soap and water, collecting the wash water for disposal as chemical waste. Do not allow wash water to enter drains[1].

For Major Spills:

  • Evacuate: Advise all personnel to leave the immediate area.

  • Alert Authorities: Notify your institution's EHS department and emergency responders immediately, providing the location and nature of the hazard[1].

  • Restrict Entry: Prevent personnel from entering the area until it has been cleared by safety professionals.

Experimental Protocol: Biodegradation Assay for Decontamination Screening

While not a standard disposal method, research has identified bacteria capable of degrading this compound. This experimental protocol can be adapted to screen for microorganisms to decontaminate surfaces or culture media.

Objective: To identify bacterial isolates capable of degrading this compound on a solid medium.

Methodology:

  • Prepare Medium: Prepare NACE medium (nutrient agar) containing 50 μM this compound. The solidified medium will appear red[4].

  • Inoculation: Grow bacterial isolates on a standard medium (e.g., LB medium) for 48 hours or until colonies are visible[4]. Inoculate the NACE medium plates with the bacterial isolates[4].

  • Incubation: Incubate the plates in the dark at 28°C for 12 days[4].

  • Observation: Toxin degradation is indicated by the formation of a clear zone or halo around a bacterial colony against the red background of the medium[4]. Non-degrading isolates will not produce this distinct halo[4].

  • Confirmation (Optional): To confirm and quantify degradation, the medium directly below a colony can be removed and the remaining this compound concentration can be determined analytically[4].

Visual Workflow for this compound Disposal

The following diagrams illustrate the logical flow for handling and disposing of this compound waste and managing spills.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal PPE Wear Required PPE (Goggles, Gloves, Lab Coat, Respirator) Waste_ID Identify & Segregate Waste (Solid vs. Liquid) PPE->Waste_ID During handling Labeling Label Waste Containers Clearly Waste_ID->Labeling Containment Store in Sealed, Compatible Containers Labeling->Containment EHS Contact Environmental Health & Safety (EHS) Containment->EHS When full or ready for disposal Licensed_Disposal Arrange Pickup by Licensed Disposal Company EHS->Licensed_Disposal Documentation Complete Waste Manifest/Documentation Licensed_Disposal->Documentation

Caption: Logical workflow for the routine disposal of this compound waste.

cluster_spill This compound Spill Occurs cluster_assess Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Detected Assess Major or Minor Spill? Spill->Assess Restrict_Minor Restrict Area Assess->Restrict_Minor Minor Evacuate Evacuate Immediate Area Assess->Evacuate Major Don_PPE Don Full PPE (incl. Respirator) Restrict_Minor->Don_PPE Dampen Dampen Powder with Water Don_PPE->Dampen Cleanup Clean with HEPA Vacuum or Sweep Dampen->Cleanup Collect Collect Waste for Disposal Cleanup->Collect Alert Alert EHS & Emergency Responders Evacuate->Alert Restrict_Major Prevent Re-entry Alert->Restrict_Major

Caption: Decision workflow for managing this compound spills in the laboratory.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。